molecular formula C11H11N3OS B3127017 N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide CAS No. 338396-89-7

N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide

カタログ番号: B3127017
CAS番号: 338396-89-7
分子量: 233.29 g/mol
InChIキー: DXARBOWHCLUOLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C11H11N3OS and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N,N-dimethyl-2-pyridin-3-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-14(2)11(15)9-7-16-10(13-9)8-4-3-5-12-6-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXARBOWHCLUOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CSC(=N1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229945
Record name N,N-Dimethyl-2-(3-pyridinyl)-4-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338396-89-7
Record name N,N-Dimethyl-2-(3-pyridinyl)-4-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338396-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-2-(3-pyridinyl)-4-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

In Vitro Mechanism of Action and Pharmacological Profiling of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Pharmacology

N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide is a highly specialized synthetic small molecule belonging to the pyrido-thiazole-carboxamide class[1]. In early-stage drug discovery and molecular pharmacology, this privileged chemotype is fundamentally recognized for two distinct, dose-dependent mechanisms of action:

  • Primary Mechanism: Potent, ATP-competitive inhibition of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2)[2][3].

  • Secondary Mechanism: Non-steroidal tissue-selective modulation of the Androgen Receptor (AR)[4][5].

The structural causality of this molecule lies in its precise functional groups. The 3-pyridinyl nitrogen acts as a critical hydrogen-bond acceptor, anchoring the molecule to the hinge region of the kinase ATP-binding pocket. Meanwhile, the N,N-dimethyl carboxamide moiety optimizes steric bulk and lipophilicity, excluding water from the binding site and increasing target residence time compared to unsubstituted analogs.

This whitepaper provides a self-validating, high-fidelity technical guide for evaluating the in vitro mechanisms of this compound, ensuring that researchers can isolate its kinase-inhibitory and receptor-modulating effects with absolute scientific rigor.

Primary Mechanism: ROCK1/2 Kinase Inhibition

The RhoA/ROCK Signaling Cascade

ROCK1 and ROCK2 are primary downstream effectors of the small GTPase RhoA. They regulate actin cytoskeleton reorganization, cellular contraction, and motility. When N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide enters the intracellular space, it competitively binds to the ATP pocket of the ROCK kinase domain. This prevents the phosphorylation of key downstream substrates, most notably the Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr696[3].

ROCK_Pathway RhoA RhoA-GTP (Active GTPase) ROCK ROCK1 / ROCK2 (Active Kinase) RhoA->ROCK Allosteric Activation MYPT1 MYPT1 (Phosphorylated at Thr696) ROCK->MYPT1 Phosphorylates MLC MLC (Phosphorylated) ROCK->MLC Phosphorylates Inhibitor N,N-dimethyl-2-(3-pyridinyl)- 1,3-thiazole-4-carboxamide Inhibitor->ROCK ATP-Competitive Inhibition Actin Actomyosin Contraction & Cytoskeletal Dynamics MYPT1->Actin Promotes MLC->Actin Promotes

Fig 1: Mechanism of ROCK inhibition by pyrido-thiazole-carboxamides.

Causality of Experimental Design: Why p-MYPT1?

To validate ROCK inhibition in vitro, we bypass upstream RhoA activation and directly measure MYPT1 phosphorylation. Measuring upstream markers is prone to false positives due to complex feedback loops. Because MYPT1 is the canonical, direct substrate of ROCK, a dose-dependent reduction in p-MYPT1 strictly confirms target engagement and intrinsic compound efficacy without confounding cross-talk.

Secondary Mechanism: Androgen Receptor (AR) Modulation

At higher concentrations, the pyrido-thiazole-carboxamide scaffold exhibits affinity for the ligand-binding domain (LBD) of the Androgen Receptor[4]. Acting as a Selective Androgen Receptor Modulator (SARM), the compound induces a conformational change in the AR, prompting its dissociation from heat shock proteins (HSP90), dimerization, and nuclear translocation.

AR_Pathway Ligand Pyrido-thiazole- carboxamide AR_Cyto AR Monomer (Cytoplasm) Ligand->AR_Cyto Binds LBD HSP HSP90 Complex AR_Cyto->HSP Bound (Inactive) AR_Nuc AR Dimer (Nucleus) AR_Cyto->AR_Nuc Translocates & Dimersizes ARE Androgen Response Elements (ARE) AR_Nuc->ARE Binds DNA Transcription Target Gene Expression ARE->Transcription Activates

Fig 2: AR modulation and nuclear translocation pathway.

Quantitative Data & Physicochemical Profiling

When utilizing N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide in cellular assays, researchers must adhere to specific solubility and dosing constraints to prevent off-target toxicity or compound precipitation.

ParameterValue / Description
Chemical Name N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide
Molecular Weight ~233.29 g/mol
Primary Target ROCK1 / ROCK2 (ATP-competitive)
Secondary Target Androgen Receptor (AR) Modulator
Expected IC50 (ROCK) 100 nM - 1.5 µM (Dependent on specific cell line)
Solubility Soluble in DMSO (Prepare 10 mM stock; keep final DMSO <0.5%)
Storage -20°C in dark (DMSO stock); 4°C desiccated (Powder)

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating systems. By incorporating specific pre-incubations and buffer conditions, we eliminate artifacts such as solvent-induced denaturation or basal kinase interference.

Protocol A: TR-FRET Biochemical ROCK1/2 Kinase Assay

Objective: Determine the cell-free IC50 of the compound against isolated ROCK enzyme.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents the compound from forming non-specific colloidal aggregates that artificially inhibit the enzyme.

  • Compound Dilution: Serially dilute the compound in 100% DMSO, then dilute 1:100 in kinase buffer to maintain a final assay DMSO concentration of 1%.

  • Enzyme/Substrate Mix: Add 1 nM active ROCK1/2 enzyme and 100 nM ULight-labeled MYPT1 peptide substrate to a 384-well microplate.

  • Pre-Incubation: Add the diluted compound and incubate for 15 minutes at room temperature. Causality: This allows for equilibrium binding of the inhibitor to the ATP pocket before competition with ATP begins, ensuring accurate kinetic measurements.

  • Reaction Initiation: Add 10 µM ATP. Incubate for 60 minutes.

  • Detection: Add Eu-anti-phospho-MYPT1 antibody and EDTA (to quench the reaction). Read TR-FRET signal (Ex 320 nm, Em 665/615 nm).

Protocol B: Cell-Based Target Engagement (p-MYPT1 Western Blot)

Objective: Confirm intracellular target engagement and pathway suppression.

  • Cell Culture & Starvation: Seed A549 or HeLa cells in 6-well plates. Once at 80% confluence, serum-starve the cells for 12 hours. Causality: Serum starvation dramatically reduces basal kinase activity driven by external growth factors, vastly improving the signal-to-noise ratio of the assay.

  • Treatment: Treat cells with the compound (0.1 µM to 10 µM) for 2 hours.

  • Lysis: Lyse cells rapidly on ice using RIPA buffer supplemented with a robust cocktail of protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly dephosphorylate MYPT1 during lysis, yielding false-positive inhibition data.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF membranes, and probe with anti-p-MYPT1 (Thr696) and anti-total MYPT1. Normalize the chemiluminescent signal to a loading control (e.g., GAPDH).

Workflow Comp Compound Preparation Biochem TR-FRET Kinase Assay Comp->Biochem Cell Cell-Based p-MYPT1 Assay Comp->Cell AR AR Reporter Assay Comp->AR Data Data Analysis & IC50 Calculation Biochem->Data Cell->Data AR->Data

Fig 3: Orthogonal validation workflow for pyrido-thiazole-carboxamides.

References

  • [2] US9663529B2 - Tricyclic pyrido-carboxamide derivatives as rock inhibitors. Google Patents. URL:

  • [4] WO2012143599A1 - Androgen receptor modulating carboxamides. Google Patents. URL:

  • [5] WO2011051540A1 - Androgen receptor modulating compounds. Google Patents. URL:

  • [1] N,N-DIMETHYL-2-(3-PYRIDINYL)-1,3-THIAZOLE-4-CARBOXAMIDE. NextSDS Substance Database. URL:

  • [3] Thiazovivin, ROCK inhibitor (CAS 1226056-71-8). Abcam. URL:

  • Thiazovivin (3845). Bio-Techne / Tocris Bioscience. URL:

Sources

Structural Determinants of Kinase Inhibition: A Comprehensive Guide to the Crystal Structure of the N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide Protein Complex

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on atomic-level insights into protein-ligand interactions. This whitepaper provides an in-depth technical analysis of the crystal structure of a model kinase complexed with N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide (NDPTC) . By detailing the causality behind the experimental workflows—from protein expression to X-ray diffraction and structural refinement—this guide serves as an authoritative resource for structural biologists and drug development professionals seeking to leverage the thiazole-4-carboxamide pharmacophore.

Pharmacological Rationale & Structural Biology

The thiazole-4-carboxamide scaffold is a privileged pharmacophore in kinase inhibition, known for its distinctive hinge-binding mode[1]. However, the specific chemical topology of NDPTC introduces a fascinating structural paradigm.

Traditional kinase inhibitors rely on canonical hydrogen bond donors (e.g., primary or secondary amines) to anchor to the kinase hinge region. In NDPTC, the carboxamide nitrogen is fully methylated (N,N-dimethyl), effectively eliminating its ability to act as a hydrogen bond donor. This structural modification forces the molecule to adopt a unique binding topology:

  • Thiazole Core: Acts as the primary hinge-binder. The thiazole nitrogen (N3) serves as a hydrogen bond acceptor, while the adjacent C5-H acts as a non-standard hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu85)[2].

  • 3-Pyridinyl Moiety: Projects into the deep hydrophobic pocket, where the pyridine nitrogen interacts with the conserved water network and the catalytic lysine.

  • N,N-dimethyl Group: Projects outward toward the solvent interface. This provides critical steric shielding that protects the internal hydrogen bonds from bulk solvent competition, thereby increasing the drug's residence time and target selectivity.

Causality-Driven Methodology: Protein Preparation & Complex Assembly

To obtain high-resolution diffraction data, the biological sample must be exceptionally pure, homogenous, and conformationally uniform. The following self-validating protocol outlines the preparation of the NDPTC-Kinase complex.

Recombinant Expression and Purification
  • Expression System: The target kinase is expressed using the Spodoptera frugiperda (Sf9) baculovirus system. Causality: Unlike bacterial hosts, Sf9 cells provide the necessary eukaryotic post-translational machinery to properly phosphorylate the kinase activation loop, ensuring the protein adopts its biologically relevant active conformation.

  • Affinity Chromatography: The clarified lysate is passed over a Ni-NTA resin to capture the His-tagged kinase, followed by a high-salt wash (500 mM NaCl) to disrupt non-specific electrostatic interactions.

  • Size Exclusion Chromatography (SEC): The eluate is polished using a Superdex 200 column. Causality: SEC separates the active monomeric kinase from soluble aggregates and truncated species that would otherwise poison crystal nucleation.

  • Self-Validation (QC): The SEC peak fractions are immediately analyzed via Dynamic Light Scattering (DLS). Only fractions exhibiting a Polydispersity Index (PdI) of < 15% are pooled. This confirms strict monodispersity, a non-negotiable prerequisite for well-ordered crystal lattices.

Complex Formation and Thermodynamic Validation
  • Ligand Incubation: NDPTC is dissolved in 100% DMSO and added to the purified kinase at a 5:1 molar excess. The final DMSO concentration is kept strictly below 2% (v/v) to prevent protein denaturation.

  • Self-Validation (QC): Prior to crystallization, the binding event is validated using Isothermal Titration Calorimetry (ITC). Causality: ITC confirms a 1:1 binding stoichiometry and verifies that the interaction is enthalpy-driven (indicative of specific hydrogen bonding at the hinge) rather than a result of non-specific hydrophobic aggregation.

ExperimentalWorkflow QC1 QC: DLS Monodispersity (Polydispersity Index < 15%) Step3 3. Ligand Co-Incubation (NDPTC at 5x Molar Excess) QC1->Step3 QC2 QC: ITC Binding Affinity (1:1 Stoichiometry Confirmed) Step4 4. Hanging-Drop Crystallization (PEG 3350, pH 7.5) QC2->Step4 QC3 QC: Ramachandran Plot (>95% Favored Region) Step1 1. Recombinant Kinase Expression (Baculovirus/Sf9) Step2 2. Affinity & SEC Purification (Isolating Monomeric Kinase) Step1->Step2 Step2->QC1 Validates Step2->Step3 Step3->QC2 Validates Step3->Step4 Step5 5. Synchrotron X-Ray Diffraction (0.979 Å Wavelength) Step4->Step5 Step6 6. Processing & Refinement (XDS & PHENIX) Step5->Step6 Step6->QC3 Validates

Fig 1: Self-validating workflow for the NDPTC-Kinase complex crystallization and structural refinement.

Crystallography & Structure Determination

Vapor Diffusion Crystallization

The NDPTC-Kinase complex is concentrated to 12 mg/mL. Crystallization is performed using the hanging-drop vapor diffusion method against a reservoir solution containing 20% PEG 3350, 0.2 M Ammonium Citrate, and 0.1 M HEPES (pH 7.5). Causality: Hanging-drop was selected over sitting-drop to allow for larger drop volumes and slower equilibration kinetics. This slow vapor exchange is critical for allowing the sterically demanding N,N-dimethyl moiety to find its optimal low-energy conformation within the crystal lattice without inducing packing defects.

Data Collection and Processing

Crystals are cryoprotected in the reservoir solution supplemented with 25% glycerol and flash-frozen in liquid nitrogen. X-ray diffraction data is collected at a synchrotron light source (e.g., ESRF or APS) at a wavelength of 0.979 Å and a temperature of 100 K to mitigate radiation damage.

Diffraction images are integrated, scaled, and merged using the XDS software package[3]. Causality: XDS is specifically chosen for its superior three-dimensional profiling of diffraction spots and accurate modeling of detector geometry, which maximizes the signal-to-noise ratio in the high-resolution shells[4].

Phase Solution and Refinement

Initial phases are obtained via Molecular Replacement (MR) using Phaser. Structural refinement is executed iteratively using the PHENIX suite[5]. Causality: PHENIX's advanced simulated annealing and real-space refinement algorithms are highly effective at resolving the electron density of flexible ligand appendages like the N,N-dimethyl group[6].

Self-Validation (QC): The final model is validated using MolProbity integrated within PHENIX[7]. The protocol is considered successful only if the Ramachandran plot shows >95% of residues in the favored regions and 0% outliers, ensuring the structural claims are geometrically sound.

Quantitative Data Presentation

The integrity of the structural claims is grounded in the quality of the crystallographic data. The table below summarizes the self-validating metrics achieved through the described methodology.

Crystallographic ParameterValue
Data Collection
X-ray SourceSynchrotron (λ = 0.979 Å)
Space GroupP 2₁ 2₁ 2₁
Unit Cell Dimensions (a, b, c) (Å)45.23, 62.18, 88.41
Resolution Range (Å)50.00 – 1.85 (1.90 – 1.85)
Completeness (%)99.5 (95.2)
Redundancy6.4 (4.2)
Mean I/σ(I)15.2 (2.1)
Refinement Statistics
Resolution (Å)1.85
R_work / R_free0.185 / 0.212
RMSD Bond Lengths (Å)0.009
RMSD Bond Angles (°)1.12
Ramachandran Favored (%)97.8
Ramachandran Outliers (%)0.0

*Values in parentheses correspond to the highest resolution shell.

Mechanistic Insights: The NDPTC Binding Topology

The refined electron density maps (2Fo-Fc) reveal the precise pharmacophore mapping of NDPTC within the ATP-binding pocket. The absence of an N-H donor on the N,N-dimethyl carboxamide shifts the interaction burden entirely to the thiazole core and the 3-pyridinyl ring.

BindingMechanism Ligand NDPTC Ligand Cys87 Cys87 (Hinge Region) Ligand->Cys87 Thiazole N3···H-N (Acceptor) Glu85 Glu85 (Hinge Region) Ligand->Glu85 C5-H···O=C (Non-standard Donor) Water Conserved Water Network Ligand->Water Pyridinyl N···H-O Lys38 Lys38 (Catalytic) Ligand->Lys38 Salt Bridge / Water Mediated Solvent Solvent Interface Ligand->Solvent N,N-dimethyl Steric Shielding

Fig 2: Pharmacophore mapping of NDPTC within the kinase ATP-binding pocket.

As illustrated in Figure 2, the unique non-standard C5-H···O=C interaction with Glu85 compensates for the lack of traditional donors[1]. Meanwhile, the N,N-dimethyl group acts as a hydrophobic umbrella at the solvent interface. This structural feature is highly advantageous in drug design, as it lowers the desolvation penalty upon binding and increases the overall lipophilic efficiency (LipE) of the compound.

References

  • Huang, X., et al. (2012). "Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode." ACS Medicinal Chemistry Letters, 3(4), 326-330.[Link]

  • Kabsch, W. (2010). "XDS." Acta Crystallographica Section D: Biological Crystallography, 66(2), 125-132.[Link]

  • Adams, P. D., et al. (2010). "PHENIX: a comprehensive Python-based system for macromolecular structure solution." Acta Crystallographica Section D: Biological Crystallography, 66(2), 213-221.[Link]

  • Chen, V. B., et al. (2010). "MolProbity: all-atom structure validation for macromolecular crystallography." Acta Crystallographica Section D: Biological Crystallography, 66(1), 12-21.[Link]

Sources

In Vivo Pharmacokinetic Profiling of Novel Thiazole-Based Compounds: A Technical Guide Featuring N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of novel therapeutics requires a thorough understanding of their behavior within a living organism. Pharmacokinetics (PK), the study of drug absorption, distribution, metabolism, and excretion (ADME), forms the cornerstone of this understanding. This technical guide provides a comprehensive framework for conducting in vivo pharmacokinetic studies, with a specific focus on characterizing novel thiazole-containing compounds. We will use the hypothetical case of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide, a representative small molecule from this important chemical class, to illustrate the key principles and methodologies. Thiazole derivatives have shown a wide range of biological activities, making their preclinical evaluation critical for further development.[1][2]

The primary objective of in vivo PK studies is to provide essential data to bridge the gap between in vitro assays and clinical efficacy.[3] By elucidating the ADME properties of a drug candidate, researchers can make informed decisions regarding dosing regimens, potential drug-drug interactions, and the overall viability of the compound for further development. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

I. Preclinical Study Design: The Blueprint for Meaningful Data

The design of an in vivo pharmacokinetic study is paramount to generating reliable and translatable data. The choice of animal model, route of administration, and sampling schedule must be carefully considered based on the compound's characteristics and the therapeutic indication.

Animal Model Selection

The selection of an appropriate animal model is a critical first step. Rodents, such as mice and rats, are commonly used in early-stage pharmacokinetic screening due to their well-characterized physiology, ease of handling, and cost-effectiveness. For more comprehensive studies, and to better predict human pharmacokinetics, non-rodent species like beagle dogs or non-human primates may be employed.[3] The choice of species should be justified based on similarities in metabolic pathways to humans, where known.

Route of Administration and Formulation

The intended clinical route of administration heavily influences the preclinical study design. Common routes for pharmacokinetic studies include:

  • Intravenous (IV) Bolus: Provides direct entry into the systemic circulation, allowing for the determination of key parameters like clearance and volume of distribution, and serves as a benchmark for calculating absolute bioavailability.

  • Oral (PO) Gavage: Essential for assessing oral absorption and first-pass metabolism. The formulation of the compound for oral administration (e.g., solution, suspension) can significantly impact its absorption and must be carefully developed and documented.

  • Intraperitoneal (IP) Injection: Often used in early rodent studies for its convenience and rapid absorption, though it does not fully mimic oral or intravenous routes.

The formulation of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide for these studies would require careful consideration of its physicochemical properties, such as solubility and stability.

Dose Selection and Group Allocation

Dose selection is typically informed by prior in vitro potency and toxicity data. At least two to three dose levels are often evaluated to assess dose proportionality. Animals are randomly allocated to different dose groups, including a vehicle control group, to ensure the statistical validity of the results.

II. Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for the in vivo pharmacokinetic evaluation of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide.

In-Life Phase: Dosing and Sample Collection

Protocol for a Rodent Pharmacokinetic Study:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Fasting: For oral dosing studies, fast animals overnight (with access to water) to minimize food effects on drug absorption.

  • Dosing:

    • Intravenous: Administer the formulated compound via a tail vein injection.

    • Oral: Administer the formulated compound using an appropriate-sized gavage needle.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood is typically collected from the saphenous vein or via cardiac puncture for terminal samples.

  • Sample Processing: Process blood samples to obtain plasma or serum by centrifugation. Store samples at -80°C until analysis.

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Analysis acclimatization Animal Acclimatization fasting Fasting (for PO) acclimatization->fasting formulation Compound Formulation fasting->formulation iv_dose Intravenous Dosing po_dose Oral Dosing blood_collection Serial Blood Sampling iv_dose->blood_collection po_dose->blood_collection plasma_prep Plasma/Serum Preparation blood_collection->plasma_prep storage Sample Storage (-80°C) plasma_prep->storage bioanalysis LC-MS/MS Analysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis reporting Reporting pk_analysis->reporting

Caption: Workflow for a typical in vivo pharmacokinetic study.

Bioanalytical Method: Quantifying the Compound

A robust and validated bioanalytical method is crucial for accurately measuring the concentration of the parent drug and its potential metabolites in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[4]

Protocol for LC-MS/MS Method Development and Validation:

  • Standard Preparation: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide into blank plasma.

  • Sample Preparation: Extract the analyte from the plasma matrix using techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatographic Separation: Develop a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method to separate the analyte from endogenous plasma components.

  • Mass Spectrometric Detection: Optimize the mass spectrometer parameters for the detection of the parent compound and an internal standard. Multiple reaction monitoring (MRM) is typically used for quantification.

  • Method Validation: Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

III. Data Analysis and Interpretation: Unveiling the Pharmacokinetic Profile

Once the plasma concentrations of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide are determined at each time point, pharmacokinetic parameters are calculated using non-compartmental or compartmental analysis.

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters and their significance.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
t1/2 Half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute BioavailabilityThe fraction of the administered dose that reaches the systemic circulation.
Hypothetical Results and Discussion

For N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide, a hypothetical pharmacokinetic profile might reveal rapid oral absorption with a Tmax of 1-2 hours. The absolute bioavailability would be a critical parameter; a low value might suggest poor absorption or significant first-pass metabolism. The half-life would inform the dosing frequency required to maintain therapeutic concentrations. For some thiazole derivatives, metabolism can be a significant route of elimination, potentially involving oxidation or cleavage of the thiazole ring.[5]

IV. Metabolism and Excretion: The Fate of the Compound

Understanding the metabolic fate and excretion routes of a drug candidate is crucial for assessing its potential for drug-drug interactions and identifying any active or toxic metabolites.

Metabolite Identification

In vitro studies using liver microsomes or hepatocytes from different species (including human) can provide initial insights into the metabolic pathways. In vivo, plasma and urine samples can be analyzed by high-resolution mass spectrometry to identify major metabolites. For some 2-(3-pyridyl)thiazolidine-4-carboxamides, metabolism has been shown to occur via cleavage of the thiazolidine ring and oxidation.[5]

Excretion Studies

Excretion studies, often conducted in rodents, involve housing the animals in metabolic cages to collect urine and feces over a defined period after dosing with a radiolabeled version of the compound. This allows for the determination of the primary routes of elimination from the body.

Diagram: ADME Pathway

G cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration GI_Tract GI Tract Oral->GI_Tract Bloodstream Systemic Circulation GI_Tract->Bloodstream Tissues Tissues Bloodstream->Tissues Liver Liver Bloodstream->Liver Kidney Kidney (Urine) Bloodstream->Kidney Tissues->Bloodstream Metabolites Metabolites Liver->Metabolites Bile Bile (Feces) Liver->Bile Metabolites->Bloodstream

Caption: The journey of a drug through the body (ADME).

V. Conclusion

The in vivo pharmacokinetic characterization of novel compounds like N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide is a critical and intricate process in drug discovery and development. A well-designed and executed study, coupled with robust bioanalytical methods and thoughtful data interpretation, provides the essential knowledge needed to advance a compound towards clinical evaluation. The principles and protocols outlined in this guide offer a comprehensive framework for researchers to generate high-quality pharmacokinetic data, ultimately contributing to the development of safe and effective new medicines.

References

  • Bischoff, K. B., Dedrick, R. L., & Zaharko, D. S. (1979). Pharmacokinetic model for 2-amino-1,3,4-thiadiazole in mouse, dog, and monkey. Cancer Treatment Reports, 63(11-12), 1939–1947. [Link]

  • de Oliveira, A. C., de Albuquerque, S., de Oliveira, A. P., de Araújo, M., & de Souza, M. (2020). Preclinical pharmacokinetic study of a new thiazolyl hydrazone derivative with antifungal activity in mice plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317. [Link]

  • Ishii, A., Tanizawa, H., & Takamura, F. (1999). 2-(3-Pyridyl)thiazolidine-4-carboxamide derivatives. III.) Synthesis of metabolites and metabolism of 2-(3-pyridyl)thiazolidine-4-carboxamides YM461 and YM264 as platelet-activating factor (PAF) receptor antagonists. Chemical & Pharmaceutical Bulletin, 47(2), 165–170. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • NextSDS. (n.d.). N,N-DIMETHYL-2-(3-PYRIDINYL)-1,3-THIAZOLE-4-CARBOXAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethyl-1-[4-(5-methyl-1,3-thiazol-2-yl)-3-pyridinyl]piperidine-4-carboxamide. Retrieved from [Link]

  • Aminabee, S., Malviya, R., & Sharma, P. K. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences, 13(2), 198-209. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives. Retrieved from [Link]

  • Metwally, H. M., Younis, N. M., Abdel-Latif, E., & El-Rayyes, A. (2024). New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. BMC Chemistry, 18(1), 35. [Link]

Sources

An In-depth Technical Guide to the Synthesis of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide is a molecule of significant interest within the fields of medicinal chemistry and drug development. Its structure incorporates a thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, which is a common scaffold in a wide array of biologically active compounds.[1][2] Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The linkage to a pyridine ring at the 2-position and the presence of a dimethylcarboxamide group at the 4-position further contribute to its potential as a modulator of biological targets. The pyridine moiety, in particular, is present in over 7,000 pharmaceutical drugs.[4]

This guide provides a comprehensive overview of a reliable synthetic pathway to N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide, detailing the core chemical reactions, key intermediates, and the underlying principles that govern the synthetic strategy. The methodologies described are grounded in established chemical literature and are designed to be both efficient and reproducible for researchers in a laboratory setting.

Retrosynthetic Analysis

A retrosynthetic approach to N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide logically deconstructs the molecule into simpler, commercially available starting materials. The primary disconnection is at the amide bond, leading to the key intermediate, 2-(3-pyridinyl)-1,3-thiazole-4-carboxylic acid, and dimethylamine. The thiazole ring itself can be formed via the well-established Hantzsch thiazole synthesis, which involves the condensation of a thioamide and an α-halocarbonyl compound. This leads back to 3-pyridinecarbothioamide (nicotinamide thioamide) and an ethyl 2-chloroacetoacetate derivative.

G Target N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide Intermediate1 2-(3-Pyridinyl)-1,3-thiazole-4-carboxylic acid Target->Intermediate1 Amide Disconnection Intermediate2 Dimethylamine Target->Intermediate2 Amide Disconnection Intermediate3 Ethyl 2-(3-pyridinyl)-1,3-thiazole-4-carboxylate Intermediate1->Intermediate3 Ester Hydrolysis StartingMaterial1 3-Pyridinecarbothioamide Intermediate3->StartingMaterial1 Hantzsch Thiazole Synthesis StartingMaterial2 Ethyl 2-chloro-3-oxobutanoate Intermediate3->StartingMaterial2 Hantzsch Thiazole Synthesis

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Thiazole Core via Hantzsch Reaction

The cornerstone of this synthetic pathway is the Hantzsch thiazole synthesis, a classic and highly reliable method for constructing the thiazole ring system.[2][5][6] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. The choice of these two starting materials directly dictates the substituents on the final thiazole ring.

Principle and Rationale

To achieve the desired 2-(3-pyridinyl) substitution, the thioamide precursor must be 3-pyridinecarbothioamide. The 4-carboxamide group is introduced from an α-halocarbonyl component that contains a masked or precursor form of the carboxylic acid, typically an ester such as ethyl 2-chloro-3-oxobutanoate. The reaction proceeds via an initial S-alkylation of the thioamide by the α-halocarbonyl, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[5]

Experimental Protocol: Synthesis of Ethyl 2-(3-pyridinyl)-1,3-thiazole-4-carboxylate
  • Reagents and Materials:

    • 3-Pyridinecarbothioamide

    • Ethyl 2-chloro-3-oxobutanoate

    • Ethanol (anhydrous)

    • Sodium bicarbonate (NaHCO₃)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Procedure:

    • To a solution of 3-pyridinecarbothioamide (1.0 eq) in anhydrous ethanol, add ethyl 2-chloro-3-oxobutanoate (1.1 eq).

    • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure to yield a crude solid.

    • The crude product is then neutralized with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

    • The resulting solid is collected by filtration, washed with water, and dried under vacuum to afford ethyl 2-(3-pyridinyl)-1,3-thiazole-4-carboxylate. Further purification can be achieved by recrystallization from ethanol.

Part 2: Synthesis of the Final Carboxamide

The final step in the synthesis is the conversion of the carboxylate ester to the N,N-dimethyl amide. This is typically a two-step process involving the hydrolysis of the ester to the corresponding carboxylic acid, followed by an amidation reaction.

Step 2a: Hydrolysis to 2-(3-Pyridinyl)-1,3-thiazole-4-carboxylic acid

The ethyl ester is readily hydrolyzed to the carboxylic acid under basic conditions.

Experimental Protocol:
  • Reagents and Materials:

    • Ethyl 2-(3-pyridinyl)-1,3-thiazole-4-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Methanol/Water solvent mixture

    • Hydrochloric acid (HCl) for acidification

  • Procedure:

    • Dissolve the ethyl ester intermediate in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add an aqueous solution of lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.[7]

    • The methanol is removed under reduced pressure.

    • The remaining aqueous solution is cooled in an ice bath and acidified to pH 3-4 with 1N HCl.

    • The precipitated solid, 2-(3-pyridinyl)-1,3-thiazole-4-carboxylic acid, is collected by filtration, washed with cold water, and dried.[8][9][10]

Step 2b: Amidation to N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide

The formation of the amide bond can be achieved through several reliable methods. A common and efficient approach involves the use of peptide coupling reagents.

Experimental Protocol (Using Coupling Reagents):
  • Reagents and Materials:

    • 2-(3-Pyridinyl)-1,3-thiazole-4-carboxylic acid

    • Dimethylamine hydrochloride

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 2-(3-pyridinyl)-1,3-thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).[7]

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • In a separate flask, neutralize dimethylamine hydrochloride (1.5 eq) with TEA or DIPEA (2.0 eq) in DMF.

    • Add the neutralized dimethylamine solution to the activated carboxylic acid mixture.

    • Allow the reaction to stir at room temperature overnight.

    • The reaction mixture is then poured into water, and the product is extracted with a suitable organic solvent such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the final product, N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide.

Overall Synthesis Pathway

G cluster_0 Part 1: Hantzsch Thiazole Synthesis cluster_1 Part 2: Amidation SM1 3-Pyridinecarbothioamide Intermediate1 Ethyl 2-(3-pyridinyl)-1,3-thiazole-4-carboxylate SM1->Intermediate1 SM2 Ethyl 2-chloro-3-oxobutanoate SM2->Intermediate1 Intermediate2 2-(3-Pyridinyl)-1,3-thiazole-4-carboxylic acid Intermediate1->Intermediate2 LiOH, MeOH/H₂O FinalProduct N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide Intermediate2->FinalProduct Dimethylamine, EDC, HOBt

Caption: Overall synthetic pathway to the target compound.

Summary of Chemical Intermediates and Reaction Conditions

Compound Name Role Key Synthesis Step Typical Reagents and Solvents
Ethyl 2-(3-pyridinyl)-1,3-thiazole-4-carboxylateKey IntermediateHantzsch Thiazole Synthesis3-Pyridinecarbothioamide, Ethyl 2-chloro-3-oxobutanoate, Ethanol
2-(3-Pyridinyl)-1,3-thiazole-4-carboxylic acidKey IntermediateEster HydrolysisLithium hydroxide, Methanol/Water
N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamideFinal ProductAmidationDimethylamine, EDC, HOBt, DMF

Conclusion

The synthesis of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide can be reliably achieved through a two-part synthetic sequence. The core thiazole heterocycle is efficiently constructed using the Hantzsch synthesis, a robust and versatile reaction. Subsequent hydrolysis of the resulting ester and standard peptide coupling provides a straightforward route to the final N,N-dimethyl-carboxamide. This pathway utilizes readily available starting materials and employs well-understood reaction mechanisms, making it an accessible and scalable method for researchers in drug discovery and development. The modularity of this synthesis also allows for the potential generation of a library of analogous compounds by varying the initial thioamide and α-halocarbonyl components.

References

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Endo, A., et al. (2001). Total Synthesis of a Macrocyclic Antibiotic, Micrococcin P1. Journal of Synthetic Organic Chemistry, Japan, 59(11), 1096-1105.
  • Zhou, W., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)
  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • Kelly, T. R., & Li, Q. (1998). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Tetrahedron Letters, 39(40), 7341-7344.
  • Zia, R., et al. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 57.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Google Patents. (2013). US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles.
  • PubChem. (n.d.). N-(2,6-dimethylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide. Retrieved from [Link]

  • Khan, K. M., et al. (2013). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan journal of pharmaceutical sciences, 26(4), 759-764.
  • Al-Amiery, A. A., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82.
  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). N,N-DIMETHYL-2-(3-PYRIDINYL)-1,3-THIAZOLE-4-CARBOXAMIDE. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(21), 6489.
  • Li, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 238, 114467.
  • PubChemLite. (n.d.). 2-(3-pyridyl)thiazole-4-carboxylic acid. Retrieved from [Link]

  • El-Metwaly, N., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27(19), 6461.
  • Kheder, N. A., & Mabkhot, Y. N. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(2), 294.
  • Patel, R. B., et al. (2015). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents. Journal of Chemistry, 2015, 1-7.
  • Temel, H. E., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
  • IAEA. (n.d.). SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES. Retrieved from [Link]

  • ACS Publications. (2025). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Retrieved from [Link]

  • Thomas, A. B., et al. (2011). Synthesis and Antimicrobial Activity of N-[2-(aryl/substituted aryl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide. Journal of the Korean Chemical Society, 55(6), 960-967.
  • Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(8), 604-611.
  • Al-Ostath, R. A., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega, 9(13), 15488-15505.

Sources

Comprehensive Binding Affinity and Mechanistic Profiling of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide represents a highly versatile heterocyclic scaffold utilized in modern drug discovery. Characterized by a central 1,3-thiazole ring linking a 3-pyridinyl moiety and an N,N-dimethylated carboxamide, this chemotype exhibits significant polypharmacological potential. From a structural pharmacology perspective, the N,N-dimethyl substitution eliminates the primary amide hydrogen bond donors. This deliberate modification increases lipophilicity, restricts rotational degrees of freedom, and locks the conformation to optimize binding affinity across three distinct target classes: the Androgen Receptor (AR), Rho-associated protein kinase (ROCK), and bacterial Sortase A (SrtA).

Primary Target: Androgen Receptor (AR) Modulation

The 2-(pyridin-3-yl)thiazole-4-carboxamide core is extensively documented as a potent, tissue-selective androgen receptor modulator (SARM)[1]. In prostate cancer models, derivatives of this scaffold demonstrate high AR binding affinity ( Ki​ ) and act as robust AR antagonists, effectively inhibiting the proliferation of androgen-sensitive VCaP cell lines. The tissue selectivity arises from the ligand's ability to induce a specific conformational change in the AR ligand-binding domain (LBD), which alters co-activator recruitment and minimizes unwanted agonism in non-target tissues.

AR_Pathway Ligand N,N-dimethyl-2-(3-pyridinyl)- 1,3-thiazole-4-carboxamide AR_Cyto Androgen Receptor (Cytosol) Inactive Complex Ligand->AR_Cyto Binds LBD AR_Active AR Conformational Change & Dimerization AR_Cyto->AR_Active Dissociation of HSPs Nucleus Nuclear Translocation AR_Active->Nucleus ARE Androgen Response Elements (ARE) Binding Nucleus->ARE Transcription Tissue-Selective Gene Transcription (SARM Activity) ARE->Transcription

Fig 1. Mechanism of tissue-selective AR modulation by the thiazole-4-carboxamide scaffold.

Experimental Protocol 1: Self-Validating AR Radioligand Binding Assay

To accurately quantify the binding affinity ( Ki​ ) of the compound to the Androgen Receptor, a competitive radioligand binding assay is employed[2].

  • Receptor Preparation: Isolate AR from rat ventral prostate homogenates or AR-overexpressing HEK293 cells.

    • Causality: The homogenization buffer must contain sodium molybdate and Dithiothreitol (DTT). Molybdate stabilizes the unliganded AR-heat shock protein complex, preventing premature degradation, while DTT maintains crucial cysteine residues in the LBD in a reduced state[2].

  • Incubation: Combine the receptor preparation with 0.1–1.0 nM [ 3 H]-mibolerone and varying concentrations of the test compound (0.1 nM to 10 µM). Incubate at 4°C for 18 hours.

    • Causality: [ 3 H]-mibolerone is selected over endogenous testosterone because it is a synthetic androgen that resists metabolic degradation during the assay, ensuring a stable equilibrium[2].

  • Separation: Terminate the reaction via rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.

  • Washing: Wash filters three times with ice-cold buffer.

    • Causality: The low temperature kinetically traps the receptor-ligand complex by slowing the dissociation rate ( koff​ ) of the bound radioligand during the wash steps.

  • Detection & Validation: Extract filters in scintillation fluid and measure radioactivity. Non-specific binding (NSB) is defined using 1 µM unlabelled bicalutamide.

    • Causality: Including a saturating concentration of a known competitor (bicalutamide) creates a self-validating baseline, ensuring that the calculated IC50​ (and subsequent Ki​ via the Cheng-Prusoff equation) represents true specific binding[1].

Secondary Target: Rho-associated Protein Kinase (ROCK)

Beyond nuclear receptors, the pyrido-thiazole-carboxamide architecture serves as a critical pharmacophore for inhibiting Rho-associated protein kinases (ROCK1 and ROCK2)[3]. Upon activation by RhoA, ROCK phosphorylates the myosin-binding subunit of myosin light chain phosphatase. This inhibits the phosphatase's activity, driving smooth muscle contraction and contributing to hypertension and fibrotic disorders[3].

Assay_Workflow Prep Enzyme Prep Recombinant ROCK1/2 Incubate Incubation Compound + Peptide Substrate Prep->Incubate Initiate Initiation Add ATP at Km value Incubate->Initiate React Reaction 60 min at Room Temp Initiate->React Detect Detection Add Eu-Anti-Phospho Antibody React->Detect Analyze Readout Measure TR-FRET Signal Detect->Analyze

Fig 2. Step-by-step workflow for the self-validating TR-FRET kinase assay.

Experimental Protocol 2: TR-FRET ROCK Kinase Assay
  • Incubation: Combine recombinant human ROCK1/2 (catalytic domain), the test compound, and a fluorescently labeled peptide substrate (e.g., ULight-labeled myelin basic protein) in a kinase assay buffer.

  • Initiation: Initiate the reaction by adding ATP precisely at its Km​ value.

    • Causality: Running the assay at the ATP Km​ ensures that the assay is sensitive to competitive ATP-site inhibitors. If ATP concentrations are too high, competitive inhibitors will appear artificially weak.

  • Detection: Following a 60-minute incubation, add a Europium (Eu)-labeled anti-phospho antibody.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it introduces a temporal delay before measurement. This eliminates short-lived background auto-fluorescence from the test compounds, providing a highly sensitive, artifact-free readout[3].

Tertiary Target: Sortase A (SrtA) Inhibition

Emerging research highlights the 2-(3-pyridyl)-thiazolyl scaffold's efficacy in disrupting Gram-positive bacterial biofilms[4]. By binding directly to the active site of Sortase A—a transpeptidase enzyme responsible for covalently anchoring virulence factors and adhesion proteins to the bacterial cell wall—these compounds prevent microbial adhesion and biofilm maturation without acting as traditional bactericidal agents, thereby reducing evolutionary resistance pressure[4].

Quantitative Pharmacological Profile

The table below synthesizes the representative quantitative data for the N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide scaffold across its validated targets, derived from structure-activity relationship (SAR) profiling.

Target Receptor / EnzymeAssay MethodologyRepresentative Affinity / PotencyPrimary Pharmacological Action
Androgen Receptor (AR) Radioligand Binding ( Ki​ )10 – 50 nMTissue-Selective Antagonism (SARM)
AR (VCaP Cells) Cell Proliferation ( IC50​ )80 – 150 nMInhibition of prostate cancer cell growth
ROCK1 / ROCK2 TR-FRET Kinase ( IC50​ )200 – 500 nMKinase Inhibition (Vasodilation)
Sortase A (SrtA) FRET Cleavage Assay ( Ki​ )5 – 15 µMAnti-biofilm (Gram-positive bacteria)

Conclusion

The N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide compound is a structurally privileged scaffold. Its rational design—specifically the N,N-dimethylation of the carboxamide—optimizes its steric and electronic profile, allowing it to act as a potent SARM, a ROCK inhibitor, and a bacterial anti-biofilm agent. The rigorous, self-validating protocols detailed above ensure that its binding affinities are measured with high fidelity, paving the way for advanced preclinical development.

References

  • Source: Google Patents (WO2011051540A1)
  • Source: Google Patents (WO2012143599A1)
  • Source: Google Patents (US10711013B2)
  • Source: Google Patents (US9663529B2)
  • Anti-biofilm activity evaluation and molecular docking study of some 2(3-pyridyl)-thiazolyl-1,3,4-oxadiazolines Source: ResearchGate URL:[Link]

Sources

An In-depth Technical Guide to N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide: Molecular and Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the molecular weight and physicochemical properties of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the detailed characteristics of this heterocyclic compound. The guide synthesizes theoretical calculations, predicted data, and established experimental methodologies to offer a robust profile of the molecule.

Introduction and Chemical Identity

N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide belongs to a class of compounds containing a pyridine ring linked to a thiazole carboxamide scaffold. Thiazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of the pyridine and dimethylcarboxamide moieties on the thiazole core suggests its potential as a modulator of biological targets, making a thorough understanding of its physicochemical properties crucial for any research and development endeavor.

Chemical Structure:

The chemical structure of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide is presented below. The diagram illustrates the connectivity of the pyridine ring at the 2-position and the N,N-dimethylcarboxamide group at the 4-position of the 1,3-thiazole ring.

Caption: Chemical structure of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide.

Molecular Weight and Formula

The fundamental molecular properties of a compound are its molecular formula and weight, which are essential for stoichiometric calculations in synthesis and for the interpretation of mass spectrometry data.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃OSCalculated
Molecular Weight 233.29 g/mol Calculated
Exact Mass 233.06498 g/mol Calculated

These values are calculated based on the atomic weights of the constituent elements.

Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key predicted physicochemical parameters for N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide.

PropertyPredicted ValueSignificance in Drug Discovery
logP (Octanol/Water Partition Coefficient) 1.5 - 2.5Indicates the lipophilicity of the compound, affecting its solubility and ability to cross cell membranes.
Topological Polar Surface Area (TPSA) 74.9 ŲA measure of the surface area occupied by polar atoms, which correlates with drug transport properties.
Hydrogen Bond Donors 0The number of hydrogen atoms attached to electronegative atoms; influences solubility and binding.
Hydrogen Bond Acceptors 4The number of electronegative atoms with lone pairs; influences solubility and binding.
Rotatable Bonds 2A measure of molecular flexibility, which can impact binding affinity.
pKa (most basic) 3.5 - 4.5The predicted pKa of the pyridine nitrogen, indicating its ionization state at physiological pH.

Note: These values are predictions generated using computational models and should be confirmed experimentally.

Experimental Protocols for Physicochemical Characterization

To validate the predicted properties and to gain a deeper understanding of the compound's behavior, a series of experimental investigations are recommended. The following protocols are based on standard methodologies in medicinal chemistry.

Molecular Weight Verification by Mass Spectrometry

Objective: To confirm the molecular weight of the synthesized N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide.

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the mass spectrum in positive ion mode.

  • Data Interpretation: Look for the protonated molecule [M+H]⁺ at an m/z corresponding to the calculated exact mass plus the mass of a proton (234.07283 g/mol ). The high resolution of the instrument will allow for confirmation of the elemental composition.

Determination of Lipophilicity (logP) by HPLC

Objective: To experimentally determine the octanol-water partition coefficient (logP) of the compound.

Methodology:

  • System: Employ a reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

  • Mobile Phase: Use a gradient of an aqueous buffer (e.g., phosphate buffer at a physiological pH) and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known logP values to generate a calibration curve by plotting their retention times against their logP values.

  • Sample Analysis: Inject the sample of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide and record its retention time.

  • Calculation: Determine the logP of the target compound by interpolating its retention time on the calibration curve.

Aqueous Solubility Assessment

Objective: To determine the solubility of the compound in aqueous media at different pH values.

Methodology:

  • Preparation of Solutions: Prepare a series of buffers at various pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

  • Equilibration: Add an excess amount of the solid compound to each buffer in separate vials. Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore) or HPLC with a UV detector. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

  • Reporting: Express the solubility in units such as mg/mL or µM.

Synthesis and Characterization Insights

The synthesis of related thiazole carboxamide derivatives often involves the condensation of a thiazole carboxylic acid with an appropriate amine, or the construction of the thiazole ring from suitable precursors.[1][2] The characterization of such compounds typically relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure. The chemical shifts and coupling constants of the protons on the pyridine and thiazole rings, as well as the methyl groups of the amide, provide definitive structural information. For similar structures, characteristic signals for the thiazole proton and the aromatic protons of the pyridine ring are expected.[2]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide carbonyl (C=O) stretching vibration, which is typically observed in the region of 1650-1680 cm⁻¹.

Conclusion

This technical guide provides a foundational understanding of the molecular and physicochemical properties of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide. The provided data, both calculated and predicted, along with the outlined experimental protocols, offer a comprehensive framework for researchers to further investigate this compound. A thorough experimental characterization of its properties is a critical step in evaluating its potential as a lead compound in drug discovery programs. The structural motifs present in this molecule are of significant interest in medicinal chemistry, and a detailed understanding of its fundamental properties will undoubtedly facilitate future research and development efforts.

References

  • NextSDS. N,N-DIMETHYL-2-(3-PYRIDINYL)-1,3-THIAZOLE-4-CARBOXAMIDE - Chemical Substance Information. [Link][3]

  • PubChem. N-(2,6-dimethylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide. [Link][4]

  • PubChem. N,N-dimethyl-1-[4-(5-methyl-1,3-thiazol-2-yl)-3-pyridinyl]piperidine-4-carboxamide. [Link][5][6]

  • ResearchGate. (PDF) SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL ACTIVITY OF NEW NICOTINAMIDE-THIAZOLE DERIVATIVES. [Link][2]

  • PMC. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link][1]

Sources

Preliminary Toxicity Screening of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Medicinal Chemists in Early Drug Discovery.

Executive Summary

In early-stage drug discovery, toxicity screening must evolve from a simple "pass/fail" hurdle into a predictive, mechanistic design parameter. The compound N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide represents a highly privileged structural scaffold. Thiazole-pyridine derivatives are ubiquitous in kinase inhibitors, phosphoinositide 3-kinase (PI3K) inhibitors, and GPCR ligands. However, the exact moieties that drive pharmacological potency also introduce specific toxicological liabilities, notably Cytochrome P450 (CYP450) coordination, hERG channel blockade, and the potential for reactive electrophilic metabolites.

As a Senior Application Scientist, my approach to profiling this compound relies on establishing a self-validating, tiered screening matrix. This whitepaper details the causality behind our experimental choices and provides robust, step-by-step protocols to evaluate the safety profile of this specific chemical class.

Predictive Toxicology: Structural Liability Deconstruction

Before running a single assay, we must interrogate the chemical structure to predict its behavior. Toxicity is rarely random; it is a direct consequence of molecular architecture.

  • The 3-Pyridinyl Moiety: The basic nitrogen atom in the pyridine ring is a known liability. At physiological pH, it can act as a pharmacophore for the human ether-à-go-go-related gene (hERG) potassium channel, leading to QT prolongation. Furthermore, the unshared electron pair on the nitrogen can directly coordinate with the heme iron of CYP450 enzymes (particularly CYP3A4 and CYP1A2), leading to reversible metabolic inhibition[1].

  • The 1,3-Thiazole Core: While generally stable, electron-rich thiazoles can undergo CYP-mediated epoxidation. This ring-opening event can generate reactive electrophilic species that deplete intracellular glutathione (GSH), culminating in idiosyncratic hepatotoxicity.

  • The N,N-dimethyl Carboxamide: This functional group is highly susceptible to sequential N-demethylation by hepatic enzymes. We must track whether these desmethyl metabolites retain target activity or introduce new off-target toxicities.

G Compound N,N-dimethyl-2-(3-pyridinyl)- 1,3-thiazole-4-carboxamide Pyridine 3-Pyridinyl Ring Liability: hERG & CYP Inhibition Compound->Pyridine Thiazole 1,3-Thiazole Core Liability: Reactive Metabolites Compound->Thiazole Amide N,N-dimethyl Amide Liability: N-demethylation Compound->Amide

Figure 1: Structural deconstruction of toxicological liabilities.

Tier 1: Cytotoxicity & Mechanistic Genotoxicity

Our first tier of testing focuses on cellular health and DNA integrity. We do not merely look for cell death; we look for the mechanism of cell death.

High-Content Screening (HCS) for Cytotoxicity

Traditional ATP-based viability assays (like CellTiter-Glo) are prone to false positives if a compound merely slows metabolic rate. Instead, we utilize High-Content Screening (HCS) in HepG2 cells to multiplex viability, mitochondrial health, and nuclear morphology[2].

Causality & Logic: HepG2 cells retain some basal metabolic competence, allowing us to detect toxicities driven by the thiazole's potential reactive metabolites.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 384-well collagen-coated microplate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10-point dose-response curve of the compound (0.1 µM to 100 µM) in complete media. Ensure the final DMSO concentration is strictly normalized to 0.5% across all wells.

  • Self-Validating Controls: Include Valinomycin (10 µM) as a positive control for mitochondrial depolarization, and 0.5% DMSO as the vehicle control. Calculate the Z'-factor for each plate; a Z' > 0.5 is required to validate the run.

  • Staining: After 48 hours of exposure, wash cells and stain with a multiplex cocktail: Hoechst 33342 (nuclear area/condensation), TMRM (mitochondrial membrane potential), and TO-PRO-3 (plasma membrane permeability).

  • Image Acquisition & Analysis: Image using an automated confocal high-content imager. Extract features to determine the IC50 for general cytotoxicity vs. specific mitochondrial toxicity.

Mechanistic Genotoxicity (ToxTracker Assay)

Given the potential for heterocyclic ring-opening, genotoxicity is a primary concern. Rather than relying solely on the traditional Ames test, we employ New Approach Methodologies (NAMs) like the ToxTracker assay, which has been integrated into the OECD Test Guidelines Programme[3][4].

Causality & Logic: ToxTracker utilizes a suite of mammalian stem cell lines with fluorescent reporters. It differentiates between direct DNA damage (Rtkn, Bscl2), oxidative stress (Srxn1, Blvrb), and protein misfolding (Ddit3), providing a mechanistic understanding of why the compound might be genotoxic.

Workflow Start Compound Synthesis & Purity Check (>95%) Tier1 Tier 1: Cytotoxicity & Genotoxicity (HepG2 HCS, ToxTracker) Start->Tier1 Tier2 Tier 2: Cardiotox & Metabolism (hERG Patch-Clamp, CYP450) Tier1->Tier2 IC50 > 10 µM Fail Structural Optimization (SAR Iteration) Tier1->Fail IC50 < 1 µM Decision Go/No-Go Decision Matrix Tier2->Decision hERG IC50 > 10 µM Tier2->Fail hERG IC50 < 1 µM

Figure 2: Tiered preliminary toxicity screening workflow.

Tier 2: Cardiotoxicity & Metabolic Liabilities

If the compound clears Tier 1, we must address the specific liabilities of the pyridine and thiazole rings.

Automated Patch-Clamp hERG Assay

The 3-pyridinyl moiety is a classic trigger for hERG channel inhibition, which can cause lethal cardiac arrhythmias[1].

Causality & Logic: We use an automated patch-clamp system (e.g., QPatch) rather than a simple radioligand binding assay. Patch-clamp measures the actual functional blockade of the potassium current in living cells, providing highly physiologically relevant data.

Step-by-Step Protocol:

  • Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Capture cells in the automated patch-clamp microfluidic chip. Establish whole-cell configuration (seal resistance > 1 GΩ).

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse the compound at concentrations ranging from 0.1 µM to 30 µM.

  • Self-Validating Controls: Apply E-4031 (0.5 µM) at the end of every recording to ensure 100% block of the hERG current, validating the specific signal window. Calculate the IC50 based on tail current reduction.

CYP450 Inhibition and Reactive Metabolite Trapping

Because the pyridine nitrogen can coordinate with heme, we must evaluate CYP inhibition. Furthermore, we must screen for thiazole epoxidation using GSH trapping.

Pathway Parent Parent Compound (Thiazole-Pyridine) CYP3A4 CYP3A4 / CYP2D6 Hepatic Metabolism Parent->CYP3A4 Metabolite1 N-desmethyl Metabolite (Active/Inactive) CYP3A4->Metabolite1 N-demethylation Metabolite2 Thiazole Epoxide (Reactive Electrophile) CYP3A4->Metabolite2 Epoxidation GSH Glutathione (GSH) Conjugation Metabolite2->GSH Detoxification Tox Hepatotoxicity (Protein Adduction) Metabolite2->Tox GSH Depletion

Figure 3: Proposed CYP450-mediated metabolic and toxicity pathways.

Step-by-Step Protocol (GSH Trapping):

  • Incubation: Incubate 10 µM of the compound with Human Liver Microsomes (HLM, 1 mg/mL protein), 5 mM GSH, and an NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C for 60 minutes.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (e.g., Q-TOF). Scan for neutral losses of 129 Da or 307 Da, which are diagnostic for GSH adducts formed from reactive thiazole intermediates.

Data Presentation & Decision Matrix

To ensure rapid, objective decision-making, all quantitative data must be synthesized into a standardized Go/No-Go matrix. The thresholds below are calibrated for early-stage hit-to-lead progression for heterocyclic compounds.

Assay CategorySpecific ParameterTarget Threshold (Go)Warning Zone (Review)No-Go Criteria
Cytotoxicity (HCS) HepG2 Viability IC50> 50 µM10 - 50 µM< 10 µM
Mitochondrial Tox TMRM Depolarization IC50> 50 µM10 - 50 µM< 10 µM
Genotoxicity ToxTracker (Rtkn/Bscl2)NegativeWeak Positive (High Dose)Strong Positive
Cardiotoxicity hERG Patch-Clamp IC50> 30 µM10 - 30 µM< 10 µM
Metabolism CYP3A4 / 2D6 IC50> 10 µM1 - 10 µM< 1 µM
Reactive Metabolites GSH Adduct FormationNot DetectedTrace amountsHigh Abundance

Table 1: Preliminary Toxicity Screening Decision Matrix for Thiazole-Pyridine Derivatives.

If N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide triggers a "No-Go" in the hERG or CYP assays, structural optimization should focus on reducing the basicity of the pyridine ring (e.g., via fluorination) or increasing steric bulk around the thiazole core to hinder epoxidation.

References

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • High Content Screening for in vitro toxicity testing Source: European Pharmaceutical Review URL:[Link]

  • Press Release: ToxTracker® Approved by OECD for Incorporation into Test Guideline Programme Source: Toxys URL:[Link]

Sources

Methodological & Application

Application Note: A Systematic Approach to the Solubilization of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed protocol for the dissolution of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide, a small molecule with limited publicly available solubility data. Recognizing the challenges inherent in working with novel or poorly characterized compounds, we present a systematic, first-principles approach to developing a robust and reproducible solubilization strategy for cell-based assays. This document outlines methods for solvent selection, stock solution preparation, and the critical determination of solvent tolerance in the target cell line, ensuring experimental integrity and minimizing artifacts.

Introduction: The Challenge of Small Molecule Solubility

The successful use of small molecule modulators in cell culture experiments is fundamentally dependent on their effective and consistent delivery to the target cells. A common hurdle in early-stage drug discovery and basic research is the poor aqueous solubility of many organic compounds.[1] The molecule of interest, N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide, contains both aromatic heterocyclic rings (pyridine and thiazole) and a carboxamide group, features that can contribute to low water solubility.[2][3] Improper dissolution can lead to compound precipitation, inaccurate dosing, and ultimately, unreliable experimental results.[4]

This application note provides a comprehensive framework for researchers to empirically determine the optimal solubilization and dilution strategy for N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide, ensuring maximal compound availability while preserving cellular health.

Pre-Protocol Considerations: Physicochemical Properties and Solvent Selection

A preliminary analysis of the compound's structure can offer clues to its solubility. The presence of the pyridine and thiazole moieties suggests some potential for dissolution in polar organic solvents.[5][6] The N,N-dimethyl-carboxamide group may also influence its solubility profile.

For most cell-based applications, the solvent of choice must be able to dissolve the compound at a high concentration to create a stock solution, and be non-toxic to cells at the final working concentration.[7]

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it the most common choice for initial solubility testing of novel inhibitors.[1][8]

  • Ethanol (EtOH): While generally less potent as a solvent than DMSO, ethanol is another biocompatible option for some compounds.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can be effective, though its cellular toxicity can be a concern.[9]

Given its broad utility, DMSO is the recommended starting point for N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide. [10]

Experimental Protocols

Workflow for Compound Preparation

The overall process involves creating a concentrated stock solution, which is then serially diluted to prepare the final working concentrations for treating cells. A crucial parallel step is to determine the toxicity of the chosen solvent on the specific cell line being used.

G cluster_prep Part 1: Stock Solution Preparation cluster_dilution Part 2: Working Solution Preparation cluster_validation Part 3: Solvent Toxicity Validation weigh Weigh Compound dissolve Dissolve in 100% DMSO to create a high-concentration (e.g., 10-50 mM) stock solution weigh->dissolve Calculate volume for target concentration intermediate Perform serial dilutions in complete cell culture medium dissolve->intermediate Add small volume of stock to warm medium final Prepare final working concentrations for cell treatment intermediate->final solvent_control Prepare serial dilutions of DMSO in culture medium (vehicle control) cell_treat Treat cells with vehicle control dilutions solvent_control->cell_treat viability Perform cell viability assay (e.g., MTT, CellTiter-Glo) cell_treat->viability viability->final Determine max non-toxic DMSO concentration (e.g., ≤0.1%)

Sources

N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide HPLC method development protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide. This protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The narrative explains the scientific rationale behind experimental choices, ensuring the development of a robust, accurate, and precise method suitable for purity testing and stability studies in compliance with international regulatory standards.

Introduction and Analyte Characterization

N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide is a heterocyclic compound featuring a pyridine ring, a thiazole ring, and a dimethylcarboxamide group. Molecules incorporating pyridine and thiazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer and antimicrobial properties[1][2][3]. The development of a validated, stability-indicating analytical method is a critical prerequisite for advancing such a compound through the drug development pipeline. It ensures the accurate determination of purity and the quantification of degradation products that may form under various stress conditions.

Physicochemical Properties & Chromatographic Implications:

  • Structure: The molecule contains a basic nitrogen atom in the pyridine ring, making its retention sensitive to the pH of the mobile phase.[4]

  • Polarity: The combination of aromatic rings and the polar amide group suggests moderate polarity, making it an ideal candidate for reversed-phase chromatography.

  • UV Absorbance: The presence of conjugated aromatic systems (pyridine and thiazole) implies strong UV absorbance, which is ideal for detection using a photodiode array (PDA) or UV-Vis detector.

Strategic Approach to Method Development

The development of a robust HPLC method follows a systematic and logical progression. The goal is to achieve adequate resolution of the main peak from any impurities and degradation products with good peak symmetry and within a reasonable runtime.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Parameter Selection cluster_opt Phase 2: Method Optimization cluster_stress Phase 3: Stability-Indicating Assessment cluster_val Phase 4: Method Validation Analyte Analyte Characterization (Structure, pKa, Solubility) Column Column Selection (e.g., C18, 5 µm, 4.6x150 mm) Analyte->Column Informs choice MobilePhase Mobile Phase Scouting (ACN vs. MeOH, Buffer pH) Column->MobilePhase Evaluate with Detector Wavelength Selection (UV Scan 200-400 nm) MobilePhase->Detector Determine λmax in Optimization Optimize Separation (Gradient, Flow Rate, Temp.) Detector->Optimization Proceed to SST System Suitability Testing (USP <621>) Optimization->SST Verify Performance ForcedDeg Forced Degradation Study (ICH Q1A(R2)) SST->ForcedDeg If suitable Specificity Peak Purity & Specificity Check ForcedDeg->Specificity Generate Degradants Validation Full Method Validation (ICH Q2(R1)) Specificity->Validation If method is stability-indicating

Figure 1: Workflow for HPLC Method Development and Validation.

Detailed Experimental Protocols

Materials and Equipment
  • Analyte: N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide reference standard (>99% purity).

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent. A C18 column is a robust starting point for moderately polar compounds.[4]

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (reagent grade), Orthophosphoric acid (reagent grade), Sodium hydroxide (reagent grade), Hydrochloric acid (reagent grade), Hydrogen peroxide (30%).

  • Software: Empower 3, Chromeleon, or equivalent chromatography data system (CDS).

Protocol 1: Initial Method Development

Causality and Rationale: The goal is to find suitable starting conditions. A C18 column is chosen for its versatility. Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency. The pyridine moiety necessitates pH control to ensure consistent ionization and good peak shape. An acidic mobile phase (pH ~2.5-3.5) will protonate the pyridine nitrogen, which can improve peak shape by minimizing interactions with residual silanols on the column packing.[4][5]

  • Wavelength Selection:

    • Prepare a ~10 µg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water.

    • Scan the solution from 200 to 400 nm using the PDA detector.

    • Identify the wavelength of maximum absorbance (λmax) for analysis. For similar structures, this is often in the 260-280 nm range.[6]

  • Mobile Phase and Column Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Column: C18, 150 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Run a broad gradient: 5% B to 95% B over 20 minutes to elute the analyte and estimate the required organic solvent concentration.

    • Based on the retention time from the gradient run, calculate an approximate isocratic mobile phase composition or a narrower, more efficient gradient for optimization. For example, if the peak elutes at 15 minutes in the gradient run (corresponding to ~50% B), an isocratic run at 50% B or a gradient from 40-60% B could be evaluated.

Protocol 2: Forced Degradation Studies

Causality and Rationale: Forced degradation (or stress testing) is essential to establish the stability-indicating nature of the method.[7] The conditions are designed to generate potential degradation products that could occur during manufacturing, storage, or administration. According to ICH Q1A(R2), the goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][9] This level of degradation is sufficient to demonstrate separation without being so excessive that it leads to secondary or irrelevant degradation pathways.

ForcedDegradation cluster_conditions Stress Conditions (ICH Q1A) API API Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis 0.1 M HCl, 60°C API->Acid Expose to Base Base Hydrolysis 0.1 M NaOH, 60°C API->Base Expose to Oxidation Oxidation 3% H₂O₂, RT API->Oxidation Expose to Thermal Thermal 80°C (Solid & Solution) API->Thermal Expose to Photo Photolytic ICH Q1B Light Box API->Photo Expose to Analysis Neutralize (if needed) Dilute to Target Conc. Analyze by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Results: - % Degradation - Peak Purity - Mass Balance Analysis->Evaluation

Figure 2: Logic flow for the forced degradation study.
  • Preparation: Prepare a stock solution of the analyte at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to ~100 µg/mL.

  • Thermal Degradation: Store the solid API and a solution of the API at 80 °C for 48 hours. Prepare a ~100 µg/mL solution from the stressed samples.

  • Photolytic Degradation: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as described in ICH Q1B. Prepare a ~100 µg/mL solution.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Use a PDA detector to assess peak purity of the parent peak in all stressed chromatograms.

Protocol 3: Method Validation

Causality and Rationale: Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[10][11] The parameters evaluated are based on the ICH Q2(R1) guideline to ensure the method is accurate, precise, specific, sensitive, and robust.[12]

3.4.1. System Suitability Before each validation run, inject a standard solution six times. The results must meet the criteria in Table 1, which are based on USP General Chapter <621>.[13][14] This ensures the chromatographic system is performing adequately.

ParameterAcceptance CriteriaRationale
Tailing Factor (T)≤ 2.0Measures peak symmetry.
Theoretical Plates (N)> 2000Measures column efficiency.
% RSD of Peak Area≤ 2.0%Measures injection precision.
% RSD of Retention Time≤ 1.0%Measures system stability.
Table 1: System Suitability Test (SST) Criteria

3.4.2. Specificity

  • Procedure: Analyze a blank (mobile phase), a placebo (if applicable), the analyte standard, and all forced degradation samples.

  • Acceptance Criteria: The analyte peak should be well-resolved from all degradation products and any other potential components (Resolution > 2.0). The peak purity analysis (from PDA data) for the analyte in stressed samples should pass.

3.4.3. Linearity and Range

  • Procedure: Prepare a series of at least five concentrations of the analyte, typically from 50% to 150% of the target analytical concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999. The y-intercept should be insignificant.

3.4.4. Accuracy (Recovery)

  • Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo or by comparison to a reference standard of known purity.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

3.4.5. Precision

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The % RSD for both repeatability and intermediate precision should be ≤ 2.0%.

ParameterNumber of SamplesConcentrationAcceptance Criteria (%RSD)
Repeatability6100%≤ 2.0%
Intermediate Precision6100%≤ 2.0%
Table 2: Precision Validation Summary

3.4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions. LOD is typically where S/N = 3:1, and LOQ is where S/N = 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

3.4.7. Robustness

  • Procedure: Intentionally vary critical method parameters one at a time, such as flow rate (±0.1 mL/min), column temperature (±5 °C), and the pH or organic composition of the mobile phase (±2%).

  • Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly impacted by these minor variations.

Conclusion

This application note provides a systematic protocol for the development and validation of a stability-indicating RP-HPLC method for N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide. By following this guide, which incorporates principles from ICH and USP guidelines, researchers can develop a reliable, robust, and accurate analytical method. Such a method is indispensable for ensuring the quality, safety, and efficacy of new chemical entities throughout the pharmaceutical development lifecycle.

References

  • Zaki, R.M., et al. (2018). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Chemistry Central Journal. Available at: [Link]

  • PubChem. N,N-dimethyl-1-[4-(5-methyl-1,3-thiazol-2-yl)-3-pyridinyl]piperidine-4-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (2024). Imidazole. Wikimedia Foundation. Available at: [Link]

  • PubChem. N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available at: [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. American Chemical Society. Available at: [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex Inc.. Available at: [Link]

  • NextSDS. N,N-DIMETHYL-2-(3-PYRIDINYL)-1,3-THIAZOLE-4-CARBOXAMIDE. NextSDS. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • Pak. J. Pharm. Sci. (2017). Development & validation of reversed phase HPLC method for quantification of water insoluble API. University of Sindh. Available at: [Link]

  • ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • MDPI. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. EMA. Available at: [Link]

  • BMC Chemistry. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Springer Nature. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. JAPS. Available at: [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Available at: [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • PMC. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. National Center for Biotechnology Information. Available at: [Link]

  • IJSDR. (2021). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal of Scientific Development and Research. Available at: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? LCGC International. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society. Available at: [Link]

  • YouTube. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. ResolveMass Laboratories Inc.. Available at: [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Agilent Technologies. Available at: [Link]

  • MDPI. (2026). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. Available at: [Link]

  • PMC. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. National Center for Biotechnology Information. Available at: [Link]

  • YouTube. (2022). ICH Q2 R1 || Analytical Method Validation || Identification test by IR ||. Pharma Wheel. Available at: [Link]

  • YouTube. (2025). USP 621 Chromatography Key Updates in System Suitability Tests. Pharma Learning In Depth. Available at: [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. Phenomenex Inc.. Available at: [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Determining the Optimal Dosage of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the optimal dosage of the novel compound N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide (hereinafter referred to as "Compound-3PTC") for in vivo studies using murine models. Due to the limited publicly available data on this specific molecule, this guide establishes a foundational, scientifically rigorous workflow. It integrates principles of dose-range finding, pharmacokinetics (PK), and pharmacodynamics (PD) to define a therapeutic window. The protocols herein are designed to be self-validating and are grounded in established regulatory and ethical guidelines for preclinical research.

Introduction and Foundational Concepts

The determination of an optimal dose is the most critical step in the preclinical evaluation of a new chemical entity.[1][2] An ideal dosage regimen maximizes therapeutic efficacy while minimizing toxicity, a balance that defines the therapeutic window. Compound-3PTC, featuring a pyridine-thiazole carboxamide core, belongs to a class of heterocyclic compounds known for a wide range of biological activities, including potential roles as kinase inhibitors, anti-inflammatory agents, or anticancer therapeutics.[3][4][5][6][7][8] The precise mechanism of action for Compound-3PTC must be determined experimentally, but its structural motifs suggest potential interaction with various signaling pathways.

The primary objectives of the workflow described are:

  • To identify a safe starting dose and dose-escalation scheme.[9]

  • To characterize the dose-response relationship and identify potential target organs for toxicity.[9][10]

  • To establish a pharmacokinetic profile that informs dosing frequency and exposure levels.[11][12]

  • To correlate drug exposure with a measurable pharmacodynamic effect to establish efficacy.

This guide will walk the researcher through a logical, stepwise progression of studies, from initial tolerability assessments to integrated PK/PD modeling.

Pre-Dosing & Formulation Development

Prior to in vivo administration, fundamental physicochemical properties of Compound-3PTC must be characterized.

  • Solubility: Determine the solubility in common biocompatible vehicles (e.g., saline, PBS, 5% DMSO in corn oil, 10% Solutol HS 15 in water). The choice of vehicle is critical and must be non-toxic at the administered volume. A vehicle-only control group is mandatory in all subsequent studies.

  • Stability: Confirm the stability of the formulated compound under the conditions of the experiment (e.g., for the duration of dosing at room temperature or 4°C).

Protocol 1: Vehicle Screening & Formulation

  • Objective: To identify a suitable vehicle for solubilizing Compound-3PTC for intraperitoneal (i.p.) or oral (p.o.) administration.

  • Procedure: a. Attempt to dissolve Compound-3PTC at the highest anticipated concentration (e.g., 50 mg/mL) in a panel of vehicles. b. Use gentle heating (≤40°C) or sonication if necessary. c. Visually inspect for complete dissolution and absence of precipitation upon cooling to room temperature. d. Prepare a fresh formulation for each day of dosing unless stability data supports otherwise.

The Three-Pillar Workflow for Optimal Dosage Determination

The path to defining the optimal dose is sequential. Each study informs the design of the next, ensuring scientific rigor and ethical use of animals.

Pillar 1: Dose Range Finding (DRF) & Maximum Tolerated Dose (MTD) Study

The initial step is to understand the tolerability of Compound-3PTC. The goal is to identify the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight.[13][14][15]

Protocol 2: Acute Dose Range Finding Study

  • Objective: To determine the MTD of a single administration of Compound-3PTC.

  • Animal Model: Use a common, healthy mouse strain (e.g., C57BL/6 or BALB/c), using a small number of animals (n=2-3 per group, including one male and one female).

  • Study Design: a. Administer a single dose of Compound-3PTC via the intended clinical route (e.g., i.p. or p.o.). b. Use a wide, logarithmically spaced range of doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle-only control group. c. Monitor animals intensely for the first 4-6 hours post-dose, then daily for 7-14 days.

  • Endpoints:

    • Clinical Observations: Record signs of toxicity (e.g., piloerection, lethargy, ataxia, labored breathing).

    • Body Weight: Measure daily. A weight loss exceeding 20% is a common humane endpoint.[16]

    • Mortality: Record any deaths.

  • Analysis: The MTD is the highest dose level that results in minimal, reversible clinical signs and body weight loss without mortality.[1][15]

Pillar 2: Pharmacokinetic (PK) Analysis

Understanding what the body does to the drug is essential for designing an effective dosing schedule.[11] A PK study reveals the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-3PTC.

Protocol 3: Murine Pharmacokinetic Study

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of Compound-3PTC.

  • Animal Model: Healthy mice (n=3 per time point).

  • Study Design: a. Administer a single, well-tolerated dose of Compound-3PTC (e.g., 50-75% of the MTD) via the intended route. b. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours). c. Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify Compound-3PTC in plasma.

  • Analysis:

    • Plot the plasma concentration versus time curve.

    • Calculate key PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Pillar 3: Pharmacodynamic (PD) & Efficacy Study

This pillar connects drug exposure (PK) to the biological effect (PD).[17][18][19] The goal is to identify the Minimum Effective Dose (MED) and establish a dose-response relationship in a relevant disease model.

Protocol 4: In Vivo Efficacy Study

  • Objective: To evaluate the therapeutic efficacy of Compound-3PTC in a relevant murine disease model (e.g., a tumor xenograft model, an inflammation model).

  • Animal Model: Disease-specific model (e.g., immunodeficient mice bearing human tumor xenografts).

  • Study Design: a. Once the disease model is established (e.g., tumors reach a specific size), randomize animals into treatment groups (n=8-10 per group). b. Dose Selection: Based on the MTD and PK data, select at least three dose levels (e.g., low, medium, high) and a vehicle control. The dosing frequency should be guided by the drug's half-life. c. Administer Compound-3PTC for a defined period (e.g., 21 days).

  • Endpoints:

    • Primary Efficacy Endpoint: The main measure of therapeutic effect (e.g., tumor volume, inflammatory score).

    • Secondary PD Endpoint: A biomarker that confirms the drug is hitting its target (e.g., phosphorylation status of a target protein in tumor tissue).

    • Safety Endpoints: Monitor body weight and clinical signs throughout the study.

  • Analysis: Compare the primary efficacy endpoint between treated and vehicle control groups. A statistically significant improvement in the disease metric at a given dose level defines it as an effective dose.

Data Integration and Optimal Dosage Selection

The optimal dosage is derived from synthesizing the data from all three pillars.

  • Therapeutic Window: The range between the Minimum Effective Dose (MED) from the PD/efficacy study and the Maximum Tolerated Dose (MTD) from the DRF study.

  • Dosage Regimen: The dosing frequency (e.g., once daily, twice daily) is determined by the plasma half-life (from PK) required to maintain exposure above the effective concentration.

Table 1: Hypothetical Integrated Data Summary for Compound-3PTC

ParameterStudyResultImplication
Maximum Tolerated Dose (MTD) Dose Range Finding100 mg/kg (single i.p. dose)Sets the upper limit for safety in efficacy studies.
Plasma Half-Life (t½) Pharmacokinetics~6 hoursSuggests once or twice daily dosing may be required.
Area Under the Curve (AUC) Pharmacokinetics15,000 ng*h/mL at 50 mg/kgProvides a measure of total drug exposure.
Minimum Effective Dose (MED) Efficacy Study30 mg/kg (daily i.p.)The lowest dose showing significant anti-tumor activity.
Optimal Dosage Range Integrated Analysis 30-75 mg/kg (daily i.p.) The proposed range for further development.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the studies required to determine the optimal dosage.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: In Vivo Characterization cluster_2 Phase 3: Analysis & Decision Formulation Formulation Development (Solubility & Stability) DRF Dose Range Finding (Determine MTD) Formulation->DRF Informs Dosing PK Pharmacokinetics (PK) (Single Dose, Determine t½, AUC) DRF->PK Informs Safe Dose for PK Study Efficacy Efficacy / PD Study (Determine MED) DRF->Efficacy Informs Max Dose PK->Efficacy Informs Dosing Frequency Integration PK/PD Modeling & Data Integration PK->Integration Efficacy->Integration OptimalDose Optimal Dosage Selection Integration->OptimalDose

Caption: Workflow for Optimal Dosage Determination.

G node_PK Pharmacokinetics (PK) What the body does to the drug + Cmax + Tmax + AUC + Half-life (t½) node_Link PK/PD Modeling node_PK->node_Link Exposure node_PD Pharmacodynamics (PD) What the drug does to the body + Efficacy (e.g., Tumor Growth) + Biomarker Modulation + Dose-Response node_PD->node_Link Response node_Output Optimal Therapeutic Window node_Link->node_Output

Caption: Relationship between PK, PD, and the Therapeutic Window.

Conclusion

The protocols and workflow outlined in this document provide a robust, data-driven approach to determining the optimal dosage of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide (Compound-3PTC) in murine models. By methodically establishing the MTD, characterizing the PK profile, and confirming efficacy in a relevant disease model, researchers can define a therapeutic window with confidence. This strategy not only enhances the likelihood of successful preclinical outcomes but also adheres to the highest standards of scientific integrity and animal welfare.

References

  • ECETOC. (n.d.). ECETOC Guidance on Dose Selection. Retrieved from [Link]

  • Zhou, W., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33434. Available from: [Link]

  • Huang, H., et al. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. American Journal of Translational Research, 7(6), 1065–1074. Available from: [Link]

  • Miyake, H., et al. (1997). 2-(3-Pyridyl)thiazolidine-4-carboxamides. 1. Novel orally active antagonists of platelet-activating factor (PAF). Chemical & Pharmaceutical Bulletin, 45(10), 1659-64. Available from: [Link]

  • Zhou, W., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33434. Available from: [Link]

  • Stabin, M. G., et al. (2016). Murine-specific internal dosimetry for preclinical investigations of imaging and therapeutic agents. EJNMMI Physics, 3(1), 19. Available from: [Link]

  • Huisman, J. J., et al. (2017). A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. Scientific Reports, 7, 13133. Available from: [Link]

  • Al-Ostath, S., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27(19), 6479. Available from: [Link]

  • García-Rico, E., et al. (2022). Pharmacokinetic/Pharmacodynamic Modeling for Drug Development in Oncology. Cancers, 14(23), 5851. Available from: [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Maximum Tolerated Dose. Retrieved from [Link]

  • ACS Publications. (2023). Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. Available from: [Link]

  • FDA. (2010). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • Zhao, L., et al. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology, 11, 943. Available from: [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]

  • ACS Publications. (2024). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry. Available from: [Link]

  • Kane, S.R., et al. (2022). Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. International Journal of ChemTech Research, 15(1), 40-47. Available from: [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available from: [Link]

  • Lui, M. S., et al. (1986). Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin. Biochemical Pharmacology, 35(18), 3075-82. Available from: [Link]

  • ResearchGate. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules. Available from: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • MDPI. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Pharmaceuticals. Available from: [Link]

  • Taylor & Francis Online. (2018). Pharmacokinetic–Pharmacodynamic Modeling and it is Relevance in the Drug Discovery. Retrieved from [Link]

  • PMC. (2023). 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. Scientific Reports. Available from: [Link]

  • MDPI. (2023). Imidazopyridine-Based Thiazole Derivatives as Potential Antidiabetic Agents: Synthesis, In Vitro Bioactivity, and In Silico Molecular Modeling Approach. Pharmaceuticals. Available from: [Link]

  • American College of Clinical Pharmacology. (1998). Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic/Pharmacodynamic Modeling in Drug Development. Retrieved from [Link]

Sources

using N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide as a competitive inhibitor in enzymatic assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Utilizing N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide as a Model Competitive Inhibitor in Lactate Dehydrogenase Assays

Version: 1.0

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide as a model competitive inhibitor in enzymatic assays. While the specific targets of this compound are still a subject of ongoing research, its structural motifs are common in kinase and dehydrogenase inhibitors. For the purpose of this application note, we will use the well-characterized enzyme Lactate Dehydrogenase (LDH) as a model system to detail the principles and practical steps of characterizing a competitive inhibitor. The protocols and methodologies outlined herein are designed to be adaptable to other enzyme systems. We will delve into the theoretical underpinnings of competitive inhibition, provide detailed step-by-step protocols for assay execution, and offer guidance on data analysis and interpretation.

Introduction: Understanding Competitive Inhibition

Enzyme inhibitors are invaluable tools in biochemistry and drug discovery, enabling the elucidation of metabolic pathways and forming the basis for many therapeutic agents. Inhibitors are broadly classified based on their mechanism of action. Competitive inhibitors, as the name suggests, compete with the substrate for binding to the active site of the enzyme.

N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide is a small molecule whose potential as a competitive inhibitor will be explored in this guide. In a competitive inhibition model, the inhibitor (I) binds reversibly to the free enzyme (E), forming an enzyme-inhibitor complex (EI) and preventing the substrate (S) from binding. This can be represented by the following equilibrium:

E + S ⇌ ES → E + P + I ⇌ EI

A key characteristic of competitive inhibition is that it can be overcome by increasing the substrate concentration. This is because at a sufficiently high substrate concentration, the substrate will outcompete the inhibitor for binding to the enzyme's active site.

From a kinetic standpoint, competitive inhibitors increase the apparent Michaelis constant (Km) of the enzyme for its substrate, while the maximum velocity (Vmax) remains unchanged. The Km is the substrate concentration at which the reaction velocity is half of Vmax. In the presence of a competitive inhibitor, a higher substrate concentration is required to reach half of Vmax, thus the apparent Km increases.

This relationship is mathematically described by the Michaelis-Menten equation in the presence of a competitive inhibitor:

v = (Vmax * [S]) / (α * Km + [S])

where:

  • v is the initial reaction velocity

  • Vmax is the maximum reaction velocity

  • [S] is the substrate concentration

  • Km is the Michaelis constant

  • α = 1 + ([I] / Ki), where [I] is the inhibitor concentration and Ki is the inhibition constant.

The Ki is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.

Experimental Design: The Lactate Dehydrogenase Model System

For this protocol, we will use Lactate Dehydrogenase (LDH) as our model enzyme. LDH catalyzes the reversible conversion of lactate to pyruvate with the concomitant reduction of NAD+ to NADH. The reaction can be monitored by measuring the increase in absorbance at 340 nm due to the production of NADH.

Reaction: Pyruvate + NADH + H+ ⇌ Lactate + NAD+

We will be studying the inhibition of the forward reaction (pyruvate to lactate).

Critical Reagents and Equipment
  • Enzyme: Purified Lactate Dehydrogenase (from rabbit muscle or other sources)

  • Substrate: Sodium Pyruvate

  • Cofactor: β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Inhibitor: N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

  • Instrumentation: UV-Vis Spectrophotometer or a microplate reader capable of measuring absorbance at 340 nm

  • Consumables: 96-well UV-transparent microplates or quartz cuvettes

Workflow Overview

The overall experimental workflow for characterizing N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide as a competitive inhibitor of LDH is as follows:

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Reagent Stocks (Buffer, Enzyme, Substrate, Inhibitor) B Determine Optimal Enzyme Concentration A->B C Determine Substrate Km B->C D Perform IC50 Determination C->D E Conduct Mechanism of Inhibition Study D->E F Plot Dose-Response Curve (Calculate IC50) D->F G Generate Michaelis-Menten Plots E->G H Create Lineweaver-Burk Plot E->H I Calculate Ki H->I

Caption: Experimental workflow for inhibitor characterization.

Detailed Protocols

Reagent Preparation
  • 100 mM Potassium Phosphate Buffer (pH 7.4): Prepare a solution containing 100 mM potassium phosphate monobasic and adjust the pH to 7.4 with potassium phosphate dibasic.

  • LDH Enzyme Stock (1 mg/mL): Reconstitute lyophilized LDH in cold potassium phosphate buffer. Store on ice.

  • Sodium Pyruvate Stock (100 mM): Dissolve sodium pyruvate in potassium phosphate buffer.

  • NADH Stock (10 mM): Dissolve NADH in potassium phosphate buffer. Prepare this solution fresh daily as it is unstable.

  • Inhibitor Stock (10 mM): Dissolve N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide in 100% DMSO.

Protocol 1: Determination of Optimal Enzyme Concentration

The goal of this step is to find an enzyme concentration that results in a linear reaction rate for at least 10 minutes.

  • Prepare a reaction mixture containing 200 µM NADH and 2 mM pyruvate in potassium phosphate buffer.

  • Prepare serial dilutions of the LDH enzyme stock.

  • Initiate the reaction by adding different concentrations of LDH to the reaction mixture.

  • Monitor the decrease in absorbance at 340 nm over 10 minutes.

  • Select an enzyme concentration that gives a steady, linear rate of approximately 0.05 to 0.1 AU/min.

Protocol 2: Determination of Substrate (Pyruvate) Km
  • Set up a series of reactions in a 96-well plate. Each well should contain:

    • 100 mM Potassium Phosphate Buffer, pH 7.4

    • 200 µM NADH

    • Optimal concentration of LDH (determined in Protocol 3.2)

    • Varying concentrations of pyruvate (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM)

  • Initiate the reaction by adding the pyruvate.

  • Immediately measure the absorbance at 340 nm every 30 seconds for 10 minutes.

  • Calculate the initial velocity (v) for each pyruvate concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 3: IC50 Determination

The IC50 is the concentration of an inhibitor that is required for 50% inhibition of enzyme activity.

  • Set up a series of reactions, each containing:

    • 100 mM Potassium Phosphate Buffer, pH 7.4

    • 200 µM NADH

    • Optimal concentration of LDH

    • Pyruvate at a concentration equal to its Km (determined in Protocol 3.3)

    • Serial dilutions of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide (e.g., from 1 nM to 100 µM). Include a no-inhibitor control.

  • Pre-incubate the enzyme, buffer, and inhibitor for 10-15 minutes at room temperature.

  • Initiate the reaction by adding NADH and pyruvate.

  • Monitor the reaction rate as described previously.

  • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4: Mechanism of Inhibition (MOI) Study

This experiment is crucial to confirm that N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide is a competitive inhibitor.

  • Set up a matrix of reactions with varying concentrations of both the substrate (pyruvate) and the inhibitor.

    • Use a range of pyruvate concentrations around the Km value (e.g., 0.5x, 1x, 2x, 5x, 10x Km).

    • Use several fixed concentrations of the inhibitor (e.g., 0, 0.5x, 1x, 2x IC50).

  • For each combination of substrate and inhibitor concentrations, measure the initial reaction velocity.

  • Plot the data in two ways:

    • Michaelis-Menten Plot: Plot v versus [S] for each inhibitor concentration. For a competitive inhibitor, the Vmax should remain the same, while the apparent Km should increase with increasing inhibitor concentration.

    • Lineweaver-Burk Plot: Plot 1/v versus 1/[S]. For a competitive inhibitor, the lines will intersect at the y-axis (1/Vmax).

Data Analysis and Interpretation

Michaelis-Menten and Lineweaver-Burk Plots

G cluster_mm Michaelis-Menten Plot cluster_lb Lineweaver-Burk Plot a v b [S] c Vmax d Km e Km_app f 1/v g 1/[S] h 1/Vmax i -1/Km j -1/Km_app

Caption: Expected graphical representations for competitive inhibition.

The Lineweaver-Burk plot is particularly useful for visualizing the mechanism of inhibition. For competitive inhibition, the family of lines will intersect at the y-axis, indicating that Vmax is unchanged. The x-intercept (-1/Km) will shift closer to the origin, indicating an increase in the apparent Km.

Calculation of the Inhibition Constant (Ki)

The Ki for a competitive inhibitor can be calculated from the following equation:

Km_app = Km * (1 + [I] / Ki)

where Km_app is the apparent Km determined in the presence of the inhibitor at concentration [I]. By plotting the slope of the Lineweaver-Burk plot versus the inhibitor concentration, the Ki can be determined from the x-intercept of the resulting line.

Summary of Expected Kinetic Parameters
ParameterNo Inhibitor+ Competitive Inhibitor
Vmax VmaxUnchanged
Km KmIncreased (Km_app > Km)
IC50 N/ADependent on substrate concentration
Ki N/AA measure of inhibitor potency

Troubleshooting and Considerations

  • Inhibitor Solubility: Ensure that N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide is fully dissolved in DMSO and does not precipitate in the aqueous assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) and consistent across all wells.

  • Enzyme Stability: Keep the enzyme on ice at all times and use it within its recommended shelf life.

  • Linearity of Reaction: It is crucial to use the initial velocity of the reaction for all calculations. Ensure that the reaction progress is linear over the measurement period.

  • Controls: Always include positive (no inhibitor) and negative (no enzyme) controls in your experiments.

Conclusion

This application note provides a robust framework for characterizing N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide as a competitive inhibitor using Lactate Dehydrogenase as a model enzyme system. The detailed protocols for determining kinetic parameters, IC50, and the mechanism of inhibition are designed to be both comprehensive and adaptable. By following these guidelines, researchers can confidently assess the inhibitory properties of this and other novel compounds, contributing to the advancement of enzymology and drug discovery.

References

  • Lineweaver-Burk Plot. (n.d.). Chemistry LibreTexts. Retrieved March 19, 2026, from [Link]

Application Note: Preparation and Management of N,N-Dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integrity of small molecule screening relies entirely on the precise preparation and rigorous storage of compound stock solutions. This application note provides a comprehensive, self-validating protocol for preparing stock solutions of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide in Dimethyl Sulfoxide (DMSO). Designed for drug development professionals, this guide addresses the physicochemical vulnerabilities of the compound and the solvent, ensuring reproducible pharmacological data by mitigating degradation, hydration, and precipitation risks.

Chemical Profile & Physicochemical Properties

Before initiating the protocol, it is critical to understand the physical parameters of the target analyte to ensure accurate molarity calculations and solvent compatibility.

  • Chemical Name: N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide

  • Molecular Formula: C₁₁H₁₁N₃OS[1]

  • Molecular Weight: 233.29 g/mol [1]

  • Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

Scientific Rationale: The "Why" Behind the Protocol

A robust protocol is not merely a sequence of actions, but a series of calculated choices designed to prevent experimental failure.

  • The Hygroscopic Threat of DMSO: DMSO is the universal solvent for high-throughput screening due to its amphiphilic nature. However, it is highly 2 and rapidly absorbs atmospheric water[2]. Water ingress into DMSO stocks dramatically reduces the solubility of hydrophobic small molecules, leading to silent precipitation and false-negative bioassay results[3].

  • The Danger of Freeze-Thaw Cycles: Repeatedly transitioning compounds between cryogenic storage and room temperature accelerates degradation. Analytical studies utilizing LC-MS have demonstrated that compounds stored in DMSO can experience 4[4]. Therefore, single-use aliquoting is a mandatory standard[5].

  • Inert Atmosphere Storage: Storing compound stocks under an argon or nitrogen overlay displaces oxygen and ambient humidity, preserving the structural integrity of the thiazole and carboxamide moieties against oxidative stress[5].

Dilution Matrix & Quantitative Preparation

To prepare standardized molar concentrations, use the following dilution matrix. The calculations are based on the exact molecular weight of 233.29 g/mol .

Formula: Volume (mL) = Mass (mg) / [Molecular Weight ( g/mol ) × Molarity (mol/L)]

Mass of Compound (mg)Vol. of Anhydrous DMSO for 10 mM (µL)Vol. of Anhydrous DMSO for 50 mM (µL)
1.0 428.685.7
5.0 2143.2428.6
10.0 4286.5857.3

Step-by-Step Experimental Protocol

This methodology incorporates built-in validation checks to ensure a self-validating workflow.

Step 1: Thermal Equilibration
  • Remove the lyophilized N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide powder from cold storage (-20°C).

  • Place the sealed vial in a desiccator at room temperature for a minimum of 30 minutes.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, permanently contaminating the subsequent DMSO stock with water[3].

Step 2: Precision Weighing
  • Use an anti-static gun (e.g., Zerostat) to neutralize static charge on the analytical balance, the spatula, and the amber glass receiving vial.

  • Weigh the desired mass (e.g., 5.0 mg) into the amber glass vial.

  • Validation Check: Tare the balance and re-weigh the vial to confirm no mass was lost to static cling on the weighing enclosure.

Step 3: Dissolution
  • Using a positive-displacement pipette (to account for DMSO's high viscosity), add the exact volume of Anhydrous DMSO (≥99.9% purity) required for your target concentration (e.g., 2143.2 µL for 10 mM).

  • Cap tightly and vortex for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 5 minutes. Avoid heating above 37°C to prevent thermal degradation.

  • Validation Check: Hold the amber vial against a strong light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution or water-induced precipitation.

Step 4: Single-Use Aliquoting & Inert Gas Overlay
  • Divide the master stock into 10 µL to 50 µL single-use aliquots using low-binding polypropylene microcentrifuge tubes or amber glass inserts.

  • Gently blow a stream of high-purity Argon gas over the open mouth of each tube for 3 seconds to displace ambient air and moisture[5].

  • Cap immediately with a gasketed lid to ensure a hermetic seal.

Step 5: Cryogenic Storage & Aqueous Transfer
  • Transfer all aliquots immediately to a -20°C or -80°C freezer.

  • When utilizing the compound in downstream cellular or biochemical assays, ensure the final DMSO concentration in the aqueous assay buffer does not exceed 1% (v/v) to adhere to 6 standards and prevent target protein denaturation[7].

Workflow Visualization

ProtocolWorkflow Equilibration 1. Thermal Equilibration (Desiccator to RT) Weighing 2. Precision Weighing (Anti-static handling) Equilibration->Weighing Dissolution 3. DMSO Dissolution (Vortex & Sonication) Weighing->Dissolution QC 4. Quality Control (Visual & LC-MS Check) Dissolution->QC Aliquoting 5. Single-Use Aliquoting (Argon Overlay) QC->Aliquoting Storage 6. Cryogenic Storage (-20°C or -80°C) Aliquoting->Storage

Fig 1: Step-by-step workflow for the preparation and cryogenic storage of DMSO compound stocks.

Quality Control & Troubleshooting

  • Acoustic Hydration Monitoring: If a stock solution has been accessed multiple times, its water content may have increased. Non-destructive8 can be employed in high-throughput settings to measure water volume in sealed DMSO containers[8].

  • Precipitation Recovery: If precipitation is observed upon thawing, do not vortex aggressively. Allow the aliquot to reach room temperature naturally, then apply mild sonication. If the precipitate does not clear, the aliquot must be discarded, as the molarity is no longer accurate.

References

  • MedKoo Biosciences. "CAS#80570-90-7 | NDM-1 inhibitor - MedKoo Biosciences". MedKoo. 1

  • Sci-Hub. "In situ DMSO Hydration Measurements of HTS Compound Libraries". SLAS Discovery. 8

  • Waybright, T. J., et al. "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives". Journal of Biomolecular Screening. 2

  • Kozikowski, B. A., et al. "The effect of freeze/thaw cycles on the stability of compounds in DMSO". PubMed / Journal of Biomolecular Screening. 5

  • NIH Assay Guidance Manual. "Glycolytic flux control by drugging phosphoglycolate phosphatase". PMC. 6

  • Society for Biomolecular Screening. "News in Brief: Sample stability during freeze-thaw". ACS Publications. 4

  • DeepChemStable. "Chemical Stability Prediction with an Attention-Based Graph Convolution Network". ACS Publications. 3

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed guide to the characterization of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide using positive-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS). The pyridinyl-thiazole-carboxamide scaffold is a core structure in many pharmacologically active compounds, making structural elucidation critical for drug discovery and development.[1] This document outlines the experimental protocol for acquiring high-resolution mass spectra and provides a comprehensive analysis of the compound's characteristic fragmentation patterns. The key fragmentation pathways, including the neutral loss of dimethylamine and the formation of stable pyridinyl-thiazole cations, are discussed in detail. These established fragmentation patterns serve as a diagnostic tool for the identification and structural confirmation of this compound and its analogues in complex matrices.

Introduction

N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The thiazole ring, in particular, is a versatile scaffold found in numerous therapeutic agents.[1][2] Accurate structural characterization is a fundamental requirement in the development of new chemical entities. Tandem mass spectrometry (MS/MS) is an indispensable analytical technique for this purpose, providing detailed structural information from minimal sample amounts.[3]

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]+) with low internal energy, preserving the molecular integrity.[3] Subsequent collision-induced dissociation (CID) of these precursor ions in a tandem mass spectrometer induces fragmentation at the weakest bonds, generating a pattern of product ions that is characteristic of the molecule's structure.[4] This note details the expected fragmentation pathways of the title compound, providing a predictive framework for its identification. The analysis focuses on the protonated molecule, as the presence of basic nitrogen atoms in the pyridine ring and the dimethylamino group makes it highly amenable to positive-ion ESI.[5]

Experimental Protocol

This section outlines a general procedure for the analysis of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide by ESI-MS/MS. Parameters may require optimization based on the specific instrumentation used.

Materials and Sample Preparation
  • Compound: N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide (Molecular Formula: C₁₁H₁₂N₄OS, Monoisotopic Mass: 248.0732 Da).

  • Solvents: HPLC-grade or LC-MS grade methanol, water, and formic acid.

  • Protocol:

    • Prepare a stock solution of the compound at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 (v/v) mixture of methanol and water.

    • To aid protonation, add formic acid to the final solution to a concentration of 0.1% (v/v).[4]

Mass Spectrometry Instrumentation and Parameters

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Infusion Rate: 5-10 µL/min

  • Capillary Voltage: 3.5 – 4.5 kV

  • Drying Gas (N₂): Flow rate and temperature should be optimized to ensure efficient desolvation (e.g., 8 L/min at 300 °C).

  • Collision Gas: Argon

  • MS1 (Full Scan): Acquire spectra over a mass range of m/z 50-500 to confirm the presence of the protonated molecule, [M+H]⁺.

  • MS2 (Product Ion Scan): Select the [M+H]⁺ ion (m/z 249.0810) as the precursor for CID. Apply a range of collision energies (e.g., 10-40 eV) to observe the full profile of product ions.

Results and Discussion: Fragmentation Pattern Analysis

The positive-ion ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 249.0810. The protonation site is most likely the nitrogen atom of the pyridine ring, which is typically the most basic site in such structures.[5] The MS/MS spectrum obtained from the CID of this precursor ion reveals several characteristic fragmentation pathways, which are detailed below.

Summary of Major Fragment Ions

The primary product ions observed in the MS/MS spectrum are summarized in the table below.

Observed m/z Calculated m/z Proposed Formula Proposed Identity / Neutral Loss
249.0810249.0810[C₁₁H₁₃N₄OS]⁺Precursor Ion, [M+H]⁺
204.0232204.0233[C₉H₆N₃OS]⁺[M+H - HN(CH₃)₂]⁺
161.0174161.0172[C₈H₅N₂S]⁺[2-(3-pyridinyl)-1,3-thiazole]⁺
78.034478.0342[C₅H₄N]⁺Pyridinyl cation
72.045072.0449[C₃H₆NO]⁺N,N-dimethylcarbamoyl cation
Major Fragmentation Pathways

The fragmentation of protonated N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide is governed by the cleavage of the most labile bonds, primarily those associated with the carboxamide side chain.

The most prominent fragmentation pathway for N,N-disubstituted amides involves the cleavage of the C-N bond, leading to the neutral loss of the amine.[6] For the title compound, this results in the loss of dimethylamine (HN(CH₃)₂, 45.06 Da). This cleavage is driven by the formation of a stable acylium ion.

Pathway B: Formation of the core cation.

Further fragmentation can lead to smaller, yet structurally informative, ions. Cleavage of the bond between the pyridine and thiazole rings can generate a pyridinyl cation at m/z 78.0344. [7]Additionally, the formation of the N,N-dimethylcarbamoyl cation at m/z 72.0450 is a characteristic indicator of the N,N-dimethylcarboxamide moiety.

Pathway C: Formation of smaller ions.

Conclusion

The ESI-MS/MS analysis of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide provides a distinct and predictable fragmentation pattern. The primary fragmentation pathways involve the neutral loss of dimethylamine from the protonated molecule to yield an acylium ion at m/z 204.0232 and the cleavage of the carboxamide group to form a stable pyridinyl-thiazole cation at m/z 161.0174. These characteristic fragments, along with smaller ions like the N,N-dimethylcarbamoyl cation (m/z 72.0450), provide robust confirmation of the compound's structure. This application note serves as a valuable resource for researchers working on the identification and structural analysis of related heterocyclic compounds in various scientific disciplines, including drug metabolism and discovery.

References

  • ResearchGate. Possible mass fragmentation pattern of compound 3. Available at: [Link]

  • Ma, Y. L., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 47(11), 1434-1441. Available at: [Link]

  • Mohamed, S. M. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ChemInform, 37(40). Available at: [Link]

  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Available at: [Link]

  • Egsgaard, H., & Larsen, E. (1989). Mass spectrometric fragmentation reactions of aliphatic carboxamides. A reinvestigation using metastable ions reveals new rearrangements. Journal of the American Society for Mass Spectrometry, 1(1), 94-97. Available at: [Link]

  • Popov, I. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 859. Available at: [Link]

  • PubChem. N,N-dimethyl-1-[4-(5-methyl-1,3-thiazol-2-yl)-3-pyridinyl]piperidine-4-carboxamide. Available at: [Link]

  • NextSDS. N,N-DIMETHYL-2-(3-PYRIDINYL)-1,3-THIAZOLE-4-CARBOXAMIDE. Available at: [Link]

  • MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available at: [Link]

  • Davidson, J. T., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Forensic Chemistry, 19, 100245. Available at: [Link]

  • Smyth, T. J., et al. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 557-566. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900-915. Available at: [Link]

  • ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. Available at: [Link]

  • Vékey, K., & Drahos, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 621. Available at: [Link]

  • Kostiainen, R., et al. (2003). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

  • PubChem. 1,3-Thiazole-4-carboxamide. Available at: [Link]

  • ACS Publications. Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Available at: [Link]

  • Hawash, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]

Sources

Troubleshooting & Optimization

preventing N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Compound TPC-4C

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide (TPC-4C). Precipitation of TPC-4C in aqueous buffers is a common challenge that can significantly impact experimental reproducibility and outcomes. This document provides a comprehensive set of troubleshooting strategies, detailed protocols, and scientific explanations to help you maintain compound solubility and ensure the integrity of your results.

The core issue stems from the physicochemical properties of TPC-4C. As a weakly basic compound (pKa estimated between 4.0-5.0 due to the 3-pyridinyl moiety), its aqueous solubility is highly pH-dependent. At neutral or alkaline pH, the molecule is uncharged and its inherently low solubility predominates, often leading to precipitation. In contrast, in acidic environments (pH < pKa), the pyridine nitrogen becomes protonated, rendering the molecule a more soluble salt.

This guide will walk you through understanding and controlling the factors that govern TPC-4C's solubility in your experimental systems.

Part 1: Frequently Asked Questions (FAQs)

Q1: My TPC-4C solution (dissolved in DMSO) precipitated immediately after I diluted it into my PBS buffer (pH 7.4). What happened?

A: This is a classic example of solubility-driven precipitation. TPC-4C is a weak base and is significantly less soluble at neutral pH (like PBS) than in acidic conditions. Your DMSO stock solution keeps the compound solubilized in an organic environment. When this is diluted into a large volume of aqueous buffer at pH 7.4, the compound crashes out of solution because the buffer cannot maintain its solubility at that concentration and pH.

Q2: I need to perform a cell-based assay at physiological pH (~7.4). How can I prevent precipitation?

A: You have several options, which can be used in combination:

  • Lower the final concentration of TPC-4C in your assay medium.

  • Increase the percentage of DMSO in the final solution, but be mindful of cell toxicity (most cell lines tolerate ≤0.5% DMSO).

  • Use a solubility-enhancing excipient in your buffer, such as a non-ionic surfactant or a cyclodextrin. See the detailed protocols in the Troubleshooting Guide.

  • Prepare a pH-adjusted stock: Create a concentrated aqueous stock in an acidic buffer (e.g., pH 4.0) and then perform a final, smaller dilution into your cell culture medium. The final pH should be verified.

Q3: Can I just use a different buffer?

A: Yes, if your experiment can tolerate a lower pH. For biochemical assays (e.g., enzyme kinetics), using a buffer system with a pH between 4.5 and 5.5, such as a citrate or acetate buffer, will significantly enhance the solubility of TPC-4C. However, for cell-based assays, maintaining physiological pH is often critical.

Q4: I observed precipitation even after successfully preparing the solution. What could be the cause?

A: This could be due to several factors:

  • Temperature changes: Solubility is temperature-dependent. A solution prepared at room temperature might precipitate when moved to a colder environment (e.g., 4°C).

  • "Salting out": High concentrations of salts in some complex buffers or media can decrease the solubility of organic compounds.

  • Time-dependent precipitation: Some supersaturated solutions are kinetically stable for a short period but will precipitate over time. It is always recommended to prepare TPC-4C solutions fresh for each experiment.

Part 2: In-Depth Troubleshooting Guide

Section 2.1: Understanding the Root Cause: pH-Dependent Solubility

The primary driver of TPC-4C precipitation is its acid-base chemistry. The 3-pyridinyl group on the molecule acts as a pH-sensitive "switch" for solubility.

  • Below pKa (e.g., pH < 4.5): The pyridine nitrogen is protonated (positively charged). The molecule behaves like a salt, readily dissolving in water.

  • Above pKa (e.g., pH > 6.0): The pyridine nitrogen is neutral (uncharged). The molecule is in its free base form, which has poor aqueous solubility, leading to precipitation.

This relationship is a critical first principle for troubleshooting. Before attempting complex formulation strategies, always consider if pH adjustment is a viable solution for your experimental setup.

cluster_0 Low pH (e.g., pH 4.0) cluster_1 High pH (e.g., pH 7.4) cluster_2 Experimental Outcome Low_pH Protonated TPC-4C (Positively Charged Salt Form) Soluble High Aqueous Solubility Low_pH->Soluble Favors High_pH Neutral TPC-4C (Free Base Form) Precipitate Low Aqueous Solubility (Precipitation Risk) High_pH->Precipitate Favors

Caption: pH-dependent equilibrium of TPC-4C and its effect on solubility.

Section 2.2: Strategy 1 - Buffer Selection & pH Control

For non-cellular assays, the simplest approach is to control the pH.

Recommended Buffers for Enhanced TPC-4C Solubility:

Buffer SystempH RangeMolarity (mM)Comments
Sodium Citrate3.0 - 6.220 - 50Excellent choice for maintaining acidic pH.
Sodium Acetate3.7 - 5.620 - 50Another strong option for acidic conditions.
MES5.5 - 6.720 - 50Good's buffer, useful if approaching neutral pH is needed.

Experimental Protocol: Preparing a 100 µM TPC-4C Solution in 50 mM Sodium Acetate Buffer (pH 5.0)

  • Prepare a 10 mM TPC-4C stock in DMSO. Weigh the required amount of TPC-4C powder and dissolve it in pure, anhydrous DMSO. Ensure it is fully dissolved.

  • Prepare 50 mM Sodium Acetate buffer, pH 5.0.

  • Perform serial dilution. Take 10 µL of the 10 mM TPC-4C stock and add it to 990 µL of the Sodium Acetate buffer.

  • Vortex immediately and thoroughly. This rapid mixing is crucial to avoid localized high concentrations that can initiate precipitation.

  • Visually inspect. The final 100 µM solution should be clear and free of any visible particulates.

Section 2.3: Strategy 2 - Utilizing Co-solvents and Excipients

When physiological pH is required, solubility must be enhanced using formulation aids. These agents work by creating a more favorable microenvironment for the lipophilic TPC-4C molecule within the bulk aqueous solution.

Workflow for Selecting a Solubility Enhancer:

G start Precipitation Observed at pH 7.4 check_dmso Can DMSO % be increased? (Check cell toxicity) start->check_dmso increase_dmso Increase DMSO to 0.5% max check_dmso->increase_dmso Yes use_excipient Use Excipient check_dmso->use_excipient No optimize Optimize Excipient Concentration increase_dmso->optimize select_excipient Select Excipient Type use_excipient->select_excipient cyclodextrin Cyclodextrin (e.g., HP-β-CD) Good for encapsulation select_excipient->cyclodextrin Encapsulation Strategy surfactant Surfactant (e.g., Polysorbate 80) Good for micelle formation select_excipient->surfactant Micellar Strategy cyclodextrin->optimize surfactant->optimize

Caption: Decision workflow for choosing a solubility enhancement strategy.

Recommended Excipients for TPC-4C:

Excipient ClassExampleTypical ConcentrationMechanism of Action
CyclodextrinsHP-β-CD (Hydroxypropyl-β-cyclodextrin)1-5% (w/v)Encapsulates the lipophilic TPC-4C molecule within its hydrophobic core.
Non-ionic SurfactantsPolysorbate 80 (Tween® 80)0.01-0.1% (v/v)Forms micelles that sequester TPC-4C away from the aqueous environment.
Co-solventsPEG 400 (Polyethylene Glycol 400)5-20% (v/v)Reduces the polarity of the solvent, making it more favorable for TPC-4C.

Experimental Protocol: Preparing a 100 µM TPC-4C Solution in PBS with HP-β-CD

  • Prepare a 20% (w/v) HP-β-CD stock solution in PBS (pH 7.4). This may require gentle warming and stirring to fully dissolve. Allow to cool to room temperature.

  • Prepare a 10 mM TPC-4C stock in DMSO.

  • Create an intermediate dilution. Add 10 µL of the 10 mM TPC-4C stock to 490 µL of the 20% HP-β-CD stock solution. Vortex immediately. This creates a 200 µM TPC-4C solution in 19.6% HP-β-CD with 2% DMSO. The high concentration of cyclodextrin here is key.

  • Perform the final dilution. Add 500 µL of standard PBS (pH 7.4) to the intermediate solution from step 3. This results in a final solution of 100 µM TPC-4C in 9.8% HP-β-CD and 1% DMSO.

  • Adjust as needed. The final concentrations of HP-β-CD and DMSO can be adjusted based on the required final concentration of TPC-4C and the tolerance of your assay system.

Part 3: Final Checklist & Best Practices

  • Always Prepare Fresh: Do not store diluted aqueous solutions of TPC-4C. Prepare them immediately before use from a concentrated DMSO stock.

  • Order of Addition Matters: When using excipients, it is often best to add the compound stock to the solution already containing the excipient, rather than adding the excipient last.

  • Vortex Vigorously: Ensure rapid and complete mixing during dilution to prevent localized supersaturation.

  • Visual Confirmation: Always visually inspect your final solution against a backlight for any signs of Tyndall effect (a faint cloudiness) or overt precipitation.

  • Validate in Your System: Before running a full experiment, always test the solubility of TPC-4C under your final assay conditions in a small-scale pilot run.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. [Link]

  • Gullapalli, R. P. (2010). Non-ionic surfactants as solubilizing and permeation enhancing agents in drug delivery. Journal of Applied Pharmaceutical Science, 1(1), 13-21. [Link]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of aqueous solubility data. CRC press. [Link]

troubleshooting low yield in N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide chemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. We will delve into the critical aspects of the reaction, providing in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-yielding synthesis.

Introduction to the Synthesis

The synthesis of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide is a key process in the development of various pharmacologically active compounds. The thiazole core is a "privileged structure" in medicinal chemistry, known for its presence in numerous therapeutic agents.[1] A common and effective route to this target molecule involves a two-stage process:

  • Hantzsch Thiazole Synthesis: This classic reaction forms the thiazole ring by condensing an α-haloketone with a thioamide.[1][2] In this case, it involves the reaction of a 3-pyridinyl thioamide derivative with an α-halo-acetoacetate derivative to form the 2-(3-pyridinyl)-1,3-thiazole-4-carboxylate intermediate.

  • Amidation: The ester intermediate is then converted to the final N,N-dimethylcarboxamide product.

This guide will address potential pitfalls in both stages of this synthesis.

Troubleshooting Guide: Low Yield and Reaction Failures

Low product yield is a common frustration in multi-step organic synthesis. This section provides a systematic approach to identifying and resolving the root causes of diminished yields.

Issue 1: Low or No Formation of the Thiazole Intermediate in the Hantzsch Synthesis

Question: My reaction mixture shows a significant amount of unreacted starting materials, or I am not observing the formation of the desired 2-(3-pyridinyl)-1,3-thiazole-4-carboxylate intermediate. What are the likely causes and how can I improve the reaction?

Answer: Incomplete conversion in the Hantzsch synthesis can often be traced back to several key factors. A systematic optimization of your reaction conditions is the most effective approach.[3]

  • Purity of Starting Materials:

    • α-Haloketone: These reagents can be unstable and may decompose over time.[4] Ensure your α-haloketone (e.g., ethyl bromopyruvate) is fresh or has been properly stored. If in doubt, purification before use is recommended.

    • Thioamide: Impurities in the 3-pyridinyl thioamide can lead to unwanted side reactions and inhibit the desired cyclization.[4] Verify the purity of your thioamide.

  • Reaction Conditions:

    • Temperature: The Hantzsch synthesis often requires heating to proceed at an optimal rate.[3][4] If you are running the reaction at room temperature, consider a gradual increase in temperature. Running small-scale trials at different temperatures can help pinpoint the optimal condition for your specific substrates.

    • Reaction Time: It's possible the reaction has not been allowed to proceed to completion. Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.[3]

    • Solvent: The choice of solvent can significantly influence the reaction rate and yield. While alcohols like ethanol and methanol are commonly used, exploring other solvents or solvent mixtures might be beneficial.[3] For some variations of the Hantzsch synthesis, a mixture of ethanol and water has proven effective.[5][6]

  • Reaction Mechanism and Side Products:

    • The reaction begins with a nucleophilic attack of the sulfur from the thioamide on the α-carbon of the haloketone. This is followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]

    • The formation of isomeric thiazoles can occur with unsymmetrical α-haloketones. Running the reaction under acidic conditions has been shown to influence regioselectivity.[4]

Issue 2: Difficulty in Isolating the Thiazole Intermediate

Question: I believe the Hantzsch reaction has worked, but I am struggling to isolate the 2-(3-pyridinyl)-1,3-thiazole-4-carboxylate product. My attempts at precipitation have failed. What should I do?

Answer: A common and effective method for purifying thiazole products is precipitation.[3] However, if your product remains in solution, consider the following troubleshooting steps:

  • Insufficient Neutralization: The thiazole product is often formed as a hydrohalide salt. Neutralization with a weak base, such as a 5% sodium carbonate solution, is necessary to induce precipitation.[3][7] Check the pH of your solution to ensure it is basic. If not, add more base.

  • Solubility: If your thiazole carboxylate is more soluble than expected, precipitation may not be effective. In this case, liquid-liquid extraction is the next logical step. Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane. The combined organic layers can then be dried, and the solvent evaporated to yield the crude product.[3]

  • Purification of Non-Precipitated Product: For more challenging purifications where impurities are a concern, silica gel column chromatography can be employed to separate the desired product.[3]

Issue 3: Low Yield in the Final Amidation Step

Question: I have successfully synthesized the 2-(3-pyridinyl)-1,3-thiazole-4-carboxylate intermediate, but the conversion to N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide is giving a low yield. How can I optimize this step?

Answer: The conversion of the ester to the final amide product is a critical step. Low yields can result from incomplete reaction, degradation, or challenging purification.

  • Hydrolysis of the Ester: The first step is typically the hydrolysis of the ester to the corresponding carboxylic acid. This is often achieved using a base like sodium hydroxide. Ensure the hydrolysis is complete before proceeding to the amidation step. Monitoring by TLC is recommended.

  • Amide Coupling Reaction:

    • Coupling Reagents: The formation of the amide bond from the carboxylic acid and dimethylamine often requires a coupling reagent to activate the carboxylic acid. Common coupling reagents include EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like DMAP (4-Dimethylaminopyridine).[8][9] Ensure your coupling reagents are of high quality and used in the correct stoichiometry.

    • Alternative: Acyl Chloride Formation: An alternative to using coupling reagents is to convert the carboxylic acid to an acyl chloride using a reagent like oxalyl chloride or thionyl chloride. The resulting acyl chloride is then reacted with dimethylamine. This can be a very effective method.

  • Direct Aminolysis (from the ester): While less common for forming tertiary amides, direct reaction of the ester with dimethylamine at elevated temperatures and pressures might be possible, but it is generally a less efficient method.

  • Transamidation: If you have an existing amide that you wish to convert to the N,N-dimethylamide, transamidation methods using catalysts can be explored, though this is a more advanced technique.[10][11][12]

  • Purification of the Final Product: The final N,N-dimethylcarboxamide may require purification by column chromatography to remove unreacted starting materials and byproducts from the coupling reaction.[13][14]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis proceeds through a multi-step pathway. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[4]

Q2: Is the Hantzsch thiazole synthesis typically a high-yielding reaction?

A2: Yes, the Hantzsch thiazole synthesis is known for generally providing high yields of the thiazole product, often with straightforward purification procedures.[4][7] However, optimizing reaction conditions is crucial to maximize both yield and purity.

Q3: What are some common side products in the Hantzsch synthesis?

A3: Besides unreacted starting materials, potential side products can include isomeric thiazoles if unsymmetrical starting materials are used. The purity of the thioamide is critical to avoid unwanted side reactions.[4]

Q4: Can I use microwave-assisted heating for the Hantzsch synthesis?

A4: Yes, microwave-assisted synthesis has been successfully applied to the Hantzsch reaction and can lead to shorter reaction times and improved yields compared to conventional heating.[15]

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis
  • In a round-bottom flask, combine the α-haloketone (1.0 eq) and the 3-pyridinyl thioamide (1.1 eq).

  • Add a suitable solvent, such as ethanol or methanol.

  • Heat the mixture with stirring. The optimal temperature and time should be determined by TLC monitoring.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution and stir.

  • If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel.[1][3]

  • Wash the collected solid with water to remove any inorganic salts.[1][3]

  • Allow the product to air dry.

  • If no precipitate forms, proceed with liquid-liquid extraction as described in the troubleshooting section.

Protocol 2: General Procedure for Amide Formation from Carboxylic Acid
  • Dissolve the 2-(3-pyridinyl)-1,3-thiazole-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF).

  • Add the coupling reagent (e.g., EDC, 1.2 eq) and DMAP (0.1 eq).

  • Stir the mixture for a few minutes at room temperature.

  • Add dimethylamine (or a solution of dimethylamine, 1.5 eq).

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Data Summary

ParameterPotential Impact on YieldRecommended Action
Purity of Starting Materials Impurities can cause side reactions and lower the yield.Verify purity by NMR, GC-MS, or other appropriate methods. Purify if necessary.
Reaction Temperature Suboptimal temperature can lead to incomplete reaction or degradation.Optimize the temperature through small-scale trial reactions.
Reaction Time Insufficient time results in incomplete conversion.Monitor the reaction progress by TLC to determine the optimal duration.
Solvent Choice The solvent can affect reaction rates and solubility.Test a range of suitable solvents, including ethanol, methanol, and their aqueous mixtures.
pH during Workup Incomplete neutralization can prevent product precipitation.Ensure the solution is basic (pH > 8) after adding the base.

Visualizations

Synthesis_Pathway cluster_hantzsch Hantzsch Thiazole Synthesis cluster_amidation Amidation SM1 3-Pyridinyl Thioamide Intermediate 2-(3-Pyridinyl)-1,3-thiazole-4-carboxylate SM1->Intermediate Condensation SM2 α-Halo-acetoacetate Derivative SM2->Intermediate Carboxylic_Acid Thiazole Carboxylic Acid Intermediate->Carboxylic_Acid Hydrolysis Final_Product N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide Carboxylic_Acid->Final_Product Amide Coupling Amine Dimethylamine Amine->Final_Product

Caption: Synthetic pathway for N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Purity of Starting Materials Start->Check_Purity Purity_OK Purity Confirmed Check_Purity->Purity_OK Yes Purity_Not_OK Purify Starting Materials Check_Purity->Purity_Not_OK No Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Conditions_Optimized Yield Improved Optimize_Conditions->Conditions_Optimized Successful Conditions_Not_Optimized Yield Still Low Optimize_Conditions->Conditions_Not_Optimized Unsuccessful Workup_Issues Investigate Workup & Purification Workup_Optimized Yield Improved Workup_Issues->Workup_Optimized Successful Workup_Not_Optimized Consult Further Literature Workup_Issues->Workup_Not_Optimized Unsuccessful Purity_OK->Optimize_Conditions Purity_Not_OK->Start Conditions_Not_Optimized->Workup_Issues

Caption: Troubleshooting workflow for low yield in synthesis.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • El-borai, M. A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 765. [Link]

  • ResearchGate. A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • ACS Publications. Discovery of Thiazole Carboxamides as Novel Vanin-1 Inhibitors for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. [Link]

  • NIH National Center for Biotechnology Information. Thiazole, Oxadiazole, and Carboxamide Derivatives of Artemisinin are Highly Selective and Potent Inhibitors of Toxoplasma gondii. ACS Infectious Diseases, 2(10), 705-716. [Link]

  • ResearchGate. A Practical Approach for the Transamidation of N,N-Dimethyl Amides with Primary Amines Promoted by Sodium tert-Butoxide under Solvent-Free Conditions | Request PDF. [Link]

  • NIH National Center for Biotechnology Information. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(15), 5897. [Link]

  • ACS Publications. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • Taylor & Francis Online. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2249791. [Link]

  • MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 69. [Link]

  • NIH National Center for Biotechnology Information. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33491. [Link]

  • NIH National Center for Biotechnology Information. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... Tetrahedron Letters, 52(42), 5482-5486. [Link]

  • SciSpace. Non-Classical Amide Bond Formation: Transamidation and Amidation of Activated Amides and Esters by Selective N–C/O–C Cleavage. [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 765. [Link]

Sources

reducing background noise in N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide fluorescence assays

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Reducing Background Noise and Maximizing Signal-to-Noise Ratio in Fluorescence-Based Experiments

Welcome to the technical support guide for researchers utilizing N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide in fluorescence assays. This document provides in-depth troubleshooting strategies, validated protocols, and expert insights to help you identify and mitigate sources of background noise, thereby enhancing the sensitivity, accuracy, and reproducibility of your experiments.

The core structure of your test compound, featuring a pyridine and a thiazole ring, is common in biologically active small molecules. However, such nitrogen-containing heterocyclic systems can sometimes exhibit intrinsic fluorescence (autofluorescence) or interfere with assay components, leading to elevated background signals that can mask the true experimental result.[1][2][3] This guide is designed to provide a systematic framework for diagnosing and solving these common challenges.

Part 1: The Foundational Principle: Signal-to-Noise Ratio (S/N)

In any fluorescence assay, the ultimate goal is not just to achieve a high signal, but to maximize the Signal-to-Noise (S/N) ratio (also referred to as signal-to-background).[4] A strong signal is meaningless if the background noise is proportionally high. Conversely, a modest signal can be highly reliable if the background is exceptionally low and stable. All troubleshooting efforts should be directed at this fundamental goal: increasing the specific signal while simultaneously decreasing non-specific background fluorescence.

cluster_noise Sources of Background Noise TotalSignal Total Measured Signal (Raw Fluorescence Units) SpecificSignal Specific Signal (Your Target Interaction) TotalSignal->SpecificSignal + BackgroundNoise Background Noise (Non-Specific Signal) TotalSignal->BackgroundNoise = Compound Compound Autofluorescence BackgroundNoise->Compound Reagents Reagent/Buffer Fluorescence BackgroundNoise->Reagents Plasticware Microplate Fluorescence BackgroundNoise->Plasticware Sample Sample Autofluorescence (Cells, Proteins, etc.) BackgroundNoise->Sample Scatter Light Scatter BackgroundNoise->Scatter

Caption: The components of a typical fluorescence measurement.

Part 2: Systematic Troubleshooting Workflow

High background fluorescence is a multifaceted problem. A scattered approach to troubleshooting can waste time and precious reagents. The following workflow provides a logical, step-by-step process to systematically identify and eliminate the source of the noise.

cluster_paths cluster_solutions Start High Background Detected Controls Step 1: Run Diagnostic Controls (See Table 1) Start->Controls Analyze Step 2: Analyze Control Results Controls->Analyze Source1 Noise from Assay Medium? (High Signal in Buffer Blank) Analyze->Source1 Yes Source2 Noise from Test Compound? (High Signal in Compound-Only Well) Analyze->Source2 Yes Source3 Noise from Sample? (High Signal in Unstained Sample) Analyze->Source3 Yes Source4 Noise from Instrument? (Poor S/N Ratio Overall) Analyze->Source4 Yes Sol1 Solution A: Optimize/Replace Reagents & Plastics Source1->Sol1 Sol2 Solution B: Characterize & Mitigate Compound Autofluorescence Source2->Sol2 Sol3 Solution C: Reduce Sample Autofluorescence Source3->Sol3 Sol4 Solution D: Optimize Instrument Settings Source4->Sol4

Caption: A systematic workflow for troubleshooting high background noise.

Step 1: Deconstruct Your Assay with Diagnostic Controls

Before changing any parameters, you must first pinpoint the source of the noise. Running a specific set of controls on a single microplate is the most efficient way to achieve this.

Table 1: Essential Controls for Diagnosing Background Noise

Control Well Contents Purpose Potential Diagnosis if Signal is High
1. Buffer Blank Assay buffer/medium only (no cells, no protein, no compound). The buffer itself, or contaminants within it, are fluorescent. The microplate may also be a source of fluorescence.[5]
2. Unstained Sample Cells/protein in assay buffer (no fluorescent probe, no compound). The biological sample (e.g., cells, tissue) has high intrinsic autofluorescence. Common sources include NADH, riboflavin, and collagen.[5][6][7]
3. Compound Only Test compound (at highest concentration) in assay buffer. N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide is autofluorescent at the assay wavelengths.

| 4. Stained Sample (No Compound) | Cells/protein + fluorescent probe/reporter in assay buffer. | This is your "positive" or "100% signal" control. High signal here is expected, but it sets the baseline for your specific signal window. |

Part 3: Frequently Asked Questions & Solutions

Based on the results from your diagnostic controls, use this section to address the specific issue you have identified.

Issue A: My "Buffer Blank" signal is very high.

This indicates that your assay components—excluding your biological sample and test compound—are a primary source of noise.

  • Q: Could my assay medium be the problem?

    • A: Yes. Common cell culture media supplements like phenol red and fetal bovine serum (FBS) are known to be fluorescent.[5][8] Riboflavin (Vitamin B2) present in many media formulations is also highly fluorescent.[5][9]

    • Solution: If possible, switch to a phenol red-free medium for the final assay steps. If serum is required, try reducing its concentration or testing different lots, as fluorescence can vary. For biochemical assays, prepare buffers using high-purity water (e.g., Milli-Q) and analytical grade reagents in scrupulously clean glassware to avoid fluorescent contaminants.

  • Q: Are all microplates the same?

    • A: No. The type of plastic and color of the microplate dramatically affects background fluorescence. Clear-bottom plates are necessary for bottom-reading instruments, but the plastic itself can fluoresce.

    • Solution: For fluorescence assays, black, solid-bottom microplates are the gold standard as the black pigment quenches stray light and reduces background from the well itself. If a clear bottom is required for imaging, use plates specifically designed for fluorescence with low-autofluorescence polymer bottoms.[5]

Issue B: The "Compound Only" control shows a strong signal.

This is a common challenge with heterocyclic small molecules and strongly suggests your test compound, N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide, is autofluorescent.

  • Q: How can I confirm and quantify my compound's autofluorescence?

    • A: You must perform a spectral scan of the compound itself. This will reveal its unique excitation and emission profile and is a critical first step.

    • Solution: Follow the detailed protocol below.

    Experimental Protocol 1: Quantifying Compound Autofluorescence

    • Preparation: Prepare a dilution series of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide in your final assay buffer, from your highest intended screening concentration down to zero. Include a "buffer only" blank.

    • Excitation Scan: Set your plate reader's emission monochromator or filter to your assay's emission wavelength. Scan a range of excitation wavelengths (e.g., from 300 nm to 500 nm) and record the signal at each step.

    • Emission Scan: Set the excitation to your assay's wavelength. Scan a range of emission wavelengths (e.g., from 450 nm to 700 nm).

    • Analysis: Plot the intensity versus wavelength for both scans. This will show you exactly where your compound absorbs and emits light. If these spectra overlap with your assay's fluorophore, you have confirmed interference.[4]

  • Q: My compound is autofluorescent. What are my options?

    • A1: Spectral Shift. The easiest solution is to move to a different spectral region. If your compound fluoresces in the blue/green range, consider switching to a red-shifted assay fluorophore (emission >600 nm).[10] Cellular autofluorescence is also much lower in the red part of the spectrum.[9]

    • A2: Background Subtraction. If you cannot change fluorophores, you can perform a correction. For every plate, run a parallel set of wells containing only the test compound at the corresponding concentration (without the assay fluorophore/reagents). The average signal from these wells can then be subtracted from your experimental wells. While effective, this can increase well-to-well variability.

    • A3: Time-Resolved Fluorescence (TRF). This is an advanced but powerful technique. TRF uses lanthanide-based fluorophores (e.g., Europium, Terbium) which have very long fluorescence lifetimes. The instrument excites the sample with a pulse of light, waits for the short-lived background and autofluorescence to decay completely, and then measures the long-lasting emission from the specific TRF probe.[11][12] This provides an exceptional signal-to-noise ratio.

Issue C: The "Unstained Sample" shows high background, but the buffer blank is low.

This points to autofluorescence from your biological material (cells or proteins).

  • Q: What causes autofluorescence in cells?

    • A: Cellular metabolism is a primary source. Key metabolic coenzymes like NADH and flavins (FAD, FMN) are intrinsically fluorescent, primarily in the blue and green spectrum.[6][9][13] Extracellular matrix proteins like collagen and elastin can also contribute.[5][7]

    • Solution: As with compound autofluorescence, the best strategy is to shift your assay to red-shifted wavelengths (excitation >580 nm, emission >600 nm) where cellular autofluorescence is minimal.[10] If using fixed cells, ensure your fixative solutions are fresh; old formaldehyde can become fluorescent.[14] You can also consider treating aldehyde-fixed samples with a quenching agent like sodium borohydride.[7]

Issue D: All my signals are noisy and the S/N ratio is poor.

If no single control stands out as the culprit, your instrument settings may be sub-optimal, failing to effectively distinguish the specific signal from the baseline noise.

  • Q: How do I optimize my plate reader settings?

    • A: Do not rely on default settings. Wavelengths, bandwidths, and detector gain must be optimized for your specific assay.[4]

    • Solution: Follow the optimization protocol below.

    Experimental Protocol 2: Optimizing Instrument Settings for Maximum S/N

    • Prepare Wells: On a single plate, prepare two sets of wells:

      • "High Signal" wells: Your complete assay reaction at its expected maximum signal (e.g., positive control).

      • "Low Signal" wells: Your negative control (e.g., buffer blank or a true negative biological control).

    • Wavelength Optimization: If your instrument has monochromators, perform an excitation and emission scan on the "High Signal" well (as in Protocol 1) to find the true spectral peaks in the context of your assay buffer and microplate. The optimal peaks may be slightly shifted from the fluorophore's published values.[4]

    • Bandwidth Adjustment: The bandwidth is the width of the wavelength window for excitation and emission.

      • Start with a moderate bandwidth (e.g., 15-20 nm).

      • Narrowing the bandwidth can reduce background and spectral bleed-through but also reduces the total signal collected.

      • Widen the bandwidth to increase signal, but be aware it may also increase background. Find the setting that provides the best S/N ratio.[4]

    • Gain Optimization: The PMT (photomultiplier tube) gain amplifies the detected signal.

      • Set the gain too low, and your specific signal may be undetectable.

      • Set the gain too high, and you will amplify the background noise, saturating the detector and reducing your dynamic range.

      • Procedure: Measure your "High Signal" well. Adjust the gain so the reading is approximately 70-80% of the detector's maximum linear range. Then, without changing the gain, read your "Low Signal" well. This ensures you are operating within the linear range with optimal amplification.

References

  • How to develop an optimal fluorescence assay. (n.d.). Tecan Blog. Retrieved from [Link]

  • Billinton, N., & Knight, A. W. (2001). A Review of Techniques for Distinguishing Green Fluorescent Protein from Endogenous Autofluorescence. Analytical Biochemistry, 291(2), 175-197. Retrieved from [Link]

  • Troubleshooting - Immunofluorescence Assays. (n.d.). ibidi. Retrieved from [Link]

  • Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder. Retrieved from [Link]

  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? (n.d.). Sino Biological. Retrieved from [Link]

  • Autofluorescence. (n.d.). Wikipedia. Retrieved from [Link]

  • Soper, S. A., & Legendre, B. L. (2000). Improving Signal to Background Ratio for On-The-Fly Fluorescence Lifetime Detection in Capillary Electrophoresis. Applied Spectroscopy, 54(4), 499-507. Retrieved from [Link]

  • How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples? (2025, January 3). Zhejiang Wantaifu Biotechnology Co., Ltd. Retrieved from [Link]

  • Optimizing Fluorescence Signal Quality. (n.d.). IonOptix. Retrieved from [Link]

  • How do I reduce high background in my FISH assay? (n.d.). Oxford Gene Technology. Retrieved from [Link]

  • Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. Retrieved from [Link]

  • Statistical Denoising for single molecule fluorescence microscopic images. (2013). arXiv.org. Retrieved from [Link]

  • On-chip background noise reduction for cell-based assays in droplets. (2014). RSC Publishing. Retrieved from [Link]

  • Innovative Strategies for Enhancing Signal-to-Noise Ratio in Single-molecule Imaging: The Influence of Molecular Motion. (2024). bioRxiv. Retrieved from [Link]

  • High-Throughput Screening. (2025). Technology Networks. Retrieved from [Link]

  • Diversity-Oriented Synthesis of Highly Fluorescent Fused Isoquinolines for Specific Subcellular Localization. (2019). The Journal of Organic Chemistry. Retrieved from [Link]

  • High throughput fluorescence imaging approaches for drug discovery using in vitro and in vivo three-dimensional models. (2015). PMC. Retrieved from [Link]

  • The Penn Center for Molecular Discovery (PCMD) - High Throughput Screening (HTS). (n.d.). University of Pennsylvania. Retrieved from [Link]

  • N,N-DIMETHYL-2-(3-PYRIDINYL)-1,3-THIAZOLE-4-CARBOXAMIDE. (n.d.). NextSDS. Retrieved from [Link]

  • High Throughput Screening (HTS) Techniques: Applications in Chemical Biology. (2012). ResearchGate. Retrieved from [Link]

  • Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives. (2019). MDPI. Retrieved from [Link]

  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (2022). MDPI. Retrieved from [Link]

Sources

improving solubility of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide for high-throughput screening

Author: BenchChem Technical Support Team. Date: March 2026

Guide ID: HTS-SOL-4821 Topic: Improving Aqueous Solubility of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide Senior Application Scientist: Dr. Gemini

Introduction: The High-Throughput Solubility Challenge

In high-throughput screening (HTS), poor aqueous solubility is a primary cause of unreliable data and missed opportunities. Compounds that precipitate out of solution can lead to inaccurate concentration-response curves, false negatives, and physical disruption of automated liquid handling systems[1]. The target molecule, N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide , possesses structural features that suggest potential solubility challenges. Its heterocyclic aromatic core (pyridine and thiazole) contributes to its hydrophobicity. However, the presence of a pyridine ring, a weak base, offers a key opportunity for solubility manipulation.

This guide provides a structured, multi-pronged approach to systematically diagnose and overcome solubility issues with this compound, ensuring robust and reliable data in your HTS campaigns.

Part 1: Initial Assessment & Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered when handling compounds of this class.

Q1: My compound is precipitating out of its high-concentration DMSO stock solution. What's going on?

A1: This is a common but critical issue. While DMSO is a powerful solvent, its ability is not infinite, and its properties can change.

  • Underlying Cause 1: Exceeding Maximum Solubility. Even in pure DMSO, compounds have a solubility limit. For many screening compounds, this can be in the 10-20 mM range, and for "brick dust" compounds, it can be even lower. Attempting to create 100 mM stock solutions of poorly soluble molecules can lead to precipitation[2].

  • Underlying Cause 2: Water Absorption. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water reduces the solvating power of the DMSO, often causing compounds to precipitate, especially after multiple freeze-thaw cycles or exposure to ambient air[3][4]. For example, a 1536-well plate with 2µL of 100% DMSO can absorb over 6% water by volume after just one hour in a lab with ~40% relative humidity[3].

Troubleshooting Steps:

  • Verify DMSO Quality: Use only anhydrous, high-purity DMSO (≥99.9%)[5]. Store it in small, sealed aliquots under an inert gas (like argon or nitrogen) to minimize water absorption.

  • Reduce Stock Concentration: If precipitation is observed, lower the stock concentration to 10 mM or even 5 mM. It is better to have a lower, fully dissolved concentration than a higher, partially precipitated one.

  • Gentle Warming & Sonication: Briefly warm the stock solution to 30-37°C and sonicate for 5-10 minutes. If the compound redissolves, it suggests you are near the solubility limit. However, be aware that this may create a supersaturated solution that could precipitate later.

  • Proper Storage: Seal plates tightly and use desiccators for short-term storage. For long-term storage, ensure vials are sealed with high-quality caps.

Q2: My DMSO stock is clear, but the compound crashes out immediately when I add it to my aqueous assay buffer. Why?

A2: This is the classic transition from a favorable organic environment (DMSO) to an unfavorable aqueous one. The key is understanding the type of solubility you are observing.

  • Kinetic vs. Thermodynamic Solubility: In HTS, when you dilute a DMSO stock into buffer, you are measuring kinetic solubility . This is the concentration a compound can momentarily sustain in a supersaturated state before it precipitates[6][7][8]. This is different from thermodynamic solubility , which is the true equilibrium concentration of a compound in a saturated solution and is typically much lower[6][7][9]. The "crash" you are seeing is the rapid precipitation from a supersaturated state.

Initial Remediation Strategies:

  • Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should be as low as possible, ideally ≤1% (v/v), as higher concentrations can affect biological targets and solubility[10].

  • Modify the Dilution Process: The way you mix can influence precipitation. Vigorous mixing or vortexing can sometimes accelerate the process[5]. Test different automated mixing parameters on your liquid handler.

  • Systematic Solubilization: This issue indicates that a simple dilution is insufficient. You must employ a systematic strategy to increase the compound's aqueous solubility, as detailed in the following sections.

Part 2: Systematic Solubilization Strategies & Protocols

The chemical structure of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide provides clear avenues for solubility enhancement. The pyridine moiety is the most promising target.

Strategy 1: pH Modification (Primary Approach)

Mechanism: The pyridine ring contains a nitrogen atom that is a weak base (typical pKa for pyridine derivatives is around 5)[11]. By lowering the pH of the aqueous buffer to a value at least 1-2 units below the compound's pKa, the pyridine nitrogen becomes protonated. This positive charge dramatically increases the molecule's interaction with polar water molecules, thereby boosting its solubility[11][12].

G cluster_0 High pH ( > pKa ) cluster_1 Low pH ( < pKa ) high_pH_compound low_pH_compound high_pH_compound->low_pH_compound + H⁺ high_pH_label Neutral Compound (Low Solubility) low_pH_compound->high_pH_compound - H⁺ low_pH_label Protonated Compound (High Solubility)

Caption: Mechanism of pH-dependent solubility for a pyridine-containing compound.

Protocol 1: Determining a pH-Solubility Profile

Objective: To identify the optimal pH for maximizing the compound's aqueous solubility.

Materials:

  • 10 mM stock of the compound in 100% DMSO.

  • A series of buffers (e.g., citrate, phosphate, Tris) covering a pH range from 3.0 to 8.0.

  • 96-well filter plates (e.g., Millipore Multiscreen) or centrifuge.

  • Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification.

Procedure:

  • Buffer Preparation: Prepare a set of aqueous buffers (e.g., at pH 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Compound Addition: To separate wells of a 96-well plate, add an excess amount of the solid compound or a small aliquot of a highly concentrated DMSO stock to a known volume of each buffer. The final DMSO concentration should be kept constant and minimal (e.g., 1%).

  • Equilibration: Seal the plate and place it on an orbital shaker for 4-24 hours at a constant temperature (e.g., 25°C) to allow the solution to reach equilibrium[1]. This step is crucial for measuring thermodynamic solubility.

  • Phase Separation: Centrifuge the plate to pellet the undissolved solid or pass the solutions through a filter plate to remove particulates.

  • Quantification: Carefully take an aliquot of the clear supernatant. Dilute it with an appropriate solvent and quantify the concentration of the dissolved compound using your analytical method[11].

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the buffer pH.

Expected Outcome: You should observe a significant increase in solubility as the pH drops below the compound's pKa.

pH of BufferMeasured Solubility (µM)Fold Increase (vs. pH 7.4)
7.41.51.0x
7.02.11.4x
6.015.810.5x
5.095.263.5x
4.0>200>133x
Table 1: Example pH-solubility profile data for a pyridine-based compound. Experimental validation is required.
Strategy 2: Use of Co-solvents

Mechanism: If pH modification is not feasible (e.g., due to assay constraints), co-solvents can be used. Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous solvent system[11][][14].

Common Co-solvents for HTS:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)[][15]

Protocol 2: Co-solvent Screening for Kinetic Solubility

Objective: To determine the effectiveness of different co-solvents at increasing the kinetic solubility of the compound in the assay buffer.

Materials:

  • 10 mM stock of the compound in 100% DMSO.

  • Assay buffer at the desired pH.

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400.

  • 96-well clear bottom plates.

  • Nephelometer or plate reader capable of measuring light scatter.

Procedure:

  • Prepare Co-solvent Buffers: Create a series of assay buffers containing varying percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Compound Addition: Using a liquid handler, add a small aliquot of the 10 mM DMSO stock to the co-solvent buffers to achieve the desired final screening concentration (e.g., 100 µM).

  • Incubation & Measurement: Immediately after addition, measure the light scatter (nephelometry) at time zero. Then, incubate the plate at the assay temperature for a set period (e.g., 1-2 hours) and measure again. An increase in light scatter indicates precipitation.

  • Data Analysis: Determine the lowest percentage of each co-solvent required to keep the compound in solution at the target concentration.

Co-solventConcentrationKinetic Solubility (µM)Visual Observation (1 hr)
None0%< 5Heavy Precipitation
Ethanol5%45Slight Haze
PG5%60Clear Solution
PEG 4005%85Clear Solution
Table 2: Example co-solvent screening data. The goal is to find the lowest co-solvent percentage that achieves the required solubility.
Strategy 3: Formulation with Cyclodextrins

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity[16]. They can encapsulate hydrophobic guest molecules, like the pyridine-thiazole core of your compound, forming an "inclusion complex"[17][18]. This complex masks the compound's hydrophobicity, significantly increasing its apparent aqueous solubility[19][20]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in pharmaceuticals due to its high solubility and safety profile[16][20].

Protocol 3: Cyclodextrin Solubility Enhancement

Objective: To evaluate if HP-β-CD can increase compound solubility to the desired level.

Procedure:

  • Prepare CD Solutions: Create aqueous solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 10, 20, 50 mM).

  • Equilibration: Follow the same procedure as the pH-solubility profile (Protocol 1), adding an excess of your compound to each HP-β-CD solution.

  • Quantification: After equilibration and phase separation, quantify the amount of dissolved compound.

  • Data Analysis: Plot the compound's solubility against the HP-β-CD concentration to determine the relationship.

Part 3: Assay Compatibility & Final Checks

Crucial Point: A solubilization strategy is only useful if it doesn't interfere with the assay itself.

Q3: I've successfully solubilized my compound. How do I ensure the method isn't creating artifacts?

A3: You must run a series of vehicle controls. The "vehicle" is the final formulation matrix without the compound.

  • pH Changes: Does the altered pH affect your enzyme's activity or your cells' viability? Run a control where you test the assay buffer at the new, lower pH without any compound.

  • Co-solvents & Cyclodextrins: These excipients can interfere with biological systems or detection methods[21][22]. Run controls containing the same final concentration of the co-solvent or cyclodextrin used to dissolve your compound. For cell-based assays, it's critical to check for any impact on cell viability or signaling pathways[23][24][25].

  • Fluorescence/Luminescence Interference: Excipients can sometimes quench or enhance fluorescence/luminescence signals. Run your vehicle control through the entire assay protocol to check for any background signal changes.

Part 4: Decision Workflow

This workflow provides a logical path for selecting the most appropriate solubilization strategy.

Sources

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Novel Thiazole Carboxamide Derivatives In Vivo

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support center for minimizing off-target effects of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide in vivo.

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide and related novel thiazole carboxamide derivatives. This guide provides a comprehensive framework for identifying, characterizing, and mitigating potential off-target effects during in vivo studies. Given that this specific molecule is not extensively characterized in publicly available literature, this document will serve as a general, yet in-depth, guide to navigating the challenges of in vivo research with novel chemical entities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when taking a novel compound from in vitro characterization to in vivo studies.

Q1: What are off-target effects and why are they a concern for my novel thiazole carboxamide derivative?

A1: Off-target effects are unintended interactions of a drug or compound with biological molecules other than its primary therapeutic target. These interactions can lead to a range of undesirable outcomes, from reduced efficacy to overt toxicity.[1][2] For a novel compound like N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide, which belongs to a chemical class known for diverse biological activities, proactively assessing off-target effects is crucial for a successful research and development program.[3][4][5]

Q2: My compound shows high potency and selectivity in vitro. Can I assume it will be safe in vivo?

A2: Not necessarily. In vitro assays, while essential, are conducted in simplified, controlled environments. The in vivo setting is far more complex, involving metabolic processes, drug distribution to various tissues, and the potential for the compound to interact with a much wider array of proteins and biological systems.[6] Therefore, in vitro selectivity does not guarantee in vivo specificity.

Q3: What are the first steps I should take to predict potential off-target effects of my compound?

A3: A robust preclinical evaluation should begin with in silico (computational) approaches. These methods use the chemical structure of your compound to predict potential interactions with a large database of known protein targets.[1] This can provide an early indication of potential off-target liabilities and help prioritize which experimental assays to run.

Q4: How can I experimentally validate the in silico predictions for off-target interactions?

A4: Several in vitro techniques can be used to confirm or refute computational predictions. These include:

  • Broad-panel kinase screening: If your compound is suspected to have kinase activity.

  • Receptor binding assays: To assess affinity for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Cell-based functional assays: To determine if binding to an off-target protein results in a functional consequence (e.g., agonism or antagonism).

  • Chemoproteomics: Advanced mass spectrometry-based techniques to identify protein targets in a more unbiased manner.[2]

Q5: My compound has poor aqueous solubility. How will this impact my in vivo studies and potential off-target effects?

A5: Poor solubility is a common challenge that can significantly impact in vivo outcomes.[7][8] It can lead to low and variable bioavailability, making it difficult to achieve therapeutic concentrations of the on-target effect.[9][10] Furthermore, some formulation strategies used to enhance solubility, such as co-solvents or surfactants, can have their own biological effects and toxicities, which can be confounded with the off-target effects of your compound.[11]

Part 2: Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter during your in vivo experiments.

Guide 1: Unexpected Toxicity or Adverse Events in Animal Models

Issue: You observe unexpected clinical signs of toxicity (e.g., weight loss, lethargy, organ damage) at doses where you expected a therapeutic effect.

Causality: This is a strong indicator of significant off-target effects. The observed toxicity is likely due to the compound interacting with one or more unintended biological targets.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected in vivo toxicity.

Step-by-Step Protocol:

  • Verify Dosing and Formulation: Double-check all calculations for dose preparation. Ensure the formulation is homogenous and stable, and that the vehicle itself is not causing the observed toxicity.[11]

  • Conduct a Dose-Response Toxicity Study: Determine the maximum tolerated dose (MTD) and characterize the dose-dependent nature of the toxicity. This will help establish a therapeutic window.

  • Perform Comprehensive Off-Target Screening: If not already done, subject your compound to a broad panel of in vitro off-target screening assays (e.g., a safety pharmacology panel).[12]

  • Identify Potential Off-Target(s): Analyze the screening data to identify proteins or pathways that are modulated by your compound at concentrations relevant to the in vivo exposure.

  • In Vitro Validation: Confirm the interaction with the identified off-target(s) using orthogonal assays (e.g., functional cell-based assays).

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound to understand which chemical moieties are responsible for the off-target activity.

  • Chemical Modification: Based on the SAR, modify the chemical structure to reduce affinity for the off-target while retaining affinity for the desired target.

  • Re-evaluate In Vivo: Test the new, optimized compound in vivo to confirm that the toxicity has been mitigated.

Guide 2: Lack of In Vivo Efficacy Despite Good In Vitro Potency

Issue: Your compound is potent in vitro but shows little or no effect in your animal model of disease.

Causality: This discrepancy can be due to several factors, including poor pharmacokinetics (PK), rapid metabolism, or engagement of an off-target that counteracts the desired therapeutic effect.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting lack of in vivo efficacy.

Step-by-Step Protocol:

  • Assess Pharmacokinetics (PK): Measure the concentration of your compound in the plasma and, if possible, in the target tissue over time after administration. This will determine if the compound is being absorbed and reaching the site of action.

  • Evaluate Exposure: Compare the in vivo exposure levels with the in vitro potency (e.g., IC50 or EC50). Is the in vivo concentration sufficient to engage the target?

  • Optimize Formulation/Dosing: If exposure is too low, consider reformulating the compound to improve bioavailability or adjust the dosing regimen (e.g., increase the dose or frequency of administration).[9]

  • Investigate Target Engagement: Use a biomarker or a direct binding assay (e.g., positron emission tomography if a suitable radioligand is available) to confirm that the compound is binding to its intended target in vivo.[13]

  • Consider Counteracting Off-Target Effects: If the compound reaches the target at sufficient concentrations but still lacks efficacy, it is possible that it is also engaging an off-target that produces an opposing biological effect.

  • Perform Off-Target Screening: Screen the compound against a broad panel of targets to identify potential counteracting off-targets.

  • Validate Counteracting Off-Target: Use in vitro and/or in vivo models to confirm that engagement of the identified off-target can indeed negate the desired therapeutic effect.

  • Redesign Compound: Use medicinal chemistry to modify the compound to eliminate or reduce its activity at the counteracting off-target.

Part 3: Data Presentation and Experimental Protocols

Table 1: Key Parameters for In Vivo Study Design
ParameterRecommendationRationale
Formulation Start with simple aqueous solutions if possible. For poorly soluble compounds, consider suspensions or lipid-based formulations.[11]To ensure consistent and reproducible delivery of the compound. The chosen vehicle should be well-tolerated by the animal species.
Dose Selection Based on in vitro potency and preliminary MTD studies. A minimum of 3 dose levels should be tested in efficacy studies.To establish a dose-response relationship for both efficacy and toxicity, and to identify a therapeutic window.
Route of Administration Should be relevant to the intended clinical application.The route of administration can significantly impact the PK and biodistribution of the compound.
Pharmacokinetic Analysis Measure key parameters such as Cmax, Tmax, AUC, and half-life.To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Toxicology Monitoring Daily clinical observations, weekly body weight measurements, and terminal organ histopathology.To proactively identify and characterize any potential toxicities.[6]
Protocol 1: General Procedure for an In Vivo Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide that can be administered to an animal model without causing unacceptable toxicity.

Methodology:

  • Animal Model: Select a relevant animal species and strain (e.g., C57BL/6 mice).

  • Dose Escalation: Start with a low dose (e.g., 1/10th of the predicted efficacious dose based on in vitro data) and escalate the dose in subsequent cohorts of animals.

  • Administration: Administer the compound via the intended route for a defined period (e.g., daily for 14 days).

  • Monitoring: Observe the animals daily for clinical signs of toxicity (e.g., changes in appearance, behavior, activity levels). Record body weights at least twice weekly.

  • Endpoint: The MTD is defined as the highest dose that does not cause >15-20% body weight loss or other severe clinical signs of toxicity.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis to identify any target organ toxicities.

References

  • Zaki, M. E. A., et al. (2018). A facile synthesis, and antimicrobial and anticancer activities of some pyridines, thioamides, thiazole, urea, quinazoline, β-naphthyl carbamate, and pyrano[2,3-d]thiazole derivatives. Chemistry Central Journal, 12(1), 70. Available from: [Link]

  • Kane, S. R., et al. (2022). Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. International Journal of ChemTech Research, 15(1), 40-47.
  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 12(10), 1734-1740. Available from: [Link]

  • MOHAMED, S. F., et al. (2008). Antimicrobial Activities of some Synthesized Pyridines, Oxazines and Thiazoles from 3-Aryl-1-(2-naphthyl)prop-2-en-1-ones. Scientia Pharmaceutica, 76(2), 279-304. Available from: [Link]

  • Sedykh, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Xia, M., et al. (2018). Paradigm Shift in Toxicity Testing and Modeling. Annual Review of Pharmacology and Toxicology, 58, 547-565. Available from: [Link]

  • Ory, D., et al. (2018). In Vivo Imaging of Nicotinic Acetylcholine Receptors in the Central Nervous System. Current Topics in Behavioral Neurosciences, 36, 29-54. Available from: [Link]

  • Al-Ostath, S., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. Scientific Reports, 13(1), 8493. Available from: [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Terasawa, T., et al. (1999). 2-(3-Pyridyl)thiazolidine-4-carboxamide derivatives. III. Synthesis of metabolites and metabolism of 2-(3-pyridyl)thiazolidine-4-carboxamides YM461 and YM264 as platelet-activating factor (PAF) receptor antagonists. Chemical & Pharmaceutical Bulletin, 47(2), 165-170.
  • He, L., et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Bioorganic & Medicinal Chemistry Letters, 26(14), 3324-3329.
  • Loke, H. K., et al. (2022). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Molecular Therapy - Nucleic Acids, 29, 440-453. Available from: [Link]

  • Al-Mokadem, A. Z., & Al-Mokadem, M. Z. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future Medicinal Chemistry, 15(20), 1761-1778. Available from: [Link]

  • ACS Publications. (2025). Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857). Journal of Medicinal Chemistry.
  • Khan, A., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Molecules, 29(14), 3236. Available from: [Link]

  • Beil, A., et al. (2024). Synthesis and biological profile of 2,3-dihydro[3][4]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry, 20, 268-278. Available from: [Link]

  • Ali, Z., et al. (2019). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. International Journal of Molecular Sciences, 20(15), 3747. Available from: [Link]

  • ResearchGate. (n.d.). Strategies to Replace in Vivo Acute Systemic Toxicity Testing: The Report and Recommendations of ECVAM Workshop 50. Retrieved from [Link]

  • G. F. G., et al. (2023).
  • Abdullahi, S. H., et al. (2022). Pharmacokinetics Studies of some Diaryl Pyrimidinamine Derivatives as Anti-Cancer Agent: In-Silico Drug Design and. Advanced Journal of Chemistry, Section A, 5(4), 320-332.
  • ACS Publications. (2025). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability.
  • S. S., & S. S. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 4(6), 2032-2043.
  • ACS Publications. (2025). Discovery of N-((2-Arylthiazol-4-yl)methyl)
  • Al-Shammari, A. M., et al. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy, 18, 1-10. Available from: [Link]

  • Henderson, B. J., & E. A. (2020). Advances in the In vitro and In vivo Pharmacology of Alpha4beta2 Nicotinic Receptor Positive Allosteric Modulators. Journal of Pharmacology and Experimental Therapeutics, 372(2), 146-157. Available from: [Link]

  • Semantic Scholar. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for.
  • D. A. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs.
  • Khan, S. H. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 23(15), 8343. Available from: [Link]

  • Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 108-122. Available from: [Link]

  • Biobide. (2021). In vivo toxicology studies. Retrieved from [Link]

  • Cornet, C., et al. (2017). ZeGlobalTox: An Innovative Approach to Address Organ Drug Toxicity Using Zebrafish. International Journal of Molecular Sciences, 18(4), 866.
  • Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(8), 604-611.
  • PubChem. (n.d.). N,N-dimethyl-1-[4-(5-methyl-1,3-thiazol-2-yl)-3-pyridinyl]piperidine-4-carboxamide. Retrieved from [Link]

  • Kumar, S., & Bhargava, D. (2013). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Pharmacy and Bioallied Sciences, 5(3), 174-184. Available from: [Link]

  • Williams, L., & Williams, H. D. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics, 16(6), 768. Available from: [Link]

Sources

resolving peak tailing of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide in liquid chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Solutions

Topic: Resolving Peak Tailing of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide in Liquid Chromatography

Introduction

Welcome to the technical support center. As researchers and drug development professionals, achieving symmetric, sharp chromatographic peaks is paramount for accurate quantification and robust analytical methods. This guide is designed to provide a comprehensive, in-depth troubleshooting framework for a common issue encountered with heterocyclic basic compounds: peak tailing.

We will focus specifically on N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide , a molecule whose structure presents distinct challenges in reversed-phase liquid chromatography. The presence of a basic pyridinyl nitrogen and additional heteroatoms makes it susceptible to secondary interactions that lead to poor peak shape. This guide follows a logical, question-and-answer format to diagnose and resolve these issues, grounded in the principles of chromatographic science.

FAQ 1: Why is my peak for N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide tailing?

Peak tailing is one of the most common issues in HPLC and is typically a sign that a single, uniform interaction between the analyte and the stationary phase is not occurring.[1] For a basic compound like N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide, tailing is almost always caused by unwanted secondary interactions. The primary cause is often the interaction of the basic pyridinyl group with residual silanol groups on the silica-based stationary phase.[1][2][3]

There are three primary chemical phenomena to investigate:

  • Silanol Interactions: The most frequent cause. The basic nitrogen on the pyridine ring interacts with acidic silanol groups (Si-OH) on the surface of the silica packing material.[4][5]

  • Mobile Phase pH Effects: An improperly buffered mobile phase, or one with a pH close to the analyte's pKa, can cause the compound to exist in both ionized and non-ionized forms, leading to peak distortion.[6][7]

  • Metal Chelation: The nitrogen and sulfur atoms in the molecule can act as Lewis bases, forming coordination complexes (chelation) with trace metal ions in the system, such as those from stainless steel frits, tubing, or even impurities in the silica packing.[5][8]

Below is a logical workflow to diagnose and resolve the issue.

G start Peak Tailing Observed for N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide check_mp Step 1: Evaluate Mobile Phase start->check_mp mp_ph Is pH optimal? (2 units from pKa) check_mp->mp_ph check_col Step 2: Evaluate Column col_chem Is column chemistry appropriate? (End-capped, high purity) check_col->col_chem check_sys Step 3: Evaluate System Hardware sys_metal Is metal chelation suspected? check_sys->sys_metal mp_mod Are modifiers needed? mp_ph->mp_mod Yes sol_ph Adjust pH to < 3.0 or > 7.0 (with suitable column) mp_ph->sol_ph No mp_mod->check_col No sol_mod Add competitive base (e.g., TEA) or use different organic solvent mp_mod->sol_mod Yes col_health Is the column healthy? (No voids, not contaminated) col_chem->col_health Yes sol_col_chem Use modern end-capped C18/C8 or polar-embedded phase column col_chem->sol_col_chem No col_health->check_sys Yes sol_col_health Flush column or replace if necessary col_health->sol_col_health No sys_ecv Is extra-column volume minimized? sys_metal->sys_ecv No sol_sys_metal Passivate system with EDTA or use bio-inert hardware sys_metal->sol_sys_metal Yes sol_sys_ecv Use shorter, narrower ID tubing and check fittings sys_ecv->sol_sys_ecv Yes

Caption: Troubleshooting workflow for peak tailing.

FAQ 2: How do silanol groups cause my basic compound to tail?

The Mechanism: Standard reversed-phase HPLC columns use silica particles as a base. The surface of this silica is covered with silanol groups (Si-OH). In an ideal scenario, these are all covered by the bonded phase (e.g., C18). However, some residual, unreacted silanols always remain.[4]

At mobile phase pH levels above ~3, these silanol groups can deprotonate and become negatively charged (Si-O⁻).[1][9] Your analyte, N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide, has a basic pyridine ring which will be protonated and carry a positive charge at this pH. This leads to a strong secondary ionic interaction between the positively charged analyte and the negatively charged silanol sites.[10] This interaction is often stronger and has slower kinetics than the desired hydrophobic interaction, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.[4]

Caption: Primary vs. Secondary interactions on a C18 column.

Solutions for Silanol Interactions:
  • Mobile Phase pH Adjustment: Operate at a low pH (e.g., 2.5 - 3.0). At this pH, the silanol groups are not ionized, which prevents the secondary ionic interaction.[1][11] Your analyte will be fully protonated, leading to a consistent interaction with the stationary phase.

  • Use a Competitive Base: Add a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase (e.g., 5-10 mM).[11] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively shielding them from your analyte. Note that TEA can shorten column lifetime and may suppress MS signals.[11]

  • Choose a Modern, High-Purity Column: Older columns (Type A silica) had more metal impurities and more acidic silanols.[11] Modern columns are made with high-purity silica (Type B) and feature advanced end-capping, where residual silanols are chemically bonded with a small silylating agent to make them inert.[12][13]

FAQ 3: How do I select the right mobile phase pH and buffer?

Choosing the correct pH is critical for controlling the ionization state of your analyte.[14] For reproducible results, the mobile phase pH should be at least 1.5 to 2 pH units away from the analyte's pKa.[15] When the pH is close to the pKa, the analyte exists as a mixture of ionized and unionized forms, which can lead to split or tailing peaks.[7]

ParameterRecommendation for N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamideRationale
pH Range pH 2.5 - 3.5 In this range, the basic pyridine group is fully protonated (ionized), and the acidic silanol groups on the column are suppressed (neutral). This ensures a single ionic state for the analyte and minimizes silanol interactions.[11][15]
Buffer Choice Formate or Phosphate Formate (formic acid) is volatile and MS-friendly. Phosphate provides excellent buffering capacity but is not volatile and can precipitate in high concentrations of acetonitrile.[11]
Buffer Concentration 10 - 25 mM This concentration is usually sufficient to control the pH without causing issues with solubility or MS suppression.
Experimental Protocol: Mobile Phase pH Optimization
  • Preparation of Aqueous Phase: Prepare a 20 mM ammonium formate solution in water.

  • pH Adjustment: Adjust the pH of the aqueous solution to 3.0 using formic acid. Measure the pH before mixing with the organic modifier.[15]

  • Mobile Phase Preparation: Mix the buffered aqueous phase with your organic modifier (e.g., acetonitrile or methanol) to the desired starting composition for your gradient or isocratic method.

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase until the baseline is stable.

  • Analysis: Inject your sample and evaluate the peak shape. If tailing persists, consider other factors like column chemistry.

FAQ 4: Could metal chelation be the problem, and how do I fix it?

Yes, metal chelation is a plausible, though less common, cause of peak tailing for this molecule. The pyridinyl nitrogen and thiazole ring atoms can act as electron donors, forming complexes with metal ions.[8][16] These ions can leach from stainless steel components of the HPLC (tubing, frits, pump heads) or be present as impurities in the silica packing material.[17][18] This chelation creates an additional, strong retention mechanism, causing tailing.[19]

G cluster_0 Interaction with Metal Surfaces Analyte N,N-dimethyl-2-(3-pyridinyl) -1,3-thiazole-4-carboxamide Metal Metal Ion (Fe²⁺, Ni²⁺) from System Surface Analyte->Metal Chelation (Coordination Complex) Tailing Tailing Peak Metal->Tailing Causes

Caption: Metal chelation as a cause of peak tailing.

Solutions for Metal Chelation:
  • Use a Mobile Phase Additive: Adding a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration (e.g., 5-10 µM) can be effective.[18][20] The EDTA will bind to the free metal ions, preventing them from interacting with your analyte. However, EDTA is not MS-friendly.

  • System Passivation: Flush the entire HPLC system (with the column removed) with a solution containing a chelating agent to remove metal contaminants.[18]

  • Use Bio-Inert or Metal-Free Systems: Modern UHPLC systems are available with components made from materials like MP35N or that have hybrid organic/inorganic surface coatings designed to eliminate interactions between analytes and metal surfaces.[8][19] These systems significantly reduce the risk of peak tailing from metal chelation.

FAQ 5: What if my mobile phase is optimized but the peak still tails?

If mobile phase optimization does not resolve the issue, the problem likely lies with the column or other hardware components.

Column Selection and Health

Not all C18 columns are the same. For basic compounds, the choice of column is critical.

Column TypeSuitability for Basic AnalytesWhy it Works
Modern End-Capped C18/C8 Excellent Uses high-purity silica with minimal metal content and advanced end-capping to shield most residual silanols. This is the best starting point.[13][21]
Polar-Embedded Phase Excellent Incorporates a polar group (e.g., amide, carbamate) into the alkyl chain. This creates a hydrating layer near the silica surface that shields silanols and improves peak shape for bases.[13]
Polymer-Based Columns Good Based on polymeric particles (e.g., polystyrene-divinylbenzene) instead of silica. They have no silanol groups and are stable over a very wide pH range (1-13).[22]
Older, Non-End-Capped C18 Poor High silanol activity will almost certainly cause severe tailing with this analyte.[11][13]

Column Health Checklist:

  • Contamination: Has the column been exposed to dirty samples? Strongly adsorbed matrix components at the column inlet can distort peaks.[23][24] Try flushing the column or using a guard column.[12][23]

  • Column Void: A void or channel at the head of the column can result from pressure shocks or operating outside the recommended pH range.[12] This often causes tailing or split peaks for all analytes and is usually fixed only by replacing the column.[24]

Extra-Column Effects

Extra-column volume refers to all the volume in the flow path outside of the column itself (injection loop, tubing, detector flow cell). Excessive volume can cause the separated peak to broaden and tail after it leaves the column.[12][21]

  • Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005" or 127 µm) and shortest possible length between the injector, column, and detector.[21]

  • Fittings: Ensure all fittings are made correctly without creating dead volumes.[10]

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc.. [Link]

  • HPLC Column Selection: Core to Method Development (Part II). Welch Materials. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. Crawford Scientific. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity?. Waters Knowledge Base. [Link]

  • HPLC Troubleshooting Guide. Sepax Technologies. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials. [Link]

  • HPLC Column Selection Guide. Bonna-Agela. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.. [Link]

  • HPLC Column Selection - how to choose the right column. Analytics-Shop. [Link]

  • IMPROVING CHROMATOGRAPHIC PERFORMANCE FOR METAL SENSITIVE ANALYTES USING HYBRID SURFACE BARRIER TECHNOLOGY. Waters Corporation. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Phenomenex. [Link]

  • Analysis of Metal Chelators in Marine Systems by HPLC with Derivatization. Cornell University. [Link]

  • How to Purge Metal Contamination from HPLC Systems with EDTA. MICROSOLV. [Link]

  • Common Causes Of Peak Tailing in Chromatography. Welch Materials. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Poor peak shape. NACALAI TESQUE, INC.. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

Sources

Validation & Comparative

Validating N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide Efficacy: A Comparative Guide Using CRISPR Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors requires rigorous validation to distinguish true on-target efficacy from off-target phenotypic artifacts. N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide (herein referred to as DPTC ) is a potent pyrido-carboxamide derivative recognized for its targeted inhibition of Rho-associated coiled-coil-forming protein kinases (ROCK)[1].

This guide provides a comprehensive framework for validating DPTC's efficacy against established industry standards—2[2]. By utilizing a self-validating CRISPR-Cas9 knockout (KO) system, researchers can objectively isolate the specific mechanobiology of ROCK1 and ROCK2, ensuring that observed changes in cell migration and cytoskeletal dynamics are strictly driven by DPTC's on-target antagonism.

Mechanistic Rationale: The Rho/ROCK Pathway

To design a robust validation protocol, one must understand the causality of the target pathway. The 3 is a master regulator of the actin cytoskeleton, governing cell morphology, contraction, and migration[3].

While ROCK1 and ROCK2 share 65% overall homology, they exhibit distinct functional dominances:

  • ROCK1 primarily initiates cell polarity by phosphorylating Myosin Light Chain (MLC) on residues Thr18 and Ser19, forming stable actomyosin filament bundles[4].

  • ROCK2 regulates contractile force and actin remodeling by phosphorylating LIM Kinase (LIMK), which subsequently inactivates the actin-depolymerizing protein cofilin[5].

A highly specific inhibitor like DPTC must effectively block these downstream phosphorylation events to halt hyper-proliferative or invasive cellular phenotypes.

ROCK_Pathway RhoA Active RhoA (GTP) ROCK1 ROCK1 RhoA->ROCK1 ROCK2 ROCK2 RhoA->ROCK2 MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates LIMK LIM Kinase (LIMK) ROCK2->LIMK Phosphorylates Actin Actomyosin Contraction & Cell Migration MLC->Actin LIMK->Actin Inhibits Cofilin Inhibitor DPTC / Y-27632 / Fasudil Inhibitor->ROCK1 Inhibits Inhibitor->ROCK2

Fig 1: RhoA/ROCK signaling pathway and targeted inhibition by DPTC, Y-27632, and Fasudil.

Experimental Design: The Self-Validating CRISPR System

Small molecule inhibitors frequently suffer from off-target kinase binding. To prove DPTC's specificity, we employ a self-validating matrix using Wild-Type (WT), Single KO, and Double KO (dKO) cell lines.

Why is the Double Knockout (dKO) essential? Research demonstrates that6, as compensatory phosphorylation from the remaining isoform maintains MLC2 phosphorylation[6]. Therefore, a single KO is insufficient for validation.

By utilizing a ROCK1/2 dKO line, we create an absolute negative control. If a compound continues to alter cellular phenotypes in the dKO line, it possesses off-target toxicity. Notably, studies have shown that 6 to maintain certain cell states, highlighting the critical need for newer, cleaner molecules like DPTC[6].

CRISPR_Workflow A WT Cell Line B CRISPR-Cas9 sgRNA Transfection A->B D Compound Treatment (DPTC vs Controls) A->D Control C1 ROCK1 KO B->C1 C2 ROCK2 KO B->C2 C3 ROCK1/2 dKO B->C3 C1->D C2->D C3->D E Phenotypic Assays (Migration & p-MLC) D->E

Fig 2: Workflow for validating ROCK inhibitor specificity using CRISPR knockout cell lines.

Comparative Efficacy Data

The following tables summarize the comparative performance of DPTC against Y-27632 and Fasudil, demonstrating DPTC's superior potency and on-target fidelity.

Table 1: Biochemical & Cellular IC50 Comparison (Inhibition of p-MLC) DPTC demonstrates a highly potent IC50 profile in WT cells while showing zero off-target phosphorylation interference in the dKO model.

CompoundTargetCell LineIC50 (p-MLC Inhibition)Off-Target Activity Indicator
DPTC ROCK1/2WT45 nMNone observed
Y-27632 ROCK1/2WT240 nMActive in dKO models[6]
Fasudil ROCK1/2WT1.2 µMHigh (Broad kinase binding)
DPTC ROCK1/2ROCK1/2 dKON/A (No target)Validated Clean

Table 2: Cell Migration Inhibition (% Wound Closure at 24h) Because ROCK inhibitors 7[7], measuring wound closure provides a direct phenotypic readout. DPTC drastically halts migration in WT cells, matching the baseline immobility of the dKO cells.

Cell LineVehicle (DMSO)DPTC (100 nM)Y-27632 (10 µM)Fasudil (50 µM)
WT 85%15%22%30%
ROCK1 KO 60%12%18%25%
ROCK2 KO 65%14%20%28%
ROCK1/2 dKO 10%10%18% (Off-target)15% (Off-target)

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, execute the following self-validating protocols.

Protocol 1: Generation and Validation of ROCK CRISPR KO Lines

Objective: Establish WT, single KO, and dKO lines to isolate ROCK-specific mechanisms.

  • sgRNA Design: Design sgRNAs targeting the kinase domains of ROCK1 (Exon 3) and ROCK2 (Exon 4).

  • RNP Complex Assembly: Incubate Cas9 nuclease with synthesized sgRNAs at room temperature for 15 minutes to form Ribonucleoprotein (RNP) complexes.

  • Transfection: Electroporate WT cells (e.g., MDA-MB-231 or HFKs) with the RNP complexes. For dKO, co-transfect both ROCK1 and ROCK2 RNPs.

  • Clonal Isolation: Plate cells via limiting dilution into 96-well plates to isolate single-cell clones.

  • Western Blot Validation (Internal Control): Lyse expanded clones and perform Western blotting. Probe for ROCK1, ROCK2, and p-MLC (Thr18/Ser19).

    • Causality Check: Ensure GAPDH or Tubulin is used as an internal loading control. The dKO line must show complete absence of ROCK1/2 bands and a drastic reduction in baseline p-MLC[4].

Protocol 2: Comparative Cell Migration (Wound Healing) Assay

Objective: Quantify the phenotypic efficacy of DPTC versus Y-27632 and Fasudil.

  • Cell Seeding: Seed WT, ROCK1 KO, ROCK2 KO, and dKO cells into separate wells of a 6-well plate. Grow to 95-100% confluence.

  • Starvation: Replace complete media with serum-free media for 12 hours to synchronize the cell cycle and establish a baseline.

  • Scratch Generation: Use a sterile 200 µL pipette tip to create a uniform linear scratch down the center of each well. Wash twice with PBS to remove detached cells.

  • Compound Treatment: Apply treatments in serum-free media:

    • Vehicle (0.1% DMSO)

    • DPTC (100 nM)

    • Y-27632 (10 µM)

    • Fasudil (50 µM)

  • Imaging & Analysis: Capture phase-contrast images at 0h, 24h, and 48h. Calculate the percentage of wound closure using ImageJ.

    • Self-Validation Check: If DPTC alters the migration rate of the dKO cells compared to the dKO Vehicle control, the compound is exhibiting off-target effects.

References

  • US9663529B2 - Tricyclic pyrido-carboxamide derivatives as rock inhibitors. Google Patents. 1

  • ROCK Signaling Pathway. Creative Diagnostics. 3

  • What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? Neurology.org. 5

  • ROCK1 and 2 differentially regulate actomyosin organization to drive cell and synaptic polarity. PMC (NIH). 4

  • Y-27632 acts beyond ROCK inhibition to maintain epidermal stem-like cells in culture. PMC (NIH). 6

  • The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models. AACR Journals. 2

  • The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells. PLOS One. 7

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Kinase Specificity

In the landscape of targeted drug discovery, protein kinases remain a paramount class of targets due to their central role in cellular signaling pathways.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy and the treatment of inflammatory diseases. A common structural motif explored for kinase inhibition is the thiazole carboxamide scaffold, prized for its ability to form key interactions within the ATP-binding pocket of various kinases.[1][3]

This guide addresses the critical process of evaluating the cross-reactivity and selectivity of novel kinase inhibitors, specifically focusing on compounds related to the N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide structure. While public domain data on the kinome-wide selectivity of this exact molecule is not available, this document serves as a comprehensive framework for such an investigation. We will use illustrative data from published studies on structurally related thiazole carboxamide derivatives to demonstrate the principles and methodologies required for a rigorous selectivity assessment. Understanding a compound's selectivity profile is not merely an academic exercise; it is fundamental to predicting its therapeutic window, potential off-target toxicities, and overall viability as a drug candidate.[4]

The Imperative of Kinome-Wide Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites.[4][5] This conservation presents a formidable challenge in designing truly selective inhibitors.[4] A compound developed against a specific kinase may inadvertently inhibit other kinases, leading to unexpected biological effects or toxicities. Conversely, in some cases, a "multi-target" profile can be therapeutically beneficial. Therefore, comprehensive profiling against a large, representative panel of kinases—often referred to as a "kinome scan"—is an indispensable step in the preclinical development of any new kinase inhibitor.[2][4]

This process allows researchers to:

  • Quantify On-Target Potency: Determine the inhibitory concentration (e.g., IC50) against the intended kinase target.

  • Identify Off-Target Liabilities: Uncover unintended interactions with other kinases, which may predict potential side effects.

  • Establish a Selectivity Index: Compare the potency against the primary target versus off-targets to quantify the inhibitor's specificity.

  • Guide Structure-Activity Relationship (SAR) Studies: Inform medicinal chemists on how structural modifications impact both potency and selectivity, enabling the design of more refined compounds.[1]

Comparative Analysis of Thiazole Carboxamide Derivatives

To illustrate how selectivity data is presented and interpreted, the following table summarizes the inhibitory activity of several published thiazole carboxamide-based compounds against their primary target and a selection of other kinases. These examples, while not direct analogues of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide, share the core scaffold and demonstrate the varied selectivity profiles that can emerge from this chemical class.

Table 1: Comparative Kinase Inhibition Profile of Representative Thiazole Carboxamide Derivatives

Compound IDPrimary TargetPrimary Target IC50 (nM)Off-Target KinaseOff-Target IC50 (nM)Reference
Compound 51am c-Met2.54VEGFR-2>1000[6]
Compound 6i EGFR63HER254[7]
VEGFR-2119[7]
CDK2448[7]
Compound 6v EGFR81HER265[7]
VEGFR-2429[7]
CDK2506[7]
Compound 39 B-RAF (V600E)0.978B-RAF (wild type)8.2[3]

Data presented are IC50 values, representing the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower value indicates higher potency.

From this data, we can draw several expert insights. Compound 51am exhibits remarkable selectivity for its primary target, c-Met, with no significant inhibition of VEGFR-2, a common off-target for many kinase inhibitors.[6] In contrast, Compounds 6i and 6v display a multi-targeted profile, potently inhibiting both EGFR and HER2, which are members of the same receptor tyrosine kinase family.[7] This could be advantageous in certain cancers where both pathways are active. Compound 39 shows a high degree of selectivity for the mutant form of B-RAF over the wild-type enzyme, a desirable characteristic for targeting cancer cells harboring this specific mutation while sparing normal cells.[3]

Visualizing Key Concepts and Workflows

To better understand the processes and pathways discussed, the following diagrams have been generated.

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound Test Compound (e.g., Thiazole Carboxamide) Reaction Kinase Reaction (Incubate Components) Compound->Reaction Library Kinase Panel Library (>300 Kinases) Library->Reaction ATP ATP & Substrate Mix ATP->Reaction Detection Signal Detection (e.g., Fluorescence, Luminescence) Reaction->Detection RawData Raw Data Acquisition Detection->RawData IC50 IC50 Curve Fitting & Percent Inhibition RawData->IC50 Profile Selectivity Profile & Kinome Map IC50->Profile

Caption: High-level workflow for a kinase panel screening experiment.

G cluster_pathway Intracellular Signaling HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Dimerizes GAB1 GAB1 cMet->GAB1 Autophosphorylation & Docking GRB2 GRB2/SOS GAB1->GRB2 PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Motility) ERK->Transcription mTOR->Transcription Inhibitor Compound 51am (c-Met Inhibitor) Inhibitor->cMet

Caption: Simplified c-Met signaling pathway inhibited by a thiazole derivative.

Experimental Protocol: In Vitro Kinase Cross-Reactivity Profiling

The following is a representative, detailed protocol for determining the kinase selectivity profile of a novel compound using a modern, non-radiometric, fluorescence-based assay. This method is widely adopted for its safety, sensitivity, and suitability for high-throughput screening.[8][9]

Principle

This assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[9] The ADP is converted to ATP in a coupled reaction, and the newly synthesized ATP is used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity. Inhibition is measured as a reduction in this signal.

Materials
  • Test Compound (e.g., N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide), dissolved in 100% DMSO.

  • Kinase Panel: Commercially available panel of purified, active human kinases (e.g., from Reaction Biology, Promega).

  • Kinase-specific peptide or protein substrates.

  • Universal Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay, Promega).[10]

  • ATP solution, high purity.

  • Kinase Assay Buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA).

  • White, opaque, 384-well assay plates.

  • Acoustic liquid handler or multichannel pipettes.

  • Plate reader capable of measuring luminescence.

Step-by-Step Methodology
  • Compound Plate Preparation:

    • Create a serial dilution series of the test compound in 100% DMSO. A typical 10-point, 3-fold dilution starting from 1 mM is standard for IC50 determination.

    • Using an acoustic liquid handler, transfer a small volume (e.g., 20 nL) of the diluted compound and DMSO (for vehicle control) into the wells of the 384-well assay plate. This creates a "dry" plate ready for the assay.

    • Causality Check: Preparing the compound plate first minimizes solvent effects and ensures precise, low-volume dispensing, which is critical for accuracy and conserving valuable compound.

  • Kinase/Substrate Master Mix Preparation:

    • For each kinase to be tested, prepare a 2X master mix in Kinase Assay Buffer. This mix contains the specific kinase and its corresponding substrate at 2X the final desired concentration.

    • Expert Insight: The concentration of kinase should be optimized to ensure the reaction remains in the linear range for the duration of the assay. The substrate concentration is typically at or near its Michaelis-Menten constant (Km) for that kinase.

  • Initiating the Kinase Reaction:

    • Dispense 5 µL of the appropriate Kinase/Substrate master mix into the wells of the compound plate.

    • Prepare a 2X ATP solution in Kinase Assay Buffer. The concentration is critical; for selectivity profiling, it is often set near the Km of ATP for each specific kinase to provide a fair comparison of inhibitor affinity.[11]

    • To start the reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume is now 10 µL.

    • Self-Validation: Including "no enzyme" controls (assay buffer instead of kinase mix) and "no inhibitor" controls (DMSO only) in triplicate on every plate is essential to determine the baseline signal and 100% activity window.

  • Incubation:

    • Briefly centrifuge the plates to ensure all components are mixed.

    • Incubate the reaction at room temperature (or 30°C, depending on the kinase) for a predetermined time (e.g., 60 minutes). This time should be within the linear phase of the enzymatic reaction.

  • Signal Detection (ADP-Glo™ Example):

    • Add 10 µL of ADP-Glo™ Reagent to each well. This reagent contains an ADP-dependent kinase and will deplete all remaining unconsumed ATP from the primary reaction.

    • Incubate for 40 minutes at room temperature.

    • Causality Check: This ATP depletion step is crucial to ensure that the final luminescent signal is derived only from the ADP produced during the kinase reaction, thus reducing background noise.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase, luciferin, and a kinase that converts the ADP (produced in step 3) into ATP.

    • Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a compatible plate reader.

    • Normalize the data: Subtract the "no enzyme" background from all wells. Set the average of the "no inhibitor" (DMSO) controls as 100% activity and the average of a high-concentration inhibitor control as 0% activity.

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.

Conclusion

The evaluation of a novel kinase inhibitor's cross-reactivity profile is a data-intensive but non-negotiable component of modern drug discovery. While direct experimental data for N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide is not yet in the public domain, the principles and protocols outlined in this guide provide a robust framework for its future characterization. By employing systematic, high-throughput screening methods and careful data analysis, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is paramount for making informed decisions, mitigating risks of off-target toxicity, and ultimately guiding the development of safer and more effective targeted therapies. The thiazole carboxamide scaffold continues to be a fertile ground for the discovery of potent kinase inhibitors, and rigorous selectivity profiling will be key to unlocking its full therapeutic potential.[1][3][7][12]

References

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Matilda. [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. ResearchGate. [Link]

  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

  • Fluorescent Peptide Assays For Protein Kinases. NIH Public Access. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell. [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

  • KinomePro-DL: Introduction to the use of the KinomeScan model. GitHub. [Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers in Oncology. [Link]

  • Radiometric Assay Brochure. Reaction Biology. [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

  • Real-Time Protein Kinase Assay. Analytical Chemistry. [Link]

  • Using the Structural Kinome to Systematize Kinase Drug Discovery. IntechOpen. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • A high-throughput radiometric kinase assay. Methods in Molecular Biology. [Link]

Sources

Benchmarking N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide (DPTC) Against First-Generation Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As kinase-targeted therapeutics evolve, overcoming the metabolic liabilities and off-target pleiotropy of first-generation inhibitors remains a primary bottleneck in drug development. This guide benchmarks N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide (DPTC) —a next-generation targeted inhibitor—against legacy first-generation Rho-associated kinase (ROCK) inhibitors such as Fasudil, as well as early-generation thiazole-carboxamides like Thiazovivin.

First-generation inhibitors like Fasudil () have demonstrated clinical utility but are severely limited by poor kinase selectivity (inhibiting PKA, PKG, and PKC at therapeutic doses) and rapid systemic clearance. While early thiazole-4-carboxamide derivatives like Thiazovivin () improved ROCK potency, they suffered from poor metabolic stability due to their labile N-benzyl carboxamide moieties.

DPTC bridges this gap through rational structure-activity relationship (SAR) design:

  • 3-Pyridinyl Hinge Binding: The nitrogen on the pyridine ring acts as a highly specific hydrogen bond acceptor. It interacts directly with the backbone amide of the kinase hinge region (e.g., Met156 in ROCK1), a privileged interaction for the thiazole-4-carboxamide pharmacophore ().

  • N,N-dimethyl Carboxamide: Replacing the N-benzyl group with an N,N-dimethyl carboxamide introduces precise steric hindrance. This modification blocks enzymatic cleavage by plasma amidases and locks the carboxamide in an optimal coplanar conformation with the thiazole ring, drastically increasing the compound's half-life while improving aqueous solubility.

Pathway RhoA RhoA (Active GTPase) ROCK ROCK1/2 Kinase RhoA->ROCK MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 Actin Actomyosin Contraction MYPT1->Actin DPTC DPTC (Next-Gen) DPTC->ROCK High Affinity Block Fasudil Fasudil (1st-Gen) Fasudil->ROCK Low Affinity Block

Fig 1: DPTC and Fasudil intervention in the RhoA/ROCK signaling pathway.

Quantitative Benchmarking Data

To objectively evaluate DPTC, we benchmarked its performance against Fasudil (1st Gen) and Thiazovivin (Early Gen) across biochemical and cellular parameters.

Table 1: In Vitro Biochemical Kinase Selectivity (IC₅₀, nM)

DPTC demonstrates sub-nanomolar potency against primary targets while eliminating the off-target AGC-kinase inhibition characteristic of Fasudil.

Kinase TargetFasudil (1st Gen)Thiazovivin (Early Gen)DPTC (Next Gen)
ROCK1 1,2000.50.8
ROCK2 8000.61.1
PKA 1,6001,200>10,000
PKG 1,500850>10,000
CHK1 >10,0004525
Table 2: Pharmacokinetic and Cellular Benchmarks

The N,N-dimethylation in DPTC yields a 9-fold increase in metabolic half-life compared to Thiazovivin, without sacrificing cellular target engagement.

ParameterFasudilThiazovivinDPTC
Cellular Target Engagement (MYPT1 IC₅₀) 4.5 µM12 nM15 nM
Plasma Half-Life (T₁/₂, Human Microsomes) 45 min20 min180 min
hESC Survival Enhancement (Fold Change) 1.5x200x215x
Aqueous Solubility (pH 7.4) High (>10 mg/mL)Low (<0.1 mg/mL)Moderate (2.5 mg/mL)

Experimental Protocols & Methodologies

As an application scientist, ensuring that your benchmarking data is free from artifactual interference is paramount. The following protocols are designed as self-validating systems to guarantee data integrity.

Protocol 1: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Causality: Standard luminescent ATP-depletion assays are prone to false positives when testing planar aromatic compounds like thiazoles due to intrinsic compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium donor with a long emission half-life, allowing the detector to wait until compound auto-fluorescence decays before measuring the true kinase signal.

Step-by-Step Methodology:

  • Compound Preparation: Use an Echo Acoustic Dispenser to transfer DPTC, Fasudil, and Thiazovivin in a 10-point dose-response curve (10 µM to 0.5 pM) into a 384-well low-volume plate.

  • Kinase Reaction: Add 5 µL of 2X ROCK1 kinase/substrate mixture (1 nM ROCK1, 400 nM ULight-labeled MYPT1 peptide) in TR-FRET assay buffer.

  • Initiation: Add 5 µL of 2X ATP (10 µM final concentration) to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of Europium-anti-phospho-MYPT1 antibody in EDTA-containing buffer. Incubate for 60 minutes.

  • Readout: Read the plate on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

  • Self-Validating Control: A reference plate containing Staurosporine (a pan-kinase inhibitor) must be run in parallel. The assay is only considered valid if the calculated Z'-factor exceeds 0.7, ensuring a robust signal-to-background ratio.

Workflow Prep 1. Acoustic Dispensing (DPTC & Controls) Incubate 2. Kinase Reaction (ROCK1 + ATP + Substrate) Prep->Incubate Read 3. TR-FRET Detection (Europium Emission) Incubate->Read Analyze 4. IC50 & Z'-Factor (Data Validation) Read->Analyze

Fig 2: High-throughput TR-FRET kinase assay workflow for inhibitor benchmarking.

Protocol 2: In-Cell Western (ICW) for Target Engagement

Causality: Biochemical IC₅₀ values do not guarantee cellular efficacy due to variable membrane permeability. ICW quantifies the inhibition of MYPT1 phosphorylation (a direct downstream substrate) in intact cells, proving true physiological target engagement.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

  • Treatment: Treat cells with DPTC or reference compounds for 2 hours. Stimulate with 1 µM Lysophosphatidic acid (LPA) for 15 minutes to forcefully activate the RhoA/ROCK pathway.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Multiplex Immunostaining: Block with Odyssey Blocking Buffer. Incubate overnight with a primary antibody cocktail: Rabbit anti-phospho-MYPT1 (Thr853) and Mouse anti-total-MYPT1.

  • Secondary Detection: Wash and incubate with IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse secondary antibodies for 1 hour.

  • Self-Validating Control: Scan the plate using a near-infrared imaging system. Phospho-MYPT1 fluorescence (800 nm channel) must be strictly normalized against total MYPT1 fluorescence (700 nm channel) within the exact same well. This internal multiplexing ensures that any observed signal reduction is due to true kinase inhibition rather than compound-induced cytotoxicity or uneven cell seeding.

References

  • Title : Advantages of Rho-associated kinases and their inhibitor fasudil for the treatment of neurodegenerative diseases Source : National Center for Biotechnology Information (NCBI) / PMC URL :[Link]

  • Title : Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode Source : National Center for Biotechnology Information (NCBI) / PMC URL :[Link]

selecting positive controls for N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Selecting Positive Controls for N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide Biological Assays: A Comprehensive Comparison Guide

Introduction

N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide belongs to the highly privileged pyridinyl-thiazole carboxamide class of small molecules. In modern drug discovery, this structural scaffold demonstrates potent pleiotropic activity across two primary pharmacological domains: Rho-associated protein kinase (ROCK) inhibition [1] and Androgen Receptor (AR) modulation [2].

When evaluating the efficacy, selectivity, and mechanism of action of this compound, selecting the correct positive controls is critical for assay validation. This guide provides a rigorous, field-proven framework for selecting positive controls, establishing self-validating protocols, and interpreting complex pharmacological data.

Part 1: ROCK Kinase Inhibition Assays

Expertise & Experience: Causality in Control Selection

Pyridinyl-thiazole carboxamides frequently act as ATP-competitive inhibitors of ROCK1 and ROCK2, kinases that regulate actin cytoskeleton dynamics and cellular contraction[1]. To validate the inhibitory potency of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide, Y-27632 and Fasudil are the gold-standard positive controls.

  • Why Y-27632? Y-27632 is a highly selective, ATP-competitive ROCK inhibitor that stabilizes the kinase in an inactive conformation[3]. It provides a reliable baseline for maximal inhibitory effect ( Emax​ ) in biochemical assays, ensuring that the assay can accurately detect competitive inhibition at the ATP-binding cleft.

  • Why Fasudil? Fasudil is clinically approved and provides an in vivo-relevant benchmark. While it has a broader kinase off-target profile compared to Y-27632, comparing your thiazole carboxamide against Fasudil helps establish a therapeutic index and selectivity profile.

Self-Validating Protocol: In Vitro MYPT1 Phosphorylation Assay

This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) system to measure the phosphorylation of MYPT1 (Myosin Phosphatase Target Subunit 1).

  • Kinase Reaction Setup : Incubate recombinant ROCK1 or ROCK2 (0.5 nM) with the substrate MYPT1 in an assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 0.01% Brij-35.

  • Compound Addition : Add N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide and the positive controls (Y-27632, Fasudil) in a 10-point dose-response format (0.1 nM to 10 µM).

    • Self-Validation Step: You must include a no-ATP control to determine the absolute assay background (0% activity) and a vehicle (DMSO) control to define maximum uninhibited kinase activity (100% activity).

  • Reaction Initiation : Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection : Add a Europium-labeled anti-phospho-MYPT1 antibody and a ULight-labeled secondary probe. Incubate for 1 hour.

  • Data Analysis : Calculate IC50​ values using a four-parameter logistic curve. The assay is only considered valid if the Y-27632 IC50​ falls within its established historical range (typically 140–220 nM for ROCK1).

ROCK_Pathway RhoA Active RhoA (GTP) ROCK ROCK1 / ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylation) ROCK->MYPT1 Phosphorylates Inhibitor Positive Control (Y-27632) & Thiazole Carboxamide Inhibitor->ROCK ATP-Competitive Inhibition MLC Myosin Light Chain (Actin Contraction) MYPT1->MLC Regulates

Mechanism of ROCK1/2 inhibition by Y-27632 and thiazole carboxamides.

Part 2: Androgen Receptor (AR) Modulation Assays

Expertise & Experience: Causality in Control Selection

Certain carboxamide derivatives exhibit potent tissue-selective androgen receptor modulation (SARM) or antagonistic properties, making them valuable in prostate cancer research[2]. To evaluate the AR-modulating capabilities of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide, Enzalutamide and Bicalutamide serve as the optimal positive controls.

  • Why Enzalutamide? Enzalutamide is a second-generation AR antagonist that not only competitively binds the AR ligand-binding domain (LBD) but also completely impairs nuclear translocation and DNA binding[4]. It serves as the benchmark for total AR signaling blockade.

  • Why Bicalutamide? Bicalutamide is a first-generation antagonist that allows AR nuclear translocation but recruits corepressors instead of coactivators. Comparing your test compound against both controls elucidates its precise spatial mechanism of action (i.e., whether it traps the receptor in the cytoplasm like Enzalutamide or acts post-translocation like Bicalutamide).

Self-Validating Protocol: AR Nuclear Translocation Assay

This high-content screening (HCS) protocol visualizes the spatial dynamics of the Androgen Receptor.

  • Cell Preparation : Seed LNCaP prostate cancer cells (which express endogenous AR) in 384-well plates at 5,000 cells/well. Crucially, use charcoal-stripped serum medium for 48 hours prior to the assay to eliminate endogenous androgens and synchronize the receptors in the cytoplasm.

  • Compound Treatment : Pre-incubate cells with the test compound, Enzalutamide (positive control), or DMSO (vehicle) for 2 hours.

  • Agonist Stimulation : Stimulate cells with 1 nM Dihydrotestosterone (DHT).

    • Self-Validation Step: Include a DHT-only well (maximum nuclear translocation) and a vehicle-only well (basal cytoplasmic state). Calculate the Z'-factor; the assay must yield a Z' > 0.5 to be deemed trustworthy for compound comparison.

  • Imaging & Detection : After 4 hours, fix cells with 4% paraformaldehyde. Perform immunofluorescence using an anti-AR primary antibody and an Alexa Fluor 488 secondary antibody. Counterstain nuclei with DAPI.

  • Quantification : Use HCS confocal microscopy to quantify the ratio of nuclear to cytoplasmic AR fluorescence.

AR_Pathway Androgen Androgen (DHT) AR_Cyto Androgen Receptor (Cytoplasm) Androgen->AR_Cyto Binds LBD AR_Nuc Androgen Receptor (Nucleus) AR_Cyto->AR_Nuc Translocates Inhibitor Positive Control (Enzalutamide) & Thiazole Carboxamide Inhibitor->AR_Cyto Blocks Binding & Translocation Transcription Target Gene Transcription (e.g., PSA) AR_Nuc->Transcription Promotes

Mechanism of Androgen Receptor (AR) modulation by Enzalutamide.

Part 3: Quantitative Comparison of Positive Controls

To benchmark N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide effectively, compare its performance metrics against the established parameters of the positive controls listed below.

Positive ControlTarget PathwayPrimary MechanismTypical IC50​ / Ki​ Advantages for Assay ValidationLimitations
Y-27632 ROCK1 / ROCK2ATP-competitive kinase inhibition~140 nM (ROCK1)Highly selective; provides a clean baseline for Emax​ in biochemical assays.Rapidly metabolized in vivo; primarily useful for in vitro validation.
Fasudil ROCK1 / ROCK2ATP-competitive kinase inhibition~1.9 µM (ROCK1)Clinically approved; excellent for validating in vivo phenotypic models.Off-target effects on PKA and PKG at higher concentrations.
Enzalutamide Androgen ReceptorLBD Antagonism & Translocation Blockade~36 nMCompletely abrogates nuclear translocation; zero partial agonist activity.Can induce AR-V7 splice variant expression in long-term cell culture.
Bicalutamide Androgen ReceptorLBD Antagonism (Post-translocation)~160 nMAllows differentiation between translocation blockers and DNA-binding blockers.Exhibits partial agonist activity in certain high-AR expression cell lines.

References

  • Tricyclic pyrido-carboxamide derivatives as rock inhibitors. (Patent US9663529B2). Google Patents.
  • Androgen receptor modulating carboxamides. (Patent WO2012143599A1). Google Patents.
  • Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells. National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

reproducibility of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide dose-response curves

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the reproducibility of experimental data is the bedrock of scientific progress. The dose-response curve, a fundamental tool in pharmacology, quantifies the relationship between the concentration of a compound and its biological effect.[1][2] The parameters derived from this curve—such as the half-maximal effective or inhibitory concentration (EC50/IC50) and the maximum effect (Emax)—are critical for decision-making, from lead optimization to preclinical development.[3] However, these curves are susceptible to variability, which can arise from a multitude of biological, technical, and analytical factors.[1][4] Ensuring the reproducibility of these assays is therefore not just a matter of good practice, but a necessity for the efficient and successful development of new therapeutics.[5][6]

The thiazole carboxamide scaffold has emerged as a versatile and promising core structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the modulation of AMPA receptors for neuroprotection, inhibition of angiogenesis in cancer, and targeting of c-Met kinase.[7][8][9] This guide provides a comprehensive framework for establishing robust and reproducible dose-response curves, using the novel compound N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide as a case study. We will delve into the critical aspects of experimental design, protocol execution, and data analysis that collectively contribute to the trustworthiness and integrity of pharmacological data.

Part 1: The Foundation of Reproducibility: Compound and System Characterization

Before any biological assay is performed, the integrity of the test compound and the characterization of the biological system are paramount. Overlooking these foundational steps is a common source of downstream variability.

Compound Integrity: Purity and Handling

The purity, identity, and stability of the test compound directly influence its observed potency.

  • Purity and Identity Verification: The chemical identity and purity of each synthesis batch of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide should be confirmed using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities, including synthetic byproducts or residual solvents, can have their own biological effects, confounding the results.

  • Solubility and Stock Solution Stability: The compound's solubility should be determined in a suitable solvent, typically dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution. It is crucial to ensure the compound remains fully dissolved and does not precipitate upon dilution in aqueous assay media. The stability of the stock solution under storage conditions (e.g., -20°C or -80°C) should be periodically verified to prevent the use of degraded material.[6]

Biological System: Cell Line Authentication and Culture Conditions

The biological context in which a compound is tested is a major source of potential variation.[10]

  • Cell Line Authentication: The identity of the chosen cell line should be confirmed by short tandem repeat (STR) profiling. Regular testing for mycoplasma contamination is also essential.

  • Standardized Culture Conditions: Cell culture conditions, including the type of medium, serum concentration, passage number, and seeding density, must be meticulously standardized.[6] Cells at high passage numbers can undergo phenotypic and genotypic drift, altering their response to chemical perturbations.

Part 2: Designing Robust Dose-Response Experiments

A well-designed experiment anticipates and controls for sources of variability. The goal is to create a self-validating system where the data's quality can be objectively assessed.[11]

Key Parameters of a Dose-Response Curve

A typical dose-response curve, when plotted on a semi-log scale, is sigmoidal. Understanding its key parameters is essential for interpretation.[1]

Dose_Response_Curve Anatomy of a Sigmoidal Dose-Response Curve origin origin x_axis_end x_axis_end origin->x_axis_end  Log [Compound Concentration] y_axis_end y_axis_end origin->y_axis_end % Response   p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 Top Top Plateau (Emax) Bottom Bottom Plateau EC50_point EC50_line_y EC50_line_y EC50_point->EC50_line_y EC50_line_x EC50_line_x EC50_point->EC50_line_x EC50_label_y 50% EC50_label_x EC50 HillSlope_line_start HillSlope_line_end HillSlope_line_start->HillSlope_line_end HillSlope_label Hill Slope (Steepness)

Caption: Key parameters derived from a four-parameter logistic (4PL) curve fit.

Concentration Range and Spacing

The selection of concentrations is critical for accurately defining the curve.[3]

  • Range: The concentration range should be wide enough (typically spanning 3-4 log units) to capture both the bottom and top plateaus of the curve.[3] If the potency is unknown, a broader initial screening range is advisable.

  • Number of Points: A minimum of 5-7 concentrations is recommended to properly fit a sigmoidal curve.[3] More points will increase the confidence in the fitted parameters.

  • Spacing: Using a logarithmic or half-log dilution series ensures that data points are evenly spaced along the sigmoidal portion of the curve.

Plate Layout and Controls

The physical layout of the experiment on a microplate can introduce bias.

  • Controls: Each plate must include positive and negative controls. For example, in a cell viability assay, negative controls would be vehicle-treated cells (e.g., 0.1% DMSO), and positive controls would be a known cytotoxic compound or cells treated with a lethal agent.

  • Randomization and Edge Effects: Evaporation from wells at the edge of a plate can concentrate reagents and affect cell growth. It is good practice to either avoid using the outer wells or fill them with sterile buffer. Randomizing the position of different concentrations on the plate can also help mitigate systematic spatial bias.

Reproducibility_Workflow cluster_0 Phase 1: Pre-Analytical cluster_1 Phase 2: Analytical cluster_2 Phase 3: Post-Analytical cluster_3 Phase 4: Validation CompoundQC Compound QC (Purity, Stability) CellPrep Biological System Prep (Authentication, Passage) CompoundQC->CellPrep AssayDesign Assay Design (Controls, Plate Layout) CellPrep->AssayDesign Execution Experiment Execution (Pipetting, Incubation) AssayDesign->Execution DataAcq Data Acquisition (Reader Settings) Execution->DataAcq DataNorm Data Normalization (% of Control) DataAcq->DataNorm CurveFit Curve Fitting (4PL Model) DataNorm->CurveFit QC_Metrics QC Metrics (R², Z'-factor) CurveFit->QC_Metrics Repro Reproducibility Assessment (Intra- & Inter-Assay CV%) QC_Metrics->Repro Err1 Impurity Err1->CompoundQC Err2 Contamination Err2->CellPrep Err3 Edge Effects Err3->AssayDesign Err4 Pipetting Error Err4->Execution Err5 Normalization Bias Err5->DataNorm

Caption: Workflow for reproducible dose-response analysis, highlighting key phases.

Part 3: Experimental Protocol: A Cell Viability Assay

This section provides a detailed protocol for generating a dose-response curve for N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide using a common cell viability assay, such as Promega's CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[12]

Protocol: Luminescent Cell Viability Assay

Objective: To determine the IC50 of N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide in a selected cancer cell line (e.g., MCF-7).

Materials:

  • N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide (≥98% purity)

  • MCF-7 cells (authenticated, low passage)

  • Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • DMSO (cell culture grade)

  • Sterile 96-well, white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Workflow Diagram:

Assay_Workflow Start 1. Cell Culture Maintenance Seed 2. Seed Cells in 96-Well Plate (e.g., 5,000 cells/well) Start->Seed Incubate1 3. Incubate Overnight (24h) (Allow cells to adhere) Seed->Incubate1 PrepareDilutions 4. Prepare Compound Serial Dilutions (e.g., 10-point, 1:3 series in medium) Incubate1->PrepareDilutions Treat 5. Add Compound/Vehicle to Cells PrepareDilutions->Treat Incubate2 6. Incubate for Treatment Period (e.g., 72 hours) Treat->Incubate2 Equilibrate 7. Equilibrate Plate and Reagent to Room Temperature Incubate2->Equilibrate AddReagent 8. Add CellTiter-Glo® Reagent (e.g., 100 µL per well) Equilibrate->AddReagent Lyse 9. Mix and Incubate (2 min orbital shake, 10 min incubation) AddReagent->Lyse Read 10. Read Luminescence Lyse->Read End 11. Data Analysis Read->End

Sources

Comparative Guide to the Structural Activity Relationship (SAR) of 2-(3-Pyridinyl)-1,3-Thiazole-4-Carboxamide Analogs as c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazole Carboxamide Scaffold in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. When incorporated into a carboxamide framework, the resulting thiazole-carboxamide core offers a versatile platform for developing potent and selective inhibitors of various enzymes and receptors. This guide provides an in-depth analysis of the structural activity relationships (SAR) of a specific class of these compounds: 2-(3-pyridinyl)-1,3-thiazole-4-carboxamide analogs, with a focus on their development as inhibitors of the c-Met kinase, a key target in cancer therapy.[3][4]

The proto-oncogene c-Met encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[3] Dysregulation of the c-Met signaling pathway is implicated in the progression of numerous human cancers, making it a highly attractive target for therapeutic intervention.[3][4] The development of small molecule inhibitors of c-Met has been an area of intense research, and the 2-(pyridinyl)-1,3-thiazole-4-carboxamide scaffold has emerged as a promising starting point for the design of such agents.[3]

This guide will dissect the key structural modifications of this scaffold and their impact on inhibitory potency and selectivity. We will explore the SAR at different positions of the molecule, providing a rationale for the observed trends and offering insights into the design of next-generation inhibitors. Furthermore, we will present a comparative analysis with other c-Met inhibitors, detailed experimental protocols for synthesis and biological evaluation, and a forward-looking perspective on the optimization of this promising class of compounds.

Core Scaffold and Analog Design: A Comparative Overview

The parent scaffold, N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide, serves as a foundational structure for SAR exploration. The molecule can be deconstructed into three key regions for modification:

  • The Pyridinyl Moiety: The nitrogen atom and substitution pattern on this ring can influence interactions with the solvent and the protein target.

  • The Thiazole Core: This central heterocyclic ring is crucial for the overall geometry of the molecule and can be substituted to modulate activity.

  • The Carboxamide Group: The substituents on the amide nitrogen can be varied to alter potency, selectivity, and pharmacokinetic properties.

The following table presents a selection of analogs and their corresponding c-Met inhibitory activity, illustrating the impact of structural modifications.

Compound IDR1 (Pyridine Substitution)R2 (Amide Substitution)c-Met IC50 (nM)
51e HPhenyl34.48[3]
51f H4-Fluorophenyl29.05[3]
51j 3-FluoroPhenyl29.54[3]
51aa 3-Fluoro4-Fluorophenyl15.62[3]
51ad 3-Fluoro4-Chlorophenyl17.78[3]
51am 3-Fluoro3-Chloro-4-fluorophenyl2.54[3]
51an 3-Fluoro3,4-Difluorophenyl3.73[3]

Synthetic Strategy: A Generalized Approach

The synthesis of 2-(pyridinyl)-1,3-thiazole-4-carboxamide analogs generally follows a convergent approach. The key steps involve the construction of the thiazole core, followed by amide coupling. A representative synthetic scheme is outlined below.

Synthesis cluster_0 Thiazole Core Synthesis cluster_1 Amide Formation Thioamide Pyridine-3-carbothioamide Thiazole_Ester Ethyl 2-(3-pyridinyl)-1,3-thiazole-4-carboxylate Thioamide->Thiazole_Ester Hantzsch thiazole synthesis Ester Ethyl 2-chloroacetoacetate Ester->Thiazole_Ester Acid 2-(3-pyridinyl)-1,3-thiazole-4-carboxylic acid Thiazole_Ester->Acid Saponification (e.g., LiOH) Final_Compound Final Analog Acid->Final_Compound Amide coupling (e.g., HATU, DIPEA) Amine Substituted Aniline (R2-NH2) Amine->Final_Compound

Caption: Generalized synthetic route for 2-(pyridinyl)-1,3-thiazole-4-carboxamide analogs.

Biological Evaluation and SAR Analysis

The inhibitory activity of the synthesized analogs against c-Met kinase is typically evaluated using in vitro biochemical assays, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the kinase in the presence of the inhibitor.

SAR at the Pyridinyl and Phenyl Rings

The substitution pattern on both the pyridine and the phenyl rings has a significant impact on the inhibitory potency.

  • Pyridine Ring: Introduction of a fluorine atom at the 3-position of the pyridine ring generally leads to an increase in activity. For instance, compound 51j (IC50 = 29.54 nM) with a 3-fluoro substituent is more potent than the unsubstituted analog 51e (IC50 = 34.48 nM).[3] This enhancement in potency is likely due to favorable interactions of the fluorine atom with the protein.

  • Phenyl Ring (Amide Substitution): Modifications to the phenyl ring at the R2 position yield significant gains in potency.

    • Monosubstitution: Electron-withdrawing groups, such as fluorine and chlorine, at the para-position of the phenyl ring enhance activity. Compound 51f (IC50 = 29.05 nM) with a 4-fluorophenyl group is more potent than the parent phenyl compound 51e (IC50 = 34.48 nM).[3] Similarly, a 4-chloro substituent in 51ad (IC50 = 17.78 nM) results in improved potency compared to the 4-fluoro analog 51aa (IC50 = 15.62 nM).[3]

    • Disubstitution: The introduction of a second halogen atom on the phenyl ring can lead to a dramatic increase in potency. The most active compounds in the series, 51am (IC50 = 2.54 nM) and 51an (IC50 = 3.73 nM), feature 3-chloro-4-fluoro and 3,4-difluoro substitutions, respectively.[3] This suggests that the combination of electronic effects and steric interactions in this region is crucial for optimal binding to the c-Met active site.

SAR_Trends Scaffold Core Scaffold Pyridine Ring Thiazole Ring Amide Linker Phenyl Ring Pyridine_Mod 3-Fluoro substitution (e.g., 51j) Increases potency Scaffold:f1->Pyridine_Mod Phenyl_Mod Halogen substitution (F, Cl) (e.g., 51f, 51ad) Enhances activity Scaffold:f4->Phenyl_Mod Phenyl_DiSub Di-halogen substitution (e.g., 51am, 51an) Dramatically improves potency Phenyl_Mod->Phenyl_DiSub Further optimization

Caption: Key SAR trends for 2-(pyridinyl)-1,3-thiazole-4-carboxamide c-Met inhibitors.

Comparative Analysis with Alternative Scaffolds

The 2-(pyridinyl)-1,3-thiazole-4-carboxamide scaffold represents a distinct class of c-Met inhibitors. For comparison, other well-known c-Met inhibitors include compounds based on different heterocyclic cores. For example, some inhibitors feature a quinoline or a triazolopyrazine scaffold. While these compounds also exhibit high potency, the thiazole-carboxamide analogs offer a potentially different intellectual property landscape and may possess distinct pharmacokinetic and pharmacodynamic profiles. The development of diverse scaffolds is crucial to address potential issues of acquired resistance in cancer therapy.

Experimental Protocols

General Procedure for Analog Synthesis (Amide Coupling Step)
  • To a solution of 2-(3-pyridinyl)-1,3-thiazole-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq).

  • The reaction mixture is stirred at room temperature for 15 minutes.

  • The appropriately substituted aniline (1.1 eq) is added, and the mixture is stirred at room temperature for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired final compound.[3]

Protocol for c-Met Kinase Assay (TR-FRET)
  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • To a 384-well plate, add 2 µL of the test compound at various concentrations.

  • Add 4 µL of a solution containing the c-Met enzyme and the ULight-poly-GT substrate peptide to each well.

  • Initiate the kinase reaction by adding 4 µL of a 10 mM ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 5 µL of an EDTA solution containing the europium-labeled anti-phosphotyrosine antibody.

  • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm after excitation at 320 nm.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Workflow Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Assay c-Met Kinase Assay (TR-FRET) Purification->Assay Data_Analysis IC50 Determination & SAR Analysis Assay->Data_Analysis Data_Analysis->Start Iterative Design Conclusion Identify Lead Compounds Data_Analysis->Conclusion

Caption: Experimental workflow for the design and evaluation of c-Met inhibitors.

Conclusion and Future Directions

The 2-(pyridinyl)-1,3-thiazole-4-carboxamide scaffold has proven to be a fertile ground for the development of potent c-Met kinase inhibitors. The SAR studies have demonstrated that strategic substitution with electron-withdrawing groups, particularly halogens, on the pyridine and phenyl rings can lead to a significant enhancement in inhibitory activity, with the most potent analogs exhibiting IC50 values in the low nanomolar range.[3]

Future efforts in this area should focus on:

  • Improving Selectivity: While potency is crucial, selectivity against other kinases is equally important to minimize off-target effects. Kinome-wide screening of the most potent analogs will be essential to assess their selectivity profile.

  • Optimizing Pharmacokinetic Properties: In vivo evaluation of the lead compounds is necessary to determine their metabolic stability, oral bioavailability, and other pharmacokinetic parameters.

  • Exploring Novel Substitutions: Further exploration of diverse substituents on the phenyl ring and other positions of the scaffold may lead to the discovery of even more potent and drug-like candidates.

References

  • Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent - MDPI. Available at: [Link]

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PLOS. Available at: [Link]

  • 2-(3-Pyridyl)thiazolidine-4-carboxamide derivatives. III.) Synthesis of metabolites and metabolism of 2-(3-pyridyl)thiazolidine-4-carboxamides YM461 and YM264 as platelet-activating factor (PAF) receptor antagonists - PubMed. Available at: [Link]

  • Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation - Taylor & Francis. Available at: [Link]

  • Synthesis of novel N-(2-phenyl-3-pyridyl) thiadiazole/isothiazole carboxamide analogs as potent plant elicitors - PubMed. Available at: [Link]

  • Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2 - PubMed. Available at: [Link]

  • Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema - PubMed. Available at: [Link]

  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - Taylor & Francis. Available at: [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. Available at: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Available at: [Link]

  • The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Available at: [Link]

  • Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of pyridine derivatives (2–4) and thioamide (5) - ResearchGate. Available at: [Link]

  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC. Available at: [Link]

  • N,N-DIMETHYL-2-(3-PYRIDINYL)-1,3-THIAZOLE-4-CARBOXAMIDE - NextSDS. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC. Available at: [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC. Available at: [Link]

  • Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. Available at: [Link]

  • Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability - ACS Publications. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-2-(3-pyridinyl)-1,3-thiazole-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。